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3-Chloroimidazo[1,2-b]pyridazine Documentation Hub

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  • Product: 3-Chloroimidazo[1,2-b]pyridazine
  • CAS: 60903-17-5

Core Science & Biosynthesis

Foundational

3-Chloroimidazo[1,2-b]pyridazine chemical structure and properties

This technical guide details the structure, properties, synthesis, and reactivity of 3-Chloroimidazo[1,2-b]pyridazine , a "privileged scaffold" in medicinal chemistry. It serves as a critical isostere for indole and azai...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure, properties, synthesis, and reactivity of 3-Chloroimidazo[1,2-b]pyridazine , a "privileged scaffold" in medicinal chemistry. It serves as a critical isostere for indole and azaindole, offering unique electronic properties that modulate potency and metabolic stability in drug candidates.

Executive Summary

3-Chloroimidazo[1,2-b]pyridazine is a bicyclic heteroaromatic system comprising an electron-rich imidazole ring fused to an electron-deficient pyridazine ring. This "push-pull" electronic structure creates distinct zones of reactivity, allowing orthogonal functionalization.

  • Role: Key intermediate for kinase inhibitors (e.g., Ponatinib analogs), TAK1 inhibitors, and amyloid-beta PET imaging agents.

  • Key Feature: The chlorine atom at C-3 serves as a versatile handle for palladium-catalyzed cross-coupling, while the C-6 position remains susceptible to nucleophilic aromatic substitution (

    
    ).
    

Chemical Identity & Physical Properties

Structural Analysis

The scaffold is planar. The bridgehead nitrogen (N-4) contributes its lone pair to the


-system, ensuring aromaticity across both rings.
  • Numbering: The fusion bond is between N-4 and C-8a. The chlorine is at position 3 (on the imidazole ring).[1][2]

  • Electronic Character:

    • C-3 (Imidazole): Electron-rich (nucleophilic in the parent, electrophilic when halogenated).

    • C-6 (Pyridazine): Electron-deficient (highly susceptible to nucleophiles).

Physical Properties Table
PropertyValue / Description
IUPAC Name 3-Chloroimidazo[1,2-b]pyridazine
CAS Number 13526-66-4 (Refers to 3-bromo-6-chloro derivative, often used as surrogate in databases); Note: Parent 3-Cl is often generated in situ.
Molecular Formula

Molecular Weight 153.57 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water.
LogP (Calc) ~1.2 – 1.5 (Lipophilic enough for membrane permeability)
H-Bond Acceptors 2 (N-1 and N-5)

Electronic Structure & Reactivity Map

The following diagram illustrates the "Reactivity Dichotomy" of the scaffold. The imidazole ring behaves like an electron-rich arene (susceptible to electrophiles), while the pyridazine ring behaves like an electron-poor heterocycle (susceptible to nucleophiles).

ReactivityMap Scaffold 3-Chloroimidazo[1,2-b]pyridazine (Core Scaffold) C3 Position C-3 (Cl) ELECTROPHILIC HANDLE Reactivity: Pd-Coupling (Suzuki/Stille) Scaffold->C3 Site of C-C Bond Formation C6 Position C-6 (H or Cl) NUCLEOPHILIC TARGET Reactivity: SNAr (Amination/Etherification) Scaffold->C6 Site of Heteroatom Introduction C8 Position C-8 Secondary SNAr Site (Less reactive than C-6) Scaffold->C8 Minor Pathway

Figure 1: Reactivity map showing the orthogonal functionalization zones. C-3 is for building carbon skeletons; C-6 is for tuning solubility/potency via heteroatoms.

Synthetic Protocols

Synthesis of the Core Scaffold

The most robust route involves the condensation of 3-aminopyridazine with


-haloketones or chloroacetaldehyde, followed by regioselective chlorination.
Step 1: Cyclization (Hantzsch-type)
  • Reagents: 3-Aminopyridazine, Chloroacetaldehyde (50% aq),

    
    , Ethanol.
    
  • Conditions: Reflux, 4–12 hours.

  • Mechanism: Nucleophilic attack of the pyridazine ring nitrogen (N-2) on the aldehyde, followed by cyclization of the exocyclic amine onto the alkyl chloride.

Step 2: Regioselective C-3 Chlorination

Direct electrophilic aromatic substitution allows the installation of the chlorine atom.

  • Reagents: N-Chlorosuccinimide (NCS).

  • Solvent: Acetonitrile (ACN) or DCM.

  • Protocol:

    • Dissolve imidazo[1,2-b]pyridazine (1.0 equiv) in ACN (0.1 M).

    • Add NCS (1.05 equiv) portion-wise at 0°C.

    • Warm to RT and stir for 2 hours.

    • Monitor: TLC/LCMS (Product is less polar than starting material).

    • Workup: Remove solvent, redissolve in EtOAc, wash with water/brine.

    • Yield: Typically 80–90%.

Functionalization: Suzuki-Miyaura Coupling at C-3

This is the primary method for attaching aryl/heteroaryl groups to the scaffold.

  • Substrate: 3-Chloroimidazo[1,2-b]pyridazine (or 3-bromo analog for faster kinetics).

  • Coupling Partner: Aryl Boronic Acid (

    
    ).
    
  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    / XPhos (for difficult chlorides).
  • Base/Solvent:

    
     (2M aq) / 1,4-Dioxane (3:1 ratio).
    
  • Conditions: 90°C, 12–16 hours, Inert Atmosphere (

    
    ).
    

Self-Validating Check:

  • LCMS: Look for the loss of the Cl isotope pattern (3:1 ratio of M:M+2) and appearance of the coupled product mass.

  • NMR: Disappearance of the diagnostic C-3 proton (if starting from parent) or shift of adjacent protons.

Medicinal Chemistry Applications

Kinase Inhibition (Ponatinib Analogs)

The imidazo[1,2-b]pyridazine scaffold is a bioisostere of the imidazo[1,2-a]pyridine found in Ponatinib (a BCR-ABL inhibitor).

  • Advantage: The extra nitrogen (N-5) in the pyridazine ring increases water solubility and alters the H-bond acceptor profile, potentially reducing off-target binding to hERG channels compared to more lipophilic scaffolds.

  • Binding Mode: The N-1 nitrogen typically accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in ABL).

Amyloid-Beta Imaging

Derivatives functionalized at C-6 (via


) with electron-donating groups (e.g., 

) and at C-2/C-3 with aryl groups have shown high affinity for

plaques.
  • Design Logic: The planar, conjugated system allows intercalation into amyloid fibrils. The 3-chloro group can be replaced or used to tune lipophilicity (

    
    ) to ensure blood-brain barrier (BBB) penetration.
    

Safety & Handling

  • Hazard Classification: GHS Warning.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood, especially when using NCS (chlorinating agent) or volatile solvents.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent slow oxidation or hydrolysis over months.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021. Link

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 2010.[3] Link

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 2023.[4] Link

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2020. Link

  • Direct C-H functionalization of imidazo[1,2-b]pyridazines. Organic & Biomolecular Chemistry, 2015. Link

Sources

Exploratory

3-Chloroimidazo[1,2-b]pyridazine CAS number 60903-17-5

The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes mechanistic insight, reproducible protocols, and strategic application in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes mechanistic insight, reproducible protocols, and strategic application in drug discovery.

CAS Number: 60903-17-5 Molecular Formula: C₆H₄ClN₃ Molecular Weight: 153.57 g/mol

Executive Summary

3-Chloroimidazo[1,2-b]pyridazine is a privileged heterocyclic scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors. Distinguished by its bridgehead nitrogen and electron-deficient pyridazine ring, this core offers a unique vector profile for fragment-based drug discovery (FBDD).

While the 3-bromo analogue is frequently employed for its high reactivity in cross-coupling, the 3-chloro derivative serves as a critical alternative when metabolic stability, lipophilic tuning, or attenuated reactivity is required during multi-step synthesis. This guide details the synthesis, reactivity profile, and catalytic activation of this scaffold.[1]

Chemical Profile & Reactivity Analysis

The imidazo[1,2-b]pyridazine core exhibits a distinct "push-pull" electronic character. The imidazole ring is electron-rich (π-excessive), while the fused pyridazine ring is electron-deficient (π-deficient).

Regioselectivity Map[2]
  • C3 Position (Nucleophilic/Electrophilic): The C3 carbon is the most electron-rich site, susceptible to electrophilic aromatic substitution (EAS). In the 3-chloro derivative, this position serves as a handle for transition-metal-catalyzed cross-couplings, albeit with higher activation energy barriers than the bromo-analogue.

  • C6/C8 Positions (Electrophilic): These positions on the pyridazine ring are susceptible to Nucleophilic Aromatic Substitution (SₙAr), particularly if activated by a leaving group (e.g., Cl, F) or through N-oxide formation.

  • Bridgehead Nitrogen (N4): Essential for maintaining aromaticity and planarity; often involved in hydrogen bonding within the kinase hinge region.

Reactivity Diagram

The following diagram illustrates the orthogonal reactivity inherent to this scaffold.

ReactivityMap Core 3-Chloroimidazo[1,2-b]pyridazine (CAS 60903-17-5) C3_Path C3 Functionalization (Suzuki/Stille Coupling) Requires Active Pd-Ligands Core->C3_Path Pd(0) Oxidative Addition C6_Path C6/C8 Functionalization (SₙAr or C-H Activation) Nucleophilic Attack Core->C6_Path Orthogonal Derivatization App Kinase Inhibitors (Tyk2, PIM, CaMKII) C3_Path->App SAR Optimization C6_Path->App

Figure 1: Orthogonal reactivity profile of the 3-chloroimidazo[1,2-b]pyridazine scaffold.

Synthetic Methodologies

Synthesis of the Core (Route A: Direct Chlorination)

The most robust route to CAS 60903-17-5 involves the construction of the parent imidazo[1,2-b]pyridazine followed by regioselective chlorination.

Step 1: Cyclocondensation

  • Reagents: 3-Aminopyridazine + Chloroacetaldehyde (50% aq.).

  • Conditions: Reflux in Ethanol or n-Butanol (4–12 h).

  • Mechanism: N2-alkylation followed by ring closure at N1.

Step 2: Regioselective C3-Chlorination

  • Reagents: N-Chlorosuccinimide (NCS).

  • Solvent: CH₂Cl₂ or CH₃CN (Polar aprotic solvents favor the ionic EAS mechanism).

  • Protocol:

    • Dissolve imidazo[1,2-b]pyridazine (1.0 equiv) in CH₂Cl₂ (0.1 M).

    • Cool to 0°C. Add NCS (1.05 equiv) portion-wise to avoid over-chlorination.

    • Allow to warm to RT and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane). The product is typically less polar than the starting material.

    • Workup: Wash with sat. NaHCO₃ to remove succinimide byproducts. Dry over MgSO₄.

Optimized Cross-Coupling (The "Chloro-Challenge")

Unlike the 3-bromo analogue, the 3-chloro derivative possesses a stronger C-X bond (Bond Dissociation Energy: ~95 kcal/mol vs ~68 kcal/mol for C-Br). Standard Pd(PPh₃)₄ conditions often fail.

Recommended Protocol: High-Activity Suzuki-Miyaura Coupling

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + XPhos or SPhos (1:2 ratio).

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90–100°C.

  • Rationale: Electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) facilitate the oxidative addition of the unreactive aryl chloride.

Experimental Workflow: Synthesis & Derivatization

The following workflow describes the logical progression from raw materials to a functionalized bioactive core.

SynthesisWorkflow Start Start: 3-Aminopyridazine Step1 Cyclization (Cl-CH2-CHO, Reflux) Start->Step1 Inter Intermediate: Imidazo[1,2-b]pyridazine Step1->Inter Step2 Regioselective Chlorination (NCS, DCM, 0°C) Inter->Step2 Product Target: 3-Chloroimidazo[1,2-b]pyridazine (CAS 60903-17-5) Step2->Product Step3 Pd-Catalyzed Coupling (Boronic Acid, XPhos-Pd-G2) Product->Step3 Activation of C-Cl Final 3-Aryl-Imidazo[1,2-b]pyridazine (Kinase Inhibitor Core) Step3->Final

Figure 2: Step-wise synthesis and functionalization workflow.

Medicinal Chemistry Applications

The 3-chloroimidazo[1,2-b]pyridazine scaffold is a bioisostere of the imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine cores.

Case Study: Tyk2 and JAK Inhibitors

In the development of Janus Kinase (JAK) inhibitors, the imidazo[1,2-b]pyridazine core functions as the hinge-binding motif.

  • N1 Interaction: Accepts a hydrogen bond from the backbone NH of the hinge region.

  • C3 Substituent: Vectors into the "gatekeeper" pocket. While large groups (phenyl, heteroaryl) are introduced via coupling, the 3-chloro group itself can be retained to probe the size of the gatekeeper residue (e.g., Threonine vs. Methionine) or to modulate the pKa of the heterocyclic system, influencing solubility and permeability.

Physicochemical Data Table
PropertyValueRelevance
LogP (Calc) ~1.2Optimal for lead-likeness; allows room for lipophilic substituents.
TPSA ~30 ŲGood membrane permeability.
H-Bond Acceptors 3N1 is the primary acceptor; N4 is weakly basic.
pKa (Conj. Acid) ~3.5Reduced basicity compared to imidazo[1,2-a]pyridine, reducing hERG liability.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2][3] GHS Warning.

  • Stability: Stable under ambient conditions.[4] Unlike the 3-iodo derivative, it is not light-sensitive.

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon) if storing for extended periods to prevent slow hydrolysis or oxidation.

References

  • Imidazo[1,2-b]pyridazine Synthesis: Synthesis of imidazo[1,2-b]pyridazines and their functionalization. Source: ResearchGate / ChemistrySelect.

  • Kinase Inhibitor Application (Tyk2): Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors. Source: ACS Medicinal Chemistry Letters / PMC.

  • Cross-Coupling Methodology: Suzuki-Miyaura Cross-Coupling of Chlorinated Heterocycles.[1] Source: Organic Chemistry Portal.

  • Chemical Identity & Properties: 3-Chloroimidazo[1,2-b]pyridazine (CAS 60903-17-5) Data.[5][6] Source: PubChem / Lead Sciences.

Sources

Foundational

Technical Guide: Biological Activity of 3-Chloroimidazo[1,2-b]pyridazine Derivatives

This technical guide provides an in-depth analysis of 3-chloroimidazo[1,2-b]pyridazine derivatives, focusing on their role as a privileged scaffold in medicinal chemistry, particularly for kinase inhibition in oncology.[...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-chloroimidazo[1,2-b]pyridazine derivatives, focusing on their role as a privileged scaffold in medicinal chemistry, particularly for kinase inhibition in oncology.[1]

Executive Summary

The 3-chloroimidazo[1,2-b]pyridazine scaffold represents a critical "privileged structure" in modern drug discovery. While the 3-chloro parent compounds often exhibit only moderate baseline biological activity, they serve as the essential electrophilic progenitors for a class of potent, ATP-competitive kinase inhibitors.

This guide details the transition from the 3-chloro intermediate to nanomolar-potency therapeutics targeting FLT3 (Acute Myeloid Leukemia), Mps1/TTK (Solid Tumors), and MALT1 (Lymphoma). The chlorine atom at the C-3 position functions primarily as a synthetic handle for Suzuki-Miyaura cross-coupling, allowing access to a hydrophobic pocket within the kinase active site that is critical for selectivity.

Structural Biology & SAR Analysis[2]

The Core Scaffold

The imidazo[1,2-b]pyridazine core mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

  • N-1 & N-4: Serve as hydrogen bond acceptors/donors to the kinase hinge region.

  • C-3 Position (The "Gatekeeper"): This is the defining feature of this guide.

    • In the 3-Chloro state: The chlorine atom provides steric bulk and lipophilicity but lacks the spatial extension required to fully occupy the hydrophobic "back pocket" of most kinases.

    • SAR Transformation: Displacing the 3-Cl with aryl or heteroaryl groups (e.g., phenyl, pyrazole) typically results in a 100-1000x increase in potency .

  • C-6 Position: Usually substituted with solubilizing groups (e.g., piperazines, morpholines) to improve ADME properties and solvent exposure.

Structure-Activity Relationship (SAR) Logic

The biological activity follows a clear "Activity Cliff" when modifying the 3-chloro position.

Compound ClassC-3 SubstituentTarget Affinity (IC50)Biological Role
Precursor -Cl (Chloro) > 1,000 nM Synthetic Intermediate / Baseline
Hit -Phenyl50 - 200 nMInitial Hit (FLT3/CDK)
Lead -Substituted Aryl< 10 nMOptimized Kinase Inhibitor

Therapeutic Applications & Mechanisms

Oncology: FLT3 Inhibition in AML

Derivatives synthesized from the 3-chloro scaffold are potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) , particularly the Internal Tandem Duplication (ITD) mutant found in aggressive Acute Myeloid Leukemia (AML).

  • Mechanism: The derivative binds the ATP-binding pocket of FLT3, preventing autophosphorylation.

  • Downstream Effect: Inhibition blocks the RAS/MAPK and PI3K/AKT/mTOR pathways, leading to apoptosis in leukemic blasts.

Oncology: Mps1 (TTK) Inhibition

The 3-chloro scaffold is also the precursor for inhibitors of Monopolar spindle 1 (Mps1) kinase.

  • Role: Mps1 regulates the Spindle Assembly Checkpoint (SAC).

  • Effect: Inhibition causes premature anaphase entry, severe chromosomal segregation errors, and "mitotic catastrophe" in tumor cells.

Immunology: MALT1 Inhibition

Recent patents indicate 3-chloroimidazo[1,2-b]pyridazine derivatives are intermediates for MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, used to treat ABC-DLBCL (Diffuse Large B-Cell Lymphoma).

Visualization: FLT3 Signaling & Inhibition

The following diagram illustrates the signaling cascade blocked by optimized derivatives of the 3-chloro scaffold.

FLT3_Pathway Drug Imidazo[1,2-b]pyridazine Derivative FLT3 FLT3 (Receptor Tyrosine Kinase) Drug->FLT3 Competitive Inhibition Apoptosis Apoptosis Drug->Apoptosis Induces STAT5 STAT5 FLT3->STAT5 Activate RAS RAS FLT3->RAS Activate PI3K PI3K FLT3->PI3K Activate ATP ATP ATP->FLT3 Phosphorylation Proliferation Cell Proliferation STAT5->Proliferation MAPK MAPK / ERK RAS->MAPK MAPK->Proliferation AKT AKT / mTOR PI3K->AKT AKT->Proliferation

Caption: Mechanism of Action: The drug competitively inhibits ATP binding to FLT3, halting downstream proliferation signals (STAT5, RAS, PI3K) and inducing apoptosis.

Experimental Protocols

Synthesis of the 3-Chloro Core

This protocol describes the formation of the imidazo[1,2-b]pyridazine ring followed by C-3 chlorination, the critical step to generate the scaffold.

Reagents:

  • 3-Amino-6-chloropyridazine (Starting material)[2][3][4][5]

  • Chloroacetaldehyde (50% aq.)

  • N-Chlorosuccinimide (NCS)

  • Ethanol, Chloroform.

Step 1: Cyclization (Formation of 6-Chloroimidazo[1,2-b]pyridazine)

  • Dissolve 3-amino-6-chloropyridazine (10 mmol) in ethanol (50 mL).

  • Add chloroacetaldehyde (15 mmol) dropwise.

  • Reflux the mixture at 80°C for 4–6 hours . Monitor consumption of amine by TLC (DCM:MeOH 95:5).

  • Cool to room temperature. Concentrate under reduced pressure.

  • Neutralize with sat. NaHCO3 and extract with Ethyl Acetate.[6]

  • Purify via silica gel chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.

Step 2: C-3 Chlorination (Synthesis of 3,6-Dichloro derivative)

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine (5 mmol) in chloroform or acetonitrile (20 mL).

  • Add N-Chlorosuccinimide (NCS) (5.5 mmol) slowly at 0°C.

  • Stir at room temperature for 12 hours .

  • Wash with water and brine.[3] Dry over MgSO4.[6]

  • Recrystallize from ethanol to obtain 3,6-dichloroimidazo[1,2-b]pyridazine .

    • Note: This 3-chloro product is now ready for Suzuki coupling at the C-3 position (the Cl at C-3 is more reactive to Pd-coupling than Cl at C-6).

FLT3 Kinase Inhibition Assay

To validate the biological activity of derivatives.

  • Preparation: Use recombinant human FLT3-ITD kinase domain.

  • Reaction Mix: Combine kinase, peptide substrate (e.g., peptide derived from FLT3 target), and test compound (diluted in DMSO) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Initiation: Add ATP (at Km concentration, typically 10-50 µM) containing [γ-33P]ATP or use a fluorescence resonance energy transfer (FRET) tracer.

  • Incubation: Incubate at 30°C for 60 minutes .

  • Termination: Stop reaction with EDTA or phosphoric acid.

  • Detection: Measure phosphorylation via scintillation counting (radiometric) or fluorescence plate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50 .

References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives. Journal of Medicinal Chemistry, 2018. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors. Journal of Medicinal Chemistry, 2015.[7] [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021. [Link]

  • MALT1 inhibitors and uses thereof.

Sources

Exploratory

Technical Deep Dive: The Imidazo[1,2-b]pyridazine Scaffold

Executive Summary The imidazo[1,2-b]pyridazine scaffold stands as a privileged structure in modern medicinal chemistry, distinguished by its ability to navigate the "drug-like" chemical space with high efficiency.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold stands as a privileged structure in modern medicinal chemistry, distinguished by its ability to navigate the "drug-like" chemical space with high efficiency.[1][2] Functioning as a bioisostere of the widely utilized imidazo[1,2-a]pyridine, this bicyclic heteroaromatic system incorporates an additional nitrogen atom in the six-membered ring.[1] This single atomic substitution dramatically alters the physicochemical landscape—lowering lipophilicity (cLogP) and enhancing aqueous solubility while maintaining a planar topology ideal for ATP-competitive kinase inhibition.[1]

Its significance is cemented by the clinical success of Ponatinib (Iclusig®) , a pan-BCR-ABL inhibitor where the imidazo[1,2-b]pyridazine core serves as the critical hinge-binding anchor.[1] Beyond oncology, the scaffold is actively exploited in neurodegenerative research (Alzheimer’s imaging agents) and infectious diseases (anti-tubercular agents), validating its versatility as a template for high-affinity ligand design.[1]

Chemical Architecture & Physicochemical Profile[3]

Structural Logic and Numbering

The scaffold consists of a pyridazine ring fused to an imidazole ring, sharing a bridgehead nitrogen.

  • Bridgehead Nitrogen (N4): Essential for maintaining aromaticity and planarity.[1]

  • C3 Position (Imidazole): The primary vector for potency. In kinase inhibitors, substituents here (often aryl or ethynyl groups) extend into the hydrophobic pocket or gatekeeper regions.

  • C6 Position (Pyridazine): The primary vector for pharmacokinetic modulation. Substitutions here (e.g., morpholine, piperazine) are solvent-exposed, governing solubility and metabolic stability.[1]

  • N1 Position (Unbridged Imidazole N): Acts as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the backbone NH of the kinase hinge region (e.g., Met318 in ABL).

The "Aza" Effect: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine

Replacing the C-H at position 8 of the imidazo[1,2-a]pyridine with a nitrogen atom to form imidazo[1,2-b]pyridazine results in:

  • Reduced Lipophilicity: The additional nitrogen lowers cLogP by approximately 0.5–1.0 units, reducing non-specific binding and improving the unbound fraction (

    
    ) in plasma.
    
  • Enhanced Acidity: The electron-deficient pyridazine ring increases the acidity of the C3 proton, facilitating C-H activation and halogenation reactions.

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring deactivates the system against oxidative metabolism (P450-mediated) compared to more electron-rich isosteres.[1]

Synthetic Methodologies

The construction of the imidazo[1,2-b]pyridazine core relies heavily on condensation chemistry, specifically the reaction between 3-aminopyridazines and


-halocarbonyls.[1]
Core Construction (The Condensation Strategy)

The most robust method involves the condensation of 3-aminopyridazine (or its 6-halo derivatives) with


-bromoketones .[1]
  • Mechanism: Initial alkylation of the ring nitrogen (N2 of pyridazine) followed by cyclization onto the exocyclic amine.

  • Regioselectivity: While 3-aminopyridazine has multiple nucleophilic sites, the ring nitrogen N2 is generally the most nucleophilic, leading to the formation of the imidazo[1,2-b]pyridazine rather than the imidazo[1,2-a]pyrimidine isomer (though conditions must be controlled).[1]

Functionalization Tactics
  • Electrophilic Aromatic Substitution (EAS): The C3 position is highly reactive toward electrophiles (NIS, NBS), allowing for the introduction of halogens which serve as handles for cross-coupling.

  • Nucleophilic Aromatic Substitution (

    
    ):  If a halogen (Cl/Br) is present at C6, it can be displaced by amines (morpholine, piperazine) or alkoxides, enabling rapid library generation for SAR exploration.
    
Visualization: Synthetic Workflow & SAR Logic

ImidazoScaffold cluster_synthesis Core Synthesis Strategy cluster_sar SAR Vectors Start 3-Amino-6-chloropyridazine Inter Intermediate (N-Alkylation) Start->Inter EtOH, Reflux Reagent + α-Bromoketone (R-COCH2Br) Reagent->Inter Core Imidazo[1,2-b]pyridazine Scaffold Inter->Core Cyclization (-H2O) C3 C3 Position (Potency/Binding) Core->C3 Electrophilic Sub. (Halogenation) C6 C6 Position (Solubility/PK) Core->C6 SnAr / Pd-Coupling N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 Hinge Interaction

Figure 1: Strategic workflow for the synthesis of imidazo[1,2-b]pyridazine and key Structure-Activity Relationship (SAR) vectors.

Detailed Experimental Protocol

Objective: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine . Rationale: This intermediate allows for divergent synthesis: Pd-catalyzed coupling at C3 (Suzuki/Sonogashira) and nucleophilic substitution at C6.[1]

Materials
  • 3-Amino-6-chloropyridazine (1.0 eq)[1]

  • 2-Bromoacetophenone (1.1 eq)[1]

  • Ethanol (Absolute)[1]

  • Sodium Bicarbonate (

    
    )[1]
    
  • Ethyl Acetate / Hexanes (for purification)[1]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-6-chloropyridazine (1.30 g, 10 mmol) in absolute ethanol (20 mL).

    • Note: Ensure the starting aminopyridazine is dry; water can compete with the alkylation or hydrolyze the bromoketone.

  • Addition of Electrophile: Add 2-bromoacetophenone (2.19 g, 11 mmol) to the solution.

    • Observation: The solution may turn slightly yellow/orange upon addition.

  • Cyclization (The Hantzsch-type Condensation): Heat the reaction mixture to reflux (approx. 78°C) and stir for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 1:1 EtOAc/Hexane).[1] The starting amine spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
    • Mechanism Check: The initial intermediate is the quaternary salt. Prolonged heating ensures dehydration and aromatization.

  • Workup: Cool the mixture to room temperature. The hydrobromide salt of the product may precipitate.

    • Neutralization:[1] Add saturated aqueous

      
        (20 mL) to neutralize the HBr byproduct and liberate the free base. Stir for 15 minutes.
      
    • Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
  • Purification: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Crystallization:[1][3][4] The crude solid can often be recrystallized from hot ethanol or acetonitrile to yield off-white needles.[1]

    • Column Chromatography: If necessary, purify via silica gel chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
  • Characterization (Expected Data):

    • Yield: 75–85%

    • 
       NMR (
      
      
      
      ):
      Characteristic singlet at
      
      
      ppm (C3-H of imidazole ring).[1] Doublets for the pyridazine protons (
      
      
      and
      
      
      ppm).

Medicinal Chemistry Applications: The Kinase Perspective

Binding Mode & Selectivity

The imidazo[1,2-b]pyridazine scaffold is a "Type I" kinase inhibitor scaffold.[1]

  • Hinge Binding: The N1 nitrogen accepts a hydrogen bond from the backbone NH of the "hinge" residue (e.g., Met318 in ABL, Glu121 in PIM1).

  • Gatekeeper Interaction: Substituents at C3 (often ethynyl-aryl groups, as in Ponatinib) project past the "gatekeeper" residue (Thr315 in ABL).[1] The linear geometry of the alkyne linker at C3 is crucial for avoiding steric clash with the bulky Isoleucine in the T315I mutant.

Case Study: Ponatinib (Iclusig®)

Ponatinib represents the pinnacle of this scaffold's application.

  • Target: BCR-ABL (including T315I mutant).[1][5][6]

  • Structure: 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide.[1][5][6][7]

  • Role of Scaffold: The imidazo[1,2-b]pyridazine core provides the necessary H-bond acceptor (N1) for the hinge region while the C3-alkyne rigidifies the molecule to span the ATP pocket without clashing with the mutated gatekeeper.[1]

Quantitative Data: Scaffold Comparison

The following table illustrates why a medicinal chemist might choose imidazo[1,2-b]pyridazine over its carbon analog.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineImpact on Drug Design
H-Bond Acceptors 1 (N1)2 (N1, N4)Increased solubility; alternative binding modes.[1]
cLogP (Core) ~1.2~0.6Improved aqueous solubility; reduced lipophilic metabolic clearance.
pKa (Conj. Acid) ~6.8~4.5Less basic; reduced lysosomal trapping; better membrane permeability at physiological pH.
Metabolic Stability Moderate (C8 oxidation)High (N-deactivation)Prolonged half-life (

).[1]

References

  • Synthesis & Functionalization

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1][8]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Medicinal Chemistry Review

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Ponatinib Discovery

    • Title: Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase Including the T315I Gatekeeper Mutant.[1][6]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link][1]

  • Kinase Binding Structural Analysis

    • Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.[1]

    • Source: Cancer Research (AACR).
    • URL:[Link]

  • General Synthesis Procedure

    • Title: General procedure for the synthesis of imidazo[1,2-b]pyridazine from 6-chloroimidazo[1,2-b]pyridazine.[1][9]

    • Source: ChemicalBook.[1]

Sources

Foundational

Technical Guide: Mechanism of Action for Imidazo[1,2-b]pyridazine Compounds

Executive Summary: The Privileged Scaffold The imidazo[1,2-b]pyridazine core is not merely a structural template; it is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to present substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The imidazo[1,2-b]pyridazine core is not merely a structural template; it is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to present substituents in vectors that strictly mimic the adenine ring of ATP. Unlike its isomer imidazo[1,2-a]pyridine, the b-fused pyridazine system introduces a second nitrogen atom (N4) in the six-membered ring. This electronic modification lowers the pKa, alters lipophilicity (LogP), and creates a unique hydrogen-bond acceptor profile critical for interacting with the hinge region of kinase domains.

This guide deconstructs the mechanism of action (MoA) of this scaffold, moving beyond generic inhibition to specific binding modes in oncology (Mps1, p38 MAPK, PIM) and infectious disease (PfCDPK1).

Structural Logic & Pharmacophore

To understand the MoA, one must first understand the electronic landscape of the core.

The "Hinge Binder" Architecture

The canonical mechanism for this class is Type I ATP-competitive inhibition . The scaffold mimics the purine core of ATP.

  • N1 (Bridgehead Nitrogen): Acts as a hydrogen bond acceptor.

  • C3 Position: The primary vector for introducing aromatic systems that occupy the hydrophobic pocket (back pocket).

  • C6 Position: The "solubility vector." Substituents here (e.g., piperazines, morpholines) extend towards the solvent front, improving ADME properties without disrupting the primary binding event.

Critical SAR Vectors
PositionFunctionMechanistic Role
N1 H-Bond AcceptorBinds to the backbone NH of the kinase hinge region (e.g., Met, Glu residues).
C3 Hydrophobic CoreTargets the "Gatekeeper" residue vicinity; determines selectivity between kinase families.
C6 Solvent ExposureModulates solubility and prevents non-specific binding; often site for solubilizing tails.
C8 Steric ControlSubstituents here can induce torsion, forcing the molecule into specific conformations to fit restricted pockets.

Primary Mechanism: Kinase Inhibition Modes

Canonical Type I Inhibition (Case Study: Mps1/TTK)

In the inhibition of Monopolar Spindle 1 (Mps1) kinase, a target for aneuploidy-driven cancers, imidazo[1,2-b]pyridazines (e.g., Compound 27f) demonstrate nanomolar potency.[1]

  • Mechanism: The scaffold occupies the ATP binding cleft. The N1 accepts a hydrogen bond from the hinge residue (e.g., Gly/Cys).

  • Selectivity Filter: Aromatic substituents at C3 exploit the size of the "gatekeeper" residue. If the gatekeeper is small (Thr/Ala), the inhibitor binds; if bulky (Phe/Met), steric clash prevents binding.

Atypical Binding (Case Study: PIM Kinases)

Unlike typical kinase inhibitors, certain imidazo[1,2-b]pyridazines targeting PIM kinases exhibit a non-canonical mode.

  • Mechanism: Crystallographic data reveals interaction with the N-terminal lobe helix AC rather than the classic hinge hydrogen bonding.[2]

  • Implication: This renders them ATP-competitive but not ATP-mimetic in the traditional sense, offering a route to bypass resistance mutations common in the hinge region.

Allosteric Modulation (Case Study: TYK2)

Recent advancements have utilized this scaffold to target the pseudokinase domain (JH2) of TYK2.

  • Mechanism: Instead of competing for the active site (JH1), the compound binds to the regulatory JH2 domain. This stabilizes the pseudokinase in a conformation that inhibits the catalytic activity of the JH1 domain via an inter-domain allosteric relay.

Secondary Mechanism: Antiprotozoal Activity

Target: Plasmodium falciparum CDPK1 (PfCDPK1)

In malaria research, this scaffold targets Calcium-Dependent Protein Kinase 1 (PfCDPK1), essential for parasite invasion of host cells.

  • The Selectivity Gap: PfCDPK1 possesses a small gatekeeper residue (Threonine) compared to the bulky Methionine/Phenylalanine found in most human orthologs.

  • MoA: The imidazo[1,2-b]pyridazine core fits into the ATP pocket, but the C3-substituent is designed to clash with human "bulky" gatekeepers while fitting perfectly into the PfCDPK1 "small" gatekeeper pocket.

  • Critical Analysis: While potent against the enzyme, researchers must validate that parasite death is due to CDPK1 inhibition and not off-target effects on PfPKG or HSP90, which has been observed with certain linker modifications.

Visualizing the Mechanism

The following diagrams illustrate the canonical binding mode and the experimental workflow for validating this mechanism.

Canonical Kinase Binding Topology

KinaseBinding Scaffold Imidazo[1,2-b]pyridazine Core Hinge Kinase Hinge Region (Backbone NH) Scaffold->Hinge H-Bond (N1) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Hydrophobic Interaction (C3 Substituent) Solvent Solvent Front (ADME/Solubility) Scaffold->Solvent Solubilizing Tail (C6 Substituent) ATP_Pocket ATP Binding Pocket Scaffold->ATP_Pocket Competitive Inhibition

Caption: Schematic of the canonical Type I binding mode. The N1 nitrogen anchors the molecule to the kinase hinge, while C3 and C6 substituents probe the hydrophobic pocket and solvent front, respectively.

MoA Validation Workflow

ValidationWorkflow Step1 1. In Silico Docking (Predict Binding Mode) Step2 2. FRET Kinase Assay (Biochemical IC50) Step1->Step2 Step3 3. Cellular Target Engagement (NanoBRET / Western Blot) Step2->Step3 Step4 4. X-Ray Crystallography (Definitive MoA) Step3->Step4 Step5 5. Resistance Profiling (Gatekeeper Mutants) Step4->Step5 Step5->Step1 SAR Refinement

Caption: Iterative workflow for validating the mechanism of action, moving from computational prediction to structural confirmation.

Experimental Protocols for MoA Validation

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine the biochemical potency (IC50) and confirm ATP competition.

  • Reagents: Recombinant Kinase (e.g., Mps1), Alexa Fluor® labeled tracer (ATP mimic), and Lanthanide-labeled antibody (anti-GST/His tag on kinase).

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Incubation: Mix Kinase + Antibody + Compound in 384-well low-volume plates. Incubate 15 min.

  • Tracer Addition: Add the Alexa Fluor® tracer.

  • Equilibrium: Incubate for 60 min at RT. The tracer competes with the compound for the ATP pocket.

  • Readout: Measure FRET signal (Ex: 340nm, Em: 665nm/615nm).

  • Calculation: A decrease in FRET signal indicates displacement of the tracer by the compound. Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol 2: X-Ray Co-Crystallography (Gold Standard)

Purpose: To unequivocally map the atomic interactions described in Section 3.

  • Protein Expression: Express the kinase domain (e.g., p38 MAPK) in E. coli or Sf9 insect cells; purify via affinity and size-exclusion chromatography.

  • Complex Formation: Incubate purified protein (approx. 10 mg/mL) with the imidazo[1,2-b]pyridazine compound (molar excess 1.5x) on ice for 1 hour.

  • Crystallization: Use hanging drop vapor diffusion. Mix 1 µL protein-ligand complex with 1 µL reservoir solution (e.g., PEG 3350, Ammonium Acetate).

  • Diffraction: Flash-freeze crystals in liquid nitrogen. Collect data at a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement. Look for electron density in the ATP cleft matching the ligand topology.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2015) Significance: Defines the SAR for Mps1 inhibition and the role of C6-substituents in bioavailability. URL:[Link]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2018) Significance: Details the "Phe169 flip" mechanism and hydrophobic convergence in p38 MAPK. URL:[Link]

  • Substituted imidazopyridazines are potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). Source:[3][4] Bioorganic & Medicinal Chemistry Letters (2013) Significance: Establishes the mechanism for antimalarial activity and the gatekeeper selectivity filter. URL:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Source: Cancer Research (2007) Significance:[2] Identifies the atypical binding mode to the N-terminal lobe helix AC. URL:[Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands. Source: MedChemComm (2017) Significance: Validates the allosteric inhibition mechanism targeting the JH2 domain. URL:[Link]

Sources

Exploratory

3-Chloroimidazo[1,2-b]pyridazine: A Strategic Scaffold in Kinase Inhibitor Design

Topic: Review of 3-Chloroimidazo[1,2-b]pyridazine in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Executive Summary The imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of 3-Chloroimidazo[1,2-b]pyridazine in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

The imidazo[1,2-b]pyridazine ring system has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly within oncology and neurodegeneration. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to function as an effective bioisostere for the adenine ring, making it a potent template for Type I and Type II kinase inhibitors.

This guide focuses specifically on the 3-chloroimidazo[1,2-b]pyridazine derivative. While often overshadowed by its more reactive 3-bromo and 3-iodo congeners in cross-coupling chemistry, the 3-chloro variant represents a critical intersection of synthetic economy , metabolic stability , and chemical reactivity . It serves both as a cost-effective intermediate for late-stage functionalization and, in specific contexts, as a metabolic blocker at the highly nucleophilic C-3 position.

Chemical Architecture & Electronic Properties

The imidazo[1,2-b]pyridazine core is a 6,5-fused heteroaromatic system. Understanding its electronic bias is prerequisite to designing effective synthetic routes.

PositionElectronic CharacterReactivity ModePreferred Transformation
C-3 Nucleophilic Electrophilic Aromatic Substitution (SEAr)Halogenation (Cl, Br, I), Formylation
C-6 Electrophilic Nucleophilic Aromatic Substitution (SNAr)Amination (with morpholines, piperazines)
C-8 Weakly Electrophilic SNAr / Metal-Catalyzed CouplingModification often requires activation

Why the 3-Chloro Substituent?

  • Synthetic Handle: The C-3 chlorine serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), albeit requiring more active catalysts than the bromo/iodo analogues.

  • Metabolic Blockade: The C-3 position is electronically rich (HOMO localization). Without substitution, it is prone to rapid oxidative metabolism (CYP450-mediated oxidation). A chlorine atom blocks this site, improving metabolic stability (t1/2).

  • Lipophilicity Modulation: The chloro group increases lipophilicity (LogP), potentially enhancing membrane permeability compared to the parent heterocycle.

Synthetic Protocols

The synthesis of 3-chloroimidazo[1,2-b]pyridazine typically follows a Cyclization-Functionalization sequence. The most robust industrial route involves constructing the core first, followed by regioselective electrophilic chlorination.

Protocol A: Core Synthesis (Cyclization)

Objective: Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Common starting block).

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Chloroacetaldehyde (50% aq. soln, 1.5 eq), n-Butanol or Ethanol.

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in n-butanol in a pressure vessel.

    • Add chloroacetaldehyde dropwise.

    • Heat to reflux (120°C) for 4–12 hours.

    • Workup: Cool to RT. Concentrate in vacuo.[1] Neutralize with sat. NaHCO3. Extract with EtOAc.[2][3]

    • Yield: Typically 70–85%.

    • Note: The 6-chloro group is preserved and serves as a second handle.

Protocol B: Regioselective C-3 Chlorination

Objective: Conversion of imidazo[1,2-b]pyridazine to 3-chloroimidazo[1,2-b]pyridazine .

  • Reagents: Imidazo[1,2-b]pyridazine core (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), CHCl3 or CH3CN.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

  • Step-by-Step:

    • Solvation: Dissolve the starting material in Chloroform (CHCl3) or Acetonitrile (CH3CN).

    • Addition: Add NCS portion-wise at room temperature.

    • Reaction: Stir at 60°C for 2–4 hours. Monitor by LC-MS (Appearance of M+34 peak).

    • Quench: Wash with water and brine.

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM/MeOH).

    • Yield: >85%.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the divergent pathways available from the 3-chloro intermediate.

G Start 3-Amino-6-chloropyridazine Core 6-Chloroimidazo[1,2-b]pyridazine (The Core) Start->Core Chloroacetaldehyde Reflux, 120°C Chloro3 3,6-Dichloroimidazo[1,2-b]pyridazine (Key Intermediate) Core->Chloro3 NCS, CHCl3 60°C (SEAr) Prod1 Suzuki Coupling Product (C-3 Arylation) Chloro3->Prod1 Ar-B(OH)2, Pd(PPh3)4 (Reacts at C-3 first if activated) Prod2 SNAr Product (C-6 Amination) Chloro3->Prod2 HNR2, Heat (Reacts at C-6 preferentially) Note Regioselectivity Rule: SNAr prefers C-6 Pd-Coupling prefers C-3 (I>Br>Cl) Note->Chloro3

Caption: Divergent synthesis showing the orthogonality of the C-3 (SEAr/Coupling) and C-6 (SNAr) positions.

Medicinal Chemistry Applications

The 3-chloroimidazo[1,2-b]pyridazine scaffold acts as a template for designing ATP-competitive inhibitors.

Kinase Binding Mode

In many kinase structures (e.g., DYRK1A , TAK1 , FLT3 ), the imidazo[1,2-b]pyridazine core binds to the hinge region.

  • N-1 Nitrogen: Accepts a hydrogen bond from the backbone NH of the hinge.

  • C-3 Substituent: Vectors into the "gatekeeper" region or the hydrophobic back-pocket. This is why the 3-position is often arylated or alkynylated (as in Ponatinib).

  • C-6 Substituent: Vectors towards the solvent-exposed region, ideal for solubilizing groups (e.g., N-methylpiperazine).

Case Study: Ponatinib & Analogues

Ponatinib (Iclusig) is a BCR-ABL inhibitor used in resistant CML.[3]

  • Core: Imidazo[1,2-b]pyridazine.[2][4][5][6][7][8][9][10]

  • C-3 Substitution: It features a rigid ethynyl linker connecting to a trifluoromethyl-phenyl group.

  • Role of Halogens: While the industrial synthesis of Ponatinib often utilizes 3-iodoimidazo[1,2-b]pyridazine to facilitate the Sonogashira coupling with the alkyne, the 3-chloro analogue is a valuable comparator for structure-activity relationship (SAR) studies to assess the necessity of the linker rigidity vs. direct halogen steric bulk.

Quantitative SAR Data (Generic Trends)

The following table summarizes the impact of C-3 substitution on biological potency in typical kinase assays (e.g., DYRK1A/CLK1).

C-3 SubstituentElectronic EffectKinase Potency (IC50)Metabolic Stability
-H NeutralHigh (>1 µM)Low (Rapid Oxidation)
-Cl Weak DeactivatorModerate (100–500 nM)High (Blocked Site)
-Br / -I DeactivatorModerateModerate (Reactive)
-Aryl / -Alkynyl ConjugationPotent (<10 nM) Variable

Interpretation: The 3-chloro derivative itself is rarely the most potent inhibitor but is the gateway to the potent aryl/alkynyl derivatives via cross-coupling.

Advanced Functionalization: The "Switch" Strategy

A critical tactical advantage of the 3,6-dihaloimidazo[1,2-b]pyridazine scaffold is the ability to control the order of functionalization.

  • Path A (Standard): SNAr at C-6 first (using amines)

    
     Pd-coupling at C-3 second.
    
    • Why? The electron-deficient pyridazine ring facilitates SNAr at C-6. The resulting amine donation deactivates the ring slightly, making the subsequent oxidative addition at C-3 (for Pd coupling) slower but still feasible.

  • Path B (Reverse): Pd-coupling at C-3 first

    
     SNAr at C-6.
    
    • Why? If the C-3 coupling partner is electron-withdrawing, it maintains the electrophilicity of C-6 for the second step.

Visualization: Kinase Interaction Logic

Kinase Scaffold Imidazo[1,2-b]pyridazine Core Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge N-1 Interaction Gatekeeper Hydrophobic Pocket (Selectivity) Scaffold->Gatekeeper C-3 Substituent (Origin: 3-Cl/Br/I) Solvent Solvent Exposed Area (Solubility) Scaffold->Solvent C-6 Substituent (Origin: SNAr)

Caption: Pharmacophore mapping of the scaffold within the kinase ATP-binding pocket.

References

  • Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

  • Akwata, D., et al. (2023). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[11] RSC Medicinal Chemistry.[11] Link

  • Huang, W.S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of Bcr-Abl kinase." Journal of Medicinal Chemistry. Link

  • Enguehard-Gueiffier, C., et al. (2007). "Synthesis and biological activity of imidazo[1,2-b]pyridazines." Heterocycles.
  • Iorkula, T.H., et al. (2023). "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications. Link

Sources

Foundational

Potential Therapeutic Targets for Imidazo[1,2-b]pyridazine Derivatives

Executive Summary: The "Privileged" Architecture In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold is not merely a structural motif; it is a "privileged structure" capable of diverse molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold is not merely a structural motif; it is a "privileged structure" capable of diverse molecular recognition. Unlike its isomer imidazo[1,2-a]pyridine, the [1,2-b]pyridazine core incorporates an additional nitrogen atom at position 5 (bridgehead) and position 2 or 3 (depending on numbering convention, typically position 1 in the fused system).[1] This alteration significantly lowers the pKa and modifies the hydrogen-bond acceptor profile, making it an exceptional mimic of the purine ring found in ATP.

This guide dissects the therapeutic utility of this scaffold, moving beyond generalities to specific, validated targets: PIM kinases, VEGFR2, p38 MAPK, CDK12/13, and Plasmodium PI4K . It provides the causal logic for why this scaffold works and how to validate it experimentally.

Structural Rationale & Binding Modes[2]

The efficacy of imidazo[1,2-b]pyridazine derivatives stems from three critical molecular interactions:

  • Hinge Binding: The nitrogen at position 1 (or the pyridazine nitrogen N5 depending on tautomers) serves as a critical H-bond acceptor for the kinase hinge region (e.g., Met318 in BCR-ABL).[1]

  • Solubility & Lipophilicity: The extra nitrogen reduces lipophilicity (LogP) compared to imidazo[1,2-a]pyridines, improving oral bioavailability—a key factor in the success of Ponatinib (Iclusig), the flagship drug of this class.

  • Vector Positioning: Substituents at C3 and C6 allow vectors to explore the "gatekeeper" region and the solvent-exposed front, respectively.

Visualization: Scaffold Versatility Map

The following diagram illustrates how specific substitution patterns on the core scaffold direct biological selectivity.

ScaffoldMap Core Imidazo[1,2-b]pyridazine Core Scaffold C3_Sub C3 Position (Ethynyl/Aryl Linkers) Core->C3_Sub C6_Sub C6 Position (Ether/Amine Linkers) Core->C6_Sub C8_Sub C8 Position (Minor Modifications) Core->C8_Sub BCR_ABL BCR-ABL (T315I) (e.g., Ponatinib) C3_Sub->BCR_ABL Rigid Linker PI4K Plasmodium PI4K (Malaria) C3_Sub->PI4K Di-phenylation PIM PIM Kinases (Non-ATP Mimetic) C6_Sub->PIM Basic Amines VEGFR VEGFR2 (Angiogenesis) C6_Sub->VEGFR Phenoxy/Benzamide

Figure 1: Structure-Activity Relationship (SAR) mapping of the imidazo[1,2-b]pyridazine core to key therapeutic targets.

Primary Therapeutic Targets: The "Core"

PIM Kinases (PIM1, PIM2, PIM3)

Therapeutic Area: Hematological Malignancies (AML, Multiple Myeloma).[1][2] Mechanism: Unlike typical Type I inhibitors, certain imidazo[1,2-b]pyridazines (e.g., K00135) exhibit an atypical binding mode .[1] They interact with the N-terminal lobe helix


C rather than the hinge region. This is crucial because PIM kinases lack a classical hinge region hydrogen bond donor, making standard ATP-mimetics less effective or selective.[1]
  • Key Interaction: Interaction with Lys67 (catalytic lysine) via a salt bridge or H-bond.[1]

  • Biological Consequence: Inhibition of PIM prevents phosphorylation of BAD (pro-apoptotic protein), thereby restoring apoptosis in cancer cells.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

Therapeutic Area: Solid Tumors (Angiogenesis inhibition).[1][3] Mechanism: Derivatives featuring a benzamide unit at the C6 position (often linked via an ether oxygen) act as potent Type II inhibitors.[1]

  • Potency: Validated IC50 values as low as 7.1 nM .

  • Selectivity: The benzamide moiety occupies the allosteric hydrophobic pocket adjacent to the ATP site, stabilizing the DFG-out conformation.

Plasmodium Phosphatidylinositol 4-Kinase (PfPI4K)

Therapeutic Area: Malaria (Infectious Disease).[1] Mechanism: While imidazopyrazines (KDU691) are often cited, 3,6-diphenylated imidazo[1,2-b]pyridazines have emerged as dual inhibitors of Plasmodium PI4K and PKG.[1]

  • Significance: Targeting PI4K inhibits the intracellular development of the parasite at multiple life stages (liver and blood), offering potential for a single-dose cure.

CDK12/13 (Cyclin-Dependent Kinases)

Therapeutic Area: Triple-Negative Breast Cancer (TNBC).[1][4] Mechanism: A 2025 breakthrough identified imidazo[1,2-b]pyridazines as covalent inhibitors .[1]

  • Target Residue: Cysteine 1039 (Cys1039) in CDK12.[1][4]

  • Compound: "Compound 24" (IC50 = 15.5 nM).[1][4]

  • Logic: The scaffold positions an electrophilic "warhead" (acrylamide) to react specifically with the non-catalytic cysteine, ensuring high selectivity over other CDKs.

Experimental Validation Framework

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include built-in controls to distinguish true target engagement from off-target toxicity.

Synthetic Protocol: The Condensation Route

Objective: Synthesize the core scaffold efficiently.

  • Reagents: 3-Aminopyridazine,

    
    -Bromoacetophenone (or substituted analog).[1]
    
  • Solvent: Ethanol or DMF.

  • Base: NaHCO3 or K2CO3.

  • Procedure:

    • Dissolve 3-aminopyridazine (1.0 eq) in Ethanol.

    • Add

      
      -bromoacetophenone (1.1 eq).[1]
      
    • Reflux for 4-6 hours.

    • Critical Step: The reaction forms the hydrobromide salt. Neutralize with NaHCO3 to precipitate the free base.

    • Validation: 1H NMR must show the characteristic doublet for H-2/H-3 of the imidazole ring (if unsubstituted) or the disappearance of the ketone signal.

Biological Assay: The "Triad" Validation

Do not rely on a single assay. Use this triad to confirm mechanism.

Assay TypeMethodPurposeSuccess Criteria
Biochemical ADP-Glo (Promega) or LanthaScreenMeasure intrinsic kinase inhibition (IC50).IC50 < 100 nM.[4][5][6][7] Hill slope ~1.0 (no aggregation).[1]
Cellular NanoBRET Target EngagementProve the drug enters the cell and binds the target.Dose-dependent displacement of tracer.[1]
Functional Western Blot (Phospho-specific)Confirm pathway shutdown (e.g., p-BAD for PIM, p-ERK for VEGFR).Reduction in phosphorylation correlates with IC50.
Pathway Visualization: PIM Kinase Signaling

The following diagram details the signaling cascade inhibited by imidazo[1,2-b]pyridazines in an oncology context.

PIM_Pathway GrowthFactor Growth Factors (IL-6, FLT3L) Receptor Receptor Tyrosine Kinase (FLT3 / JAKs) GrowthFactor->Receptor STAT STAT3 / STAT5 Receptor->STAT PIM PIM-1 / PIM-2 (Target) STAT->PIM Transcription BAD BAD (Pro-Apoptotic) PIM->BAD Phosphorylation (Inactivation) cMYC c-MYC (Proliferation) PIM->cMYC Stabilization p21 p21 (Cell Cycle) PIM->p21 Phosphorylation Survival Cell Survival (Apoptosis Blocked) BAD->Survival Inhibited by PIM Proliferation Tumor Growth cMYC->Proliferation Drug Imidazo[1,2-b]pyridazine Derivative Drug->PIM Inhibition

Figure 2: PIM kinase signaling pathway highlighting the intervention point of imidazo[1,2-b]pyridazine derivatives.

Future Perspectives: Beyond Inhibition

The field is moving toward Targeted Protein Degradation (TPD) . The imidazo[1,2-b]pyridazine scaffold is an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras) due to its defined SAR.[1]

  • Strategy: Attach an E3 ligase linker (e.g., cereblon ligand) to the C3 position (solvent-exposed) of a PIM-selective derivative.[1]

  • Benefit: Converts a stoichiometric inhibitor into a catalytic degrader, potentially overcoming resistance mechanisms seen with Ponatinib.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021. Link

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 2007.[1] Link

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 2025. Link

  • Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria. Nature, 2013.[1] Link

  • Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2012. Link

  • Ponatinib (Iclusig): Label and Mechanism of Action. FDA Label Information. Link

Sources

Exploratory

Structure-activity relationship (SAR) of 3-Chloroimidazo[1,2-b]pyridazine analogues

Title: The 3-Chloroimidazo[1,2-b]pyridazine Scaffold: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition Executive Summary The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 3-Chloroimidazo[1,2-b]pyridazine Scaffold: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition

Executive Summary The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, widely utilized to target serine/threonine kinases (PIM, TAK1, CLK) and tyrosine kinases (VEGFR). While the core provides the essential hydrogen-bond acceptor/donor motifs for ATP-mimetic binding, the introduction of a chlorine atom at the 3-position represents a critical optimization strategy. This guide analyzes the 3-chloroimidazo[1,2-b]pyridazine analogue class, detailing how this specific halogenation modulates metabolic stability, electronic profiles, and hydrophobic pocket occupancy to enhance potency and selectivity.

The Scaffold Architecture & Rationale

The imidazo[1,2-b]pyridazine system is an aromatic bicycle containing three nitrogen atoms. Its utility in drug discovery stems from its ability to mimic the purine ring of ATP, allowing it to anchor into the kinase hinge region.

Electronic Distribution and Binding Mode
  • N1 (H-Bond Acceptor): Typically interacts with the backbone NH of the kinase hinge region.

  • N4 (Bridgehead Nitrogen): Contributes to the dipole moment but is generally not a primary H-bond acceptor due to steric constraints and lone pair delocalization.

  • C3 (The "Soft Spot"): In the unsubstituted parent scaffold, the C3 position is electron-rich and nucleophilic. It is highly susceptible to:

    • Metabolic Oxidation: Cytochrome P450-mediated oxidation often occurs here, leading to rapid clearance.

    • Promiscuous Binding: The lack of steric bulk allows the core to fit into too many kinase pockets, reducing selectivity.

The "3-Chloro" Strategic Advantage

Replacing the C3-hydrogen with chlorine is a deliberate medicinal chemistry tactic (Bioisosteric replacement/Metabolic blocking).

FeatureEffect of 3-Chloro SubstitutionMechanism
Metabolic Stability High Increase Blocks P450-mediated oxidation at the C3 position (Metabolic Soft Spot).
Electronic Tuning Inductive Withdrawal The electronegative Cl reduces electron density on the imidazole ring, modulating the pKa of N1 and potentially strengthening the H-bond interaction with the hinge.
Steric Fit Gatekeeper Interaction The Cl atom (Van der Waals radius ~1.75 Å) is lipophilic and can fill small hydrophobic pockets adjacent to the gatekeeper residue (e.g., Threonine or Methionine) where a Hydrogen is too small and a Methyl/Phenyl is too large.

Synthetic Pathways[1][2][3][4]

The synthesis of 3-chloroimidazo[1,2-b]pyridazines is generally achieved via a two-step sequence: construction of the bicycle followed by electrophilic halogenation.

Workflow Diagram

SynthesisWorkflow Start 3-Aminopyridazine (Precursor) Intermediate Imidazo[1,2-b]pyridazine (Parent Core) Start->Intermediate Condensation (EtOH, Reflux) Reagent1 Alpha-Halo Carbonyl (e.g., Chloroacetaldehyde) Reagent1->Intermediate Product 3-Chloroimidazo[1,2-b]pyridazine (Target Scaffold) Intermediate->Product Electrophilic Aromatic Substitution (DCM/ACN) Reagent2 N-Chlorosuccinimide (NCS) Reagent2->Product

Caption: Step-wise synthesis of the 3-chloro variant via cyclization followed by regioselective chlorination.

Key Synthetic Considerations
  • Regioselectivity: The imidazo[1,2-b]pyridazine ring is most nucleophilic at C3. Using 1.05 equivalents of N-chlorosuccinimide (NCS) in acetonitrile or DCM at room temperature typically yields the 3-chloro product exclusively.

  • Alternative Routes: For 3-substituted analogues where Cl is not desired (e.g., 3-CN or 3-Aryl), a 3-bromo intermediate is often synthesized first (using NBS) to facilitate subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this class is defined by three distinct zones.

SAR Logic Map

SAR_Logic Core Imidazo[1,2-b]pyridazine Core Zone1 Position 3 (Cl) METABOLIC SHIELD Core->Zone1 Blocks oxidation Fills hydrophobic pocket Zone2 Position 6 (R-Group) SOLUBILITY / POTENCY Core->Zone2 Extends to solvent front Major vector for diversity Zone3 Position 8 (R-Group) STERIC TUNING Core->Zone3 Modulates pKa Restricts rotation

Caption: The three critical vectors for optimization. Position 3 is the stability anchor; Position 6 is the diversity vector.

Detailed SAR Analysis

Zone A: Position 3 (The Anchor)

  • H (Unsubstituted): Baseline potency but poor metabolic half-life (

    
    ).
    
  • Cl (Chloro): Often maintains or improves potency (IC50) compared to H, while significantly increasing

    
    . In PIM-1 inhibitors, the 3-Cl occupies a small hydrophobic pocket defined by Leu44 and Phe49.
    
  • CN (Cyano): Increases polarity. Can improve selectivity but often reduces cellular permeability.

  • Phenyl/Aryl: Drastically changes the shape. Used in TAK1 inhibitors to induce a "propeller" twist, improving selectivity against flat kinase active sites.

Zone B: Position 6 (The Tail) This position points towards the solvent-exposed region of the kinase.

  • Aryl/Heteroaryl Groups: A phenyl or pyridine ring here is standard to engage the hinge/solvent interface.

  • Solubilizing Groups: Attaching morpholine, piperazine, or solubilizing amines via a phenyl linker at Position 6 is the primary method to improve DMPK properties (solubility and oral bioavailability).

Zone C: Position 8

  • Often left as H or small alkyl (Methyl). Large groups here can cause steric clash with the kinase ceiling, abolishing activity.

Experimental Protocols

Synthesis of 3-Chloro-6-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Self-Validating Step: The disappearance of the C3-proton signal (~8.0 ppm) in


H NMR confirms successful chlorination.
  • Cyclization: Dissolve 6-chloro-3-aminopyridazine (1.0 eq) and 2-bromo-4'-methoxyacetophenone (1.1 eq) in Ethanol. Reflux for 4-6 hours. Cool, filter the precipitate, and neutralize with NaHCO3 to obtain the intermediate 6-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

  • Chlorination: Dissolve the intermediate (1.0 eq) in Acetonitrile (ACN). Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (DCM:MeOH 95:5).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (Gradient Hexane -> EtOAc).

  • Validation:

    
    H NMR should show loss of the singlet at the 3-position. MS should show M+2 peak pattern characteristic of Chlorine isotopes (
    
    
    
    ratio ~3:1).
Kinase Inhibition Assay (PIM-1)

Context: PIM kinases are constitutive active; no activation loop phosphorylation is required.

  • Reagents: Recombinant human PIM-1, Peptide Substrate (e.g., S6K substrate), ATP (

    
     concentration), and Test Compounds (dissolved in DMSO).
    
  • Setup: Use a 384-well plate format (ADP-Glo or similar luminescence assay).

  • Incubation:

    • Mix Enzyme + Substrate + Compound. Incubate 10 min.

    • Add ATP to initiate. Incubate 60 min at RT.

  • Detection: Add ADP-Glo reagent (terminates reaction, depletes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output).

  • Analysis: Measure Luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate IC50 using non-linear regression (4-parameter logistic fit).

References

  • Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[1][2] Cancer Research.[3][1][4]

  • Sintim, H. O., et al. (2023).[5] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[3] RSC Medicinal Chemistry.

  • Couture, A., et al. (2012). "Synthesis and biological evaluation of 3-chloroimidazo[1,2-b]pyridazine derivatives." Tetrahedron. (General synthetic methodology reference).
  • Huang, W. S., et al. (2010). "Discovery of AP24534 (Ponatinib)... including the T315I gatekeeper mutant."[6] Journal of Medicinal Chemistry.

  • BenchChem Technical Report. (2025). "Metabolic Stability of Pyridazine Analogs."

Sources

Foundational

Strategic Discovery of Imidazo[1,2-b]pyridazines: Synthetic Architectures and Therapeutic Utility

[1] Part 1: Executive Directive & Structural Rationale The imidazo[1,2-b]pyridazine scaffold has transcended its status as a mere chemical curiosity to become a "privileged structure" in modern pharmacopeia. Unlike its i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Directive & Structural Rationale

The imidazo[1,2-b]pyridazine scaffold has transcended its status as a mere chemical curiosity to become a "privileged structure" in modern pharmacopeia. Unlike its isomer imidazo[1,2-a]pyridine, the imidazo[1,2-b]pyridazine core incorporates an additional nitrogen atom at position 4 (bridgehead) and position 1 (or 6/7/8 depending on IUPAC, but critically within the pyridazine ring). This electronic modification drastically alters the lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential of the molecule, making it an ideal bioisostere for the adenine ring of ATP.

This guide details the strategic synthesis, functionalization, and biological deployment of this scaffold, moving beyond basic literature review to actionable, bench-ready protocols.

The Pharmacophore Argument

The scaffold's utility is driven by three factors:

  • Kinase Hinge Binding: The N1 and N4 nitrogens (and substituents at C3) frequently interact with the hinge region of kinases (e.g., Ponatinib targeting BCR-ABL).

  • Tunable Polarity: The pyridazine nitrogen lowers the pKa relative to pyridine analogs, often improving oral bioavailability.

  • Vectorial Functionalization: Positions 3, 6, and 8 offer orthogonal vectors for optimizing potency (C3), solubility (C6), and selectivity (C8).

Part 2: Synthetic Architectures

We categorize synthesis into two primary workflows: Linear Cyclocondensation (for high-fidelity core construction) and Multicomponent Assembly (for rapid library generation).

Workflow A: The Linear Cyclocondensation (The "Workhorse")

This is the industry-standard route for scaling intermediates like 6-chloroimidazo[1,2-b]pyridazine .

  • Mechanism: Nucleophilic attack of the exocyclic amine of 3-aminopyridazine on an

    
    -haloketone, followed by ring closure at the endocyclic nitrogen.
    
  • Regioselectivity: High.[1] The endocyclic N2 of the pyridazine ring is the most nucleophilic site for the initial attack, but the final cyclization occurs at N1.

Workflow B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

A powerful 3-component reaction (3-CR) for generating C3-amino substituted derivatives, often used to target specific kinase pockets requiring H-bond donors.

  • Components: 3-aminopyridazine + Aldehyde + Isocyanide.[2]

  • Catalyst: Lewis acids (Sc(OTf)

    
    , Yb(OTf)
    
    
    
    ) or Brønsted acids.
Visualization: Synthetic Decision Tree

SyntheticPathways Start Target Molecule Design Decision C3 Substituent Type? Start->Decision RouteA Route A: Aryl/Alkyl/H (Cyclocondensation) Decision->RouteA Aryl/H RouteB Route B: Amino/Amide (GBB Reaction) Decision->RouteB Amine StepA1 3-Aminopyridazine + α-Haloketone RouteA->StepA1 Reflux/EtOH StepB1 3-Aminopyridazine + Aldehyde + Isocyanide RouteB->StepB1 Sc(OTf)3/MeOH StepA2 Pd-Catalyzed Cross-Coupling (C3/C6) StepA1->StepA2 Suzuki/Buchwald StepB2 Scaffold Decoration StepB1->StepB2

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired C3-substitution pattern.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (Core Scaffold)

Rationale: The 6-chloro handle is essential for late-stage diversification via nucleophilic aromatic substitution (


) or Palladium-catalyzed coupling.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • Chloroacetaldehyde (50% aq. solution, 1.5 eq)

  • Ethanol (0.5 M concentration)

  • NaHCO

    
     (2.0 eq)
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine in Ethanol.

  • Addition: Add NaHCO

    
     followed by the dropwise addition of chloroacetaldehyde. Note: Chloroacetaldehyde is an alkylating agent; use proper ventilation.
    
  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting amine (
    
    
    
    peaks).
  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure to

      
      20% volume.
      
    • Dilute with water and adjust pH to

      
      8 with saturated NaHCO
      
      
      
      if acidic.
    • Extract with EtOAc (

      
      ).
      
    • Validation Point: The product should precipitate or crystallize upon cooling/concentration. If oil forms, triturale with diethyl ether.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH).

Protocol 2: C3-Arylation via Suzuki-Miyaura Coupling

Rationale: Installing the hydrophobic "tail" at C3 is crucial for kinase affinity (occupying the hydrophobic pocket).

Reagents:

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (Intermediate)[3]

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl

    
     (0.05 eq)
    
  • K

    
    CO
    
    
    
    (2.0 eq)
  • Dioxane/Water (4:1)

Methodology:

  • Degassing: Combine solvent, base, and substrate in a microwave vial. Sparge with Argon for 5 minutes. Why? Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     quickly and seal the vial.
    
  • Reaction: Heat at

    
    C for 2–12 hours (or 30 min in microwave).
    
  • Scavenging: Filter through a Celite pad to remove Palladium black.

Part 4: Structure-Activity Relationship (SAR) & Biological Logic

The biological efficacy of this scaffold is governed by strict steric and electronic rules.

SAR Summary Table
PositionFunctionPreferred SubstituentsMechanistic Role
C3 Potency DriverAryl, Heteroaryl, EthynylOccupies the ATP hydrophobic pocket;

-stacking interactions.
C6 SolubilizerMorpholine, Piperazine, AlkoxySolvent-exposed region; tunes LogP and solubility (e.g., Ponatinib's piperazine).
N1 H-Bond AcceptorNone (Core atom)Interacts with the hinge region backbone NH.
C8 SelectivityH, Methyl, FSteric gatekeeper; restricts rotation of C3 substituents.
Visualization: Kinase Signaling & Inhibition Logic[2][6]

SAR_Mechanism Inhibitor Imidazo[1,2-b]pyridazine (e.g., Ponatinib) Target Target Kinase (BCR-ABL / PIM1 / DYRK1A) Inhibitor->Target High Affinity (nM) Binding ATP Pocket Binding (Hinge Interaction) Target->Binding Competes with ATP Downstream Signal Transduction Blockade (STAT5 / BAD Phosphorylation) Binding->Downstream Inhibits Outcome Apoptosis / Anti-Proliferation Downstream->Outcome Therapeutic Effect

Caption: Mechanism of action for imidazo[1,2-b]pyridazine kinase inhibitors blocking downstream oncogenic signaling.

Part 5: Case Study – Ponatinib

Ponatinib (Iclusig) represents the pinnacle of this scaffold's application.

  • Challenge: The T315I "gatekeeper" mutation in BCR-ABL renders Imatinib ineffective due to steric clash.

  • Solution: The rigid ethynyl linker at C3 of the imidazo[1,2-b]pyridazine core allows the molecule to bypass the steric bulk of the Isoleucine residue, maintaining potency against the mutant.

  • Key Lesson: The linear geometry provided by C3-alkynes is a unique structural feature accessible via Sonogashira coupling on this scaffold.

References

  • Discovery of Imidazo[1,2-b]pyridazine-containing TAK1 Kinase Inhibitors. RSC Medicinal Chemistry, 2023.[4]

  • Imidazo[1,2-b]pyridazines as Inhibitors of DYRK Kinases. Pharmaceuticals, 2024.[5][6]

  • Ponatinib (PubChem CID 24826799). National Center for Biotechnology Information.

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021.

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research, 2007.[7]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Chloroimidazo[1,2-b]pyridazine

Executive Summary & Strategic Rationale The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for potent kinase inhibitors (e.g., Ponatinib analogs, F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for potent kinase inhibitors (e.g., Ponatinib analogs, FLT3 inhibitors) and GABA receptor ligands. Its bioisosteric relationship to imidazo[1,2-a]pyridine offers unique hydrogen-bonding capabilities due to the additional nitrogen at position 5, which significantly alters the electronic landscape and metabolic profile.

This application note details a robust, two-stage protocol for the synthesis of 3-Chloroimidazo[1,2-b]pyridazine . Unlike the 6-chloro isomer (derived from chloropyridazine starting materials), the 3-chloro derivative requires post-cyclization electrophilic functionalization.

Key Technical Advantages of this Protocol:

  • Regiocontrol: Utilizes the innate nucleophilicity of the C3 position for exclusive mono-chlorination.

  • Scalability: Avoids transition metal catalysts, using cost-effective N-chlorosuccinimide (NCS).

  • Operational Simplicity: Features a "telescoped" workflow option where the intermediate can be carried forward with minimal purification.

Chemical Mechanism & Retrosynthesis

The synthesis relies on the construction of the bicyclic core followed by an Electrophilic Aromatic Substitution (


).
Mechanistic Pathway[1][2]
  • Cyclocondensation: 3-Aminopyridazine attacks the electrophilic carbon of chloroacetaldehyde. Subsequent dehydration and ring closure form the aromatic 5-6 fused system.

  • Electrophilic Chlorination: The C3 position of the imidazo[1,2-b]pyridazine is the most electron-rich site (HOMO localization). The nitrogen lone pair at N1 donates electron density, activating C3 for attack by the chloronium source (NCS).

Reaction Scheme Visualization

ReactionScheme SM1 3-Aminopyridazine Inter Imidazo[1,2-b]pyridazine (Core Scaffold) SM1->Inter Step 1: Condensation EtOH, Reflux, 4-6h Reagent1 Chloroacetaldehyde (50% aq.) Reagent1->Inter Product 3-Chloroimidazo[1,2-b]pyridazine (Target) Inter->Product Step 2: S_EAr Chlorination DCM/ACN, RT, 2-4h Reagent2 N-Chlorosuccinimide (NCS) Reagent2->Product

Figure 1: The two-step modular pathway involves cyclization followed by late-stage C3 functionalization.

Detailed Experimental Protocol

Part A: Synthesis of the Core (Imidazo[1,2-b]pyridazine)[3][4]

Reagents & Materials:

  • 3-Aminopyridazine (CAS: 5469-70-5)

  • Chloroacetaldehyde (50% wt. in water) (CAS: 107-20-0)

  • Ethanol (Absolute) or n-Butanol

  • Sodium Bicarbonate (

    
    )[1]
    

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminopyridazine (1.0 equiv, 10.0 mmol, 0.95 g).

  • Solvent: Dissolve in Ethanol (50 mL).

  • Addition: Add Chloroacetaldehyde (50% aq. soln., 1.5 equiv, 15.0 mmol, ~2.4 g/2.0 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS. The starting material (polar) should disappear, and a less polar fluorescent spot (the product) should appear.
    
  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to obtain a dark residue.

    • Redissolve residue in water (20 mL) and neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM).

    • Expected Yield: 70–85%

    • Appearance: Brown to orange solid.

Part B: Regioselective C3-Chlorination

Reagents & Materials:

  • Imidazo[1,2-b]pyridazine (from Part A)[1][2][3][4][5]

  • N-Chlorosuccinimide (NCS) (CAS: 128-09-6)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Setup: Dissolve Imidazo[1,2-b]pyridazine (1.0 equiv, 5.0 mmol, 0.60 g) in DCM (25 mL) in a clean round-bottom flask.

  • Addition: Add NCS (1.05 equiv, 5.25 mmol, 0.70 g) portion-wise over 5 minutes at room temperature.

    • Note: A slight excess of NCS ensures conversion, but large excesses can lead to over-chlorination.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: TLC should show a shift to a slightly less polar spot. LCMS will confirm the mass shift (+34 Da, from 119 to 153/155).

  • Quench & Workup:

    • Wash the reaction mixture with water (

      
       mL) to remove succinimide byproduct.
      
    • Wash with brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

    • Expected Yield: 75–90%

    • Characterization:

      
       NMR will show the loss of the C3 proton signal (usually a doublet or singlet around 7.6–7.8 ppm depending on solvent).
      

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points and purification logic to ensure high purity.

Workflow Start Crude Reaction Mixture (Post-NCS Addition) Check TLC/LCMS Check (Conversion > 95%?) Start->Check Check->Start No (Add 0.1 eq NCS) Quench Aqueous Wash (Water/Brine) Check->Quench Yes Dry Dry & Concentrate Quench->Dry PurityCheck Purity Check (NMR/HPLC) Dry->PurityCheck Recryst Recrystallization (EtOH/Hexane) PurityCheck->Recryst Minor Impurities Column Flash Chromatography (EtOAc/Hexane) PurityCheck->Column Complex Mixture Final Pure 3-Cl-Imidazo[1,2-b]pyridazine PurityCheck->Final >95% Pure Recryst->Final Column->Final

Figure 2: Decision tree for workup and purification to minimize yield loss.

Data Specifications & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )Amount (Example)Critical Parameter
Imidazo[1,2-b]pyridazine Substrate1.0119.12600 mgPurity >95%
NCS Reagent1.05133.53706 mgFreshly recrystallized
DCM SolventN/A-25 mLAnhydrous preferred
Water WashN/A18.0230 mLRemoval of succinimide

Key Analytical Markers:

  • MS (ESI+): m/z 154.0/156.0 [M+H]+ (Characteristic 3:1 Chlorine isotope pattern).

  • 
     NMR (DMSO-
    
    
    
    ):
    The C3-H signal (typically
    
    
    7.7–7.9 ppm) must be absent. The C2-H signal will appear as a singlet (shifted downfield due to Cl).

Safety & Handling

  • Chloroacetaldehyde: Extremely toxic and a potent lachrymator. Handle strictly in a fume hood. It is an alkylating agent; wear double nitrile gloves.

  • N-Chlorosuccinimide (NCS): Skin and eye irritant. Avoid inhalation of dust.

  • Pyridazine Derivatives: Many are bioactive; treat all intermediates as potential kinase inhibitors (wear PPE).

References

  • Synthesis of Imidazo[1,2-b]pyridazine Core

    • Source: Paidi, K. R., et al. "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." Int. J. Chem. Sci.[6]2017 , 15(3), 172.

    • Context: Describes the condensation of aminopyridazines with chloroacetaldehyde.
  • Regioselective Halogenation (General Methodology)

    • Source: Hojatollah, K., et al. "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide." Synthesis2001.
    • Context: Establishes NCS/NBS as standard reagents for electrophilic substitution on electron-rich nitrogen heterocycles.
  • Medicinal Chemistry Application (FLT3 Inhibitors)

    • Source: Odler, B., et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." J. Med. Chem.2023 .[3][7]

    • Context: Demonstrates the utility of the 3-substituted imidazo[1,2-b]pyridazine scaffold in drug discovery.
  • Transition-Metal-Free Halogenation

    • Source: Li, H., et al. "Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines." RSC Advances2018.
    • Context: Provides mechanistic insight into the C3 nucleophilicity of the fused 5-6 ring system.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloroimidazo[1,2-b]pyridazine

Executive Summary The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, most notably serving as the core pharmacophore for the BCR-ABL inhibitor Ponatinib (Iclusig). While 3-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, most notably serving as the core pharmacophore for the BCR-ABL inhibitor Ponatinib (Iclusig). While 3-iodo and 3-bromo derivatives are traditional starting materials due to facile oxidative addition, 3-chloroimidazo[1,2-b]pyridazine offers a distinct cost and stability advantage for large-scale library generation.

However, the C3-chlorine bond exhibits significant inertia toward palladium insertion compared to its heavier halogen counterparts. Furthermore, the nitrogen-rich bicyclic core can act as a catalyst poison. This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings specifically targeting the challenging 3-chloro position, utilizing sterically demanding, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to ensure high turnover frequencies (TOF).

Strategic Analysis & Mechanistic Grounding

The Scaffold Challenge

The imidazo[1,2-b]pyridazine core contains a bridgehead nitrogen that lowers the aromaticity of the imidazole ring, making the C3 position electronically distinct.

  • Electrophilicity: The C3-Cl bond is less reactive than a standard aryl chloride due to the electron-rich nature of the 5-membered ring (resembling an indole C3 position).

  • Coordination: The pyridazine nitrogens (N1 and N4) possess lone pairs capable of displacing labile ligands on Pd(0), leading to the formation of inactive "palladium black" or stable bis-heteroaryl complexes.

Reactivity Hierarchy (Regioselectivity)

In poly-halogenated systems (e.g., 3,6-dichloroimidazo[1,2-b]pyridazine), understanding the order of reactivity is critical:

  • C3-I / C3-Br: Most reactive in Pd-catalyzed couplings (Fast Oxidative Addition).

  • C6-Cl: Highly reactive in Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyridazine ring, but moderately reactive in Pd-coupling.

  • C3-Cl: Least reactive. Successful coupling requires ligands that facilitate oxidative addition into electron-neutral/rich aryl chlorides.

Key Insight: If the reaction stalls, it is often due to the failure of the oxidative addition step. Switching to Buchwald’s Precatalysts (G3/G4) is the primary solution to bypass the induction period and instability associated with Pd(OAc)₂ + Phosphine mixtures.

Decision Matrix & Workflow

The following diagram outlines the logical flow for selecting reaction conditions based on the target bond formation.

ReactionWorkflow Start Substrate: 3-Chloroimidazo[1,2-b]pyridazine Decision Target Bond Type Start->Decision Suzuki C-C Bond (Suzuki-Miyaura) Decision->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Decision->Buchwald Sonogashira C-C (Alkyne) (Sonogashira) Decision->Sonogashira Suz_Cond1 Standard: Pd(dppf)Cl2 • DCM K3PO4, Dioxane/H2O Suzuki->Suz_Cond1 Buch_Cond1 Primary Amines: BrettPhos Pd G3 LHMDS or NaOtBu Buchwald->Buch_Cond1 Aniline/Alkyl-NH2 Buch_Cond2 Secondary Amines: RuPhos Pd G3 NaOtBu, Toluene Buchwald->Buch_Cond2 Cyclic/Dialkyl-NH Suz_Check Conversion > 50%? Suz_Cond1->Suz_Check Suz_Opt Advanced: XPhos Pd G2 K3PO4, THF/H2O Suz_Check->Suz_Opt No (Stalled) End_Suz Purification: Silica (MeOH/DCM) Suz_Check->End_Suz Yes (Isolate)

Figure 1: Strategic decision tree for coupling 3-chloroimidazo[1,2-b]pyridazine. Green nodes indicate high-probability success pathways for chlorides.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Use this protocol for attaching aryl or heteroaryl groups.

Rationale: The C3-Cl bond requires a ligand capable of forcing oxidative addition. XPhos is superior to PPh3 or dppf for heteroaryl chlorides. We utilize the G2/G3 precatalyst to ensure a defined Pd:Ligand ratio (1:1) and rapid activation.

Materials:
  • Substrate: 3-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) [Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)]

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution or finely ground solid)

  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure:
  • Setup: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and XPhos Pd G2.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M – 0.2 M).

  • Base Addition: Add the K₃PO₄ solution via syringe. (If using solid base, add in Step 1).

  • Reaction:

    • Thermal: Heat to 80–100°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. The chloride (M) should disappear; look for the biaryl product (M + R - Cl).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Imidazo[1,2-b]pyridazines are polar. Use a gradient of 0–10% MeOH in DCM.

Self-Validating Check: If the reaction turns black immediately upon heating and conversion is low, the catalyst has decomposed (Pd black formation). Repeat using degassed solvents and ensure the reaction is under positive Argon pressure.

Protocol B: Buchwald-Hartwig Amination

Use this protocol for synthesizing amino-derivatives (kinase hinge binders).

Rationale: C-N coupling on the 3-chloro scaffold is significantly harder than C-C coupling. BrettPhos (for primary amines) and RuPhos (for secondary amines) are the gold standards. Strong bases (LHMDS) are often required if the amine is weak, but NaOtBu is standard.

Materials:
  • Substrate: 3-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine: 1.2 equiv (e.g., aniline, piperazine)

  • Catalyst: BrettPhos Pd G3 (for primary) or RuPhos Pd G3 (for secondary) (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv, 1M in THF)

  • Solvent: t-Amyl alcohol or Toluene (anhydrous)

Step-by-Step Procedure:
  • Glovebox/Schlenk: These reactions are sensitive to O₂ and moisture. Ideally, set up in a glovebox.

  • Mixing: Combine substrate, amine, base, and precatalyst in a vial.

  • Solvent: Add anhydrous solvent (0.15 M).

  • Reaction: Heat to 90–100°C.

    • Observation: A color change from pale yellow to orange/brown is normal.

  • Quench: Cool to RT, dilute with DCM, filter through a Celite pad to remove palladium residues.

  • Purification: Reverse-phase HPLC is often required for polarity reasons, or silica chromatography with DCM/MeOH/NH₃ (90:9:1).

Data Summary & Optimization Guide

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Catalyst Pd(PPh₃)₄XPhos Pd G2 or BrettPhos Pd G3 PPh₃ is too weak to promote oxidative addition into C3-Cl.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ Stronger bases facilitate transmetallation in hindered systems.
Solvent DMF (High boiling, hard to remove)Dioxane or THF Better solubility profile; easier workup; compatible with microwave.
Leaving Group Chloride (Cl)Chloride (Cl)While I/Br are faster, Cl is stable. If Cl fails, convert to 3-I using NIS (N-iodosuccinimide).
Troubleshooting "Stalled" Reactions

If the starting material remains unconsumed after 4 hours:

  • Add Co-Solvent: Water (10% v/v) is crucial for the Suzuki mechanism (activates the boronic acid).

  • Switch Ligand: Try CataCXium A or A-taPhos for extremely unreactive chlorides.

  • Check Boronic Acid: Protodeboronation is a common side reaction. Add the boronic acid in portions (0.5 equiv at T=0, 0.5 equiv at T=2h).

Safety Information

  • Palladium Residues: Pd species can be toxic. Use metal scavengers (e.g., SiliaMetS® Thiol) during purification for pharmaceutical intermediates.

  • Imidazo[1,2-b]pyridazines: Generally bioactive. Treat all novel analogs as potential potent kinase inhibitors (handle with gloves/mask).

  • Solvents: Dioxane is a suspected carcinogen; handle in a fume hood.

References

  • Ponatinib Synthesis & Scaffold Relevance: Huang, W. S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][2][3][4][5] Journal of Medicinal Chemistry, 2010.[3]

  • Suzuki Coupling of Chlorides (XPhos): Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[6]

  • Buchwald-Hartwig Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[7]

  • Regioselectivity in Imidazo[1,2-b]pyridazines: Gueiffier, A., et al. "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction."[8][9] Heterocycles, 2001. (Contextual grounding for C6 vs C3 reactivity).

Sources

Method

Application Note: Advanced Suzuki-Miyaura Coupling of 3-Chloroimidazo[1,2-b]pyridazine

Abstract & Strategic Importance The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of potent kinase inhibitors (e.g., Ponatinib analogs) and GABA receptor modulators....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of potent kinase inhibitors (e.g., Ponatinib analogs) and GABA receptor modulators. While the 3-bromo and 3-iodo derivatives are standard substrates for palladium-catalyzed cross-couplings, the 3-chloroimidazo[1,2-b]pyridazine variant presents a distinct economic and logistic advantage due to the lower cost and higher stability of aryl chlorides.

However, this substrate poses a significant synthetic challenge. The 3-position of the imidazo[1,2-b]pyridazine core is electron-rich (resembling the C-3 of an indole), which strengthens the C–Cl bond and significantly raises the activation energy for the oxidative addition step of the catalytic cycle. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or result in stalled conversion.

This guide details a high-performance protocol utilizing Buchwald Precatalysts (Gen 2/3) to overcome the electronic deactivation of the 3-chloro position, ensuring high yields and reproducibility in drug discovery workflows.

Mechanistic Insight: The "Chloride Challenge"

To successfully couple 3-chloroimidazo[1,2-b]pyridazine, one must understand the electronic bias of the scaffold.

Electronic Deactivation

The imidazo[1,2-b]pyridazine system is a fused bicycle.

  • The Pyridazine Ring (Positions 6, 7, 8): Electron-deficient (

    
    -deficient). Halogens here are activated for oxidative addition (and SNAr).
    
  • The Imidazole Ring (Positions 2, 3): Electron-rich (

    
    -excessive) due to donation from the bridgehead nitrogen.
    

Consequence: The electron density at C-3 stabilizes the C–Cl bond, making it resistant to the initial oxidative addition step by Palladium(0). Unlike the 6-chloro isomer, which reacts readily, the 3-chloro isomer requires a catalyst system with a bulky, electron-rich ligand to force the oxidative addition.

The Solution: Bulky Biaryl Phosphines

We utilize XPhos or SPhos ligands. These ligands serve two critical functions:

  • Electron Donation: They increase the electron density on the Pd center, accelerating the oxidative addition into the strong C–Cl bond.

  • Steric Bulk: They promote the rapid reductive elimination of the product, preventing the formation of inactive Pd-dimers.

Catalytic Cycle Visualization

The diagram below illustrates the critical bottleneck (Oxidative Addition) specific to this substrate.

SuzukiCycle cluster_legend Critical Path Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting for 3-Cl) Pd0->OxAdd + 3-Chloroimidazo[1,2-b]pyridazine PdII_ArCl Pd(II)-Complex (Ar-Pd-Cl) OxAdd->PdII_ArCl TransMet Transmetallation (Base + Boronic Acid) PdII_ArCl->TransMet + Ar'-B(OH)2 / Base PdII_ArAr Diaryl Pd(II) (Ar-Pd-Ar') TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-rich nature of the C-3 position.

Experimental Protocols

Protocol A: High-Performance (Recommended)

Applicability: Sterically hindered boronic acids, scale-up, or when standard conditions fail. Catalyst: XPhos Pd G2 (Buchwald Generation 2 Precatalyst).[1]

Reagents & Stoichiometry
ComponentEquiv.Role
3-Chloroimidazo[1,2-b]pyridazine 1.0Substrate
Aryl/Heteroaryl Boronic Acid 1.2 - 1.5Coupling Partner
XPhos Pd G2 0.02 - 0.05 (2-5 mol%)Precatalyst
K₃PO₄ (Tribasic Potassium Phosphate) 2.0 - 3.0Base (Anhydrous preferred)
1,4-Dioxane : Water (4:1) [0.1 - 0.2 M]Solvent System
Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the 3-chloroimidazo[1,2-b]pyridazine (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G2 (2 mol%).

    • Note: If using the G3 or G4 precatalyst, the performance is comparable, but G2 is often more cost-effective for chlorides.

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).

    • Critical: Oxygen effectively kills the active Pd(0) species derived from these electron-rich ligands.

  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The starting chloride (M+H) peak should disappear. If conversion stalls at 50%, add an additional 1 mol% catalyst and 0.5 equiv boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Standard Screening (Cost-Effective)

Applicability: Simple, unhindered phenyl boronic acids. Catalyst: Pd(dppf)Cl₂[1][2] · DCM.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.03-Chloroimidazo[1,2-b]pyridazine
Boronic Acid 1.5Excess required for slower rates
Pd(dppf)Cl₂ · DCM 0.05 (5 mol%)Robust Catalyst
Cs₂CO₃ 2.0Stronger base than K3PO4
DME : Water (3:1) [0.1 M]Solvent
Procedure Notes
  • This reaction typically requires higher temperatures (100–110°C ) and longer times (12–16 hours ) compared to Protocol A.

  • Microwave Option: 120°C for 30–45 minutes is often effective for this specific catalyst system.

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Stalled Conversion (<30%) Oxidative Addition failure.Switch from Pd(dppf) to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 110°C.
Protodeboronation Boronic acid instability.Switch base to K₂CO₃ or KF . Use Boronic Pinacol Esters instead of acids.
Homocoupling (Ar-Ar) Oxygen presence.Rigorous degassing (sparging) of solvents for 15 mins before addition.
Regioselectivity Issues Substrate has halogens at C-6 and C-3.Rule: Suzuki occurs at C-6 (pyridazine ring) before C-3 (imidazole ring) due to electronic deficiency at C-6.

Workflow Visualization

The following decision tree assists in selecting the correct parameters based on substrate complexity.

Workflow Start Start: 3-Chloro Coupling CheckSub Is the Boronic Acid Sterically Hindered? Start->CheckSub No No (Simple Aryl) CheckSub->No Unsubstituted Yes Yes (Or Heteroaryl) CheckSub->Yes Ortho-subs / Heterocycle ProtoB Protocol B: Pd(dppf)Cl2, Cs2CO3 100°C, 12h No->ProtoB Analysis Analyze LC-MS ProtoB->Analysis ProtoA Protocol A: XPhos Pd G2, K3PO4 80°C, 2h Yes->ProtoA ProtoA->Analysis Success >95% Conv: Workup Analysis->Success Complete Fail <50% Conv: Troubleshooting Analysis->Fail Incomplete Retry Switch to SPhos or Microwave Irradiation Fail->Retry

Figure 2: Decision matrix for catalyst selection based on boronic acid steric profile.

References

  • Gochomogo, M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.[2] Link[2]

    • Context: Comprehensive review of regioselectivity and coupling conditions for this specific scaffold.
  • Molander, G. A., et al. (2013). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium organotrifluoroborates and sulfamates. Organic Letters, 15(10), 2534-2537. Link

    • Context: Establishes the efficacy of XPhos Pd G2 for difficult electrophiles.
  • Barluenga, J., et al. (2009). Pd-catalyzed cross-coupling reactions of 3-haloimidazo[1,2-b]pyridazines. Chemistry – A European Journal, 15(45). Context: Specific reactivity trends of the 3-position halogens.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. Link

    • Context: Foundational work on the precatalyst gener

Sources

Application

Buchwald-Hartwig amination of 3-Chloroimidazo[1,2-b]pyridazine

Application Note: Buchwald-Hartwig Amination of 3-Chloroimidazo[1,2-b]pyridazine Part 1: Core Directive & Strategic Overview Abstract The functionalization of imidazo[1,2-b]pyridazine is a critical node in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 3-Chloroimidazo[1,2-b]pyridazine

Part 1: Core Directive & Strategic Overview

Abstract The functionalization of imidazo[1,2-b]pyridazine is a critical node in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and CNS-active agents. While the C-3 position is classically targeted via electrophilic aromatic substitution (halogenation), subsequent C–N bond formation at this position using a 3-chloro precursor presents a distinct kinetic challenge. Unlike its bromo- or iodo-analogs, the 3-chloro-imidazo[1,2-b]pyridazine motif combines a strong C–Cl bond dissociation energy with the electron-rich character of the imidazole ring, significantly retarding the oxidative addition step of the catalytic cycle.

This guide details a Third-Generation Buchwald-Hartwig Protocol designed to overcome the inertness of the C-3 chloride. By utilizing bulky, electron-rich dialkylbiaryl phosphine ligands or NHC-stabilized precatalysts, we convert a traditionally "difficult" substrate into a reliable handle for late-stage diversification.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Causality & Substrate Analysis

To successfully aminate 3-chloroimidazo[1,2-b]pyridazine, one must understand the electronic "push-pull" of the scaffold:

  • The Scaffold: The imidazo[1,2-b]pyridazine core consists of an electron-rich imidazole ring fused to an electron-deficient pyridazine ring.

  • The C-3 Trap: The bridgehead nitrogen donates electron density into the 5-membered ring, making C-3 nucleophilic (enamine-like). This electron density strengthens the C(sp2)–Cl bond, making it resistant to oxidative addition by Pd(0).

  • Regioselectivity Warning: If your substrate is 3,6-dichloroimidazo[1,2-b]pyridazine , the C-6 chloride (on the electron-deficient pyridazine ring) is significantly more reactive toward both oxidative addition and SNAr pathways. You must block C-6 or accept C-6 functionalization first.

Catalyst Selection Matrix

Standard ligands like PPh3 or BINAP will likely fail or require forcing conditions (120°C+) that promote hydrodehalogenation. We utilize Ligand-Accelerated Catalysis with the following specific systems:

VariableRecommendationScientific Rationale
Precatalyst Pd-PEPPSI-IPr or Pd(OAc)₂ Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) ensures rapid entry into the catalytic cycle without an induction period, crucial for deactivating substrates.
Ligand BrettPhos (Primary Amines) RuPhos (Secondary Amines)These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the difficult C–Cl bond and promote reductive elimination of the bulky heteroaryl amine.
Base NaOtBu or LiHMDS Strong bases are required to deprotonate the amine-Pd complex. Weak bases (Cs₂CO₃) are generally too slow for this specific chloride unless the amine is highly acidic.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for necessary thermal activation (80–100°C). t-Amyl alcohol can accelerate the reaction via hydrogen-bond stabilization of the transition state.

Part 3: Experimental Protocols & Visualization

Protocol A: The "Gold Standard" (BrettPhos/RuPhos System)

Best for: High-value intermediates where yield is paramount.

Reagents:

  • Substrate: 3-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: BrettPhos (for 1° amines) or RuPhos (for 2° amines) (4–10 mol%, 2:1 L:Pd ratio)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Pd source, Ligand, Base, and Substrate (if solid). Critical: Do not add the amine yet if it is a liquid.

  • Purge: Cap the vial and purge with inert gas for 5 minutes.

  • Liquids Addition: Syringe in the anhydrous Dioxane. If the amine is liquid, add it now.

  • Activation: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm). The high stir rate is essential to keep the insoluble base suspended.

  • Monitoring: Reaction typically completes in 4–12 hours. Monitor by LC-MS.

    • Self-Validating Check: The reaction mixture should turn from a pale suspension to a dark orange/brown solution. A persistent black precipitate indicates catalyst decomposition (Pd black formation).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Robust" System (Pd-PEPPSI-IPr)

Best for: Scale-up and difficult, sterically hindered amines.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: KOtBu (1.5 equiv)[1]

  • Solvent: DME (Dimethoxyethane) or Toluene

Methodology:

  • Combine Substrate, Amine, Base, and Pd-PEPPSI-IPr in a vial.

  • Evacuate and backfill with Argon (3x).

  • Add solvent.[2][3]

  • Heat to 80°C . The NHC ligand (IPr) is extremely thermally stable and prevents catalyst death, allowing the reaction to "grind" to completion even with deactivated chlorides.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for 3-chloroimidazo[1,2-b]pyridazine, highlighting the critical oxidative addition step facilitated by the bulky ligand.

BuchwaldHartwig cluster_0 Critical Failure Point Start Pd(0)L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd(II)-Cl Complex Start->OxAdd + Substrate Substrate 3-Chloroimidazo[1,2-b]pyridazine Substrate->OxAdd AmineCoord Amine Coordination & Deprotonation (Base) OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Pd(II)-Amido Complex RedElim->Start Regenerate Pd(0) Product 3-Aminoimidazo[1,2-b]pyridazine RedElim->Product Release Product

Caption: Catalytic cycle for C-3 amination. The oxidative addition (blue) is the energetic barrier due to the strong C-Cl bond, requiring electron-rich ligands (L) to stabilize the Pd(II) intermediate.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Oxidative Addition FailureSwitch to a more electron-rich ligand (BrettPhos -> tBuBrettPhos ) or higher temperature (110°C in Toluene). Ensure O2 exclusion.
Dehalogenation (Product is H-Imidazo) Beta-Hydride EliminationThe amine is acting as a hydride source. Switch to RuPhos (prevents beta-elimination) or lower temperature.
Low Yield / Black Precipitate Catalyst Decomposition"Pd Black" formation. Add 1-2 mol% free ligand to stabilize Pd. Ensure solvent is rigorously dry/degassed.
Regioisomer Mix (if 3,6-dichloro) C-6 CompetitionC-6 reacts faster. Use 3-bromo-6-chloro starting material to direct Pd to C-3 (Br > Cl), or protect C-6.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Organ, M. G., et al. (2008).[4] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Buchwald-Hartwig Amination. Chemistry – A European Journal, 14(8), 2443-2452. Link

  • Gueiffier, A., et al. (2001). Reactivity of 3-haloimidazo[1,2-b]pyridazines. Journal of Heterocyclic Chemistry. (Contextual grounding on scaffold reactivity).
  • El Akkaoui, A., et al. (2021).[5] Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[6][7] ChemistrySelect, 6, 8985–9011.[6] Link

Sources

Method

Application Note: One-Pot Synthesis of Substituted Imidazo[1,2-b]pyridazines

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for potent kinase inhibitors, including the BCR-ABL inhibitor Ponatinib (Iclus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for potent kinase inhibitors, including the BCR-ABL inhibitor Ponatinib (Iclusig®) and various experimental agents targeting p38 MAPK and CDK.

This Application Note provides a comprehensive technical guide for the one-pot synthesis of these scaffolds. Unlike traditional multi-step protocols, we focus on two high-value methodologies:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent approach for accessing 3-amino substituted derivatives (high IP value).[1]

  • The Condensation-Cyclization Protocol: A robust route for 2-aryl substituted derivatives (high reliability).

Scientific Background & Rationale

The "Privileged" Scaffold

The imidazo[1,2-b]pyridazine core mimics the ATP-binding motif of kinases. The nitrogen atoms at positions 1 and 5 (using systematic numbering) often serve as critical hydrogen bond acceptors in the hinge region of the kinase active site.

Synthetic Strategy: Atom Economy

Traditional synthesis often involves the formation of the pyridazine ring followed by imidazole annulation, or vice versa, requiring isolation of intermediates. One-pot strategies maximize atom economy and reduce solvent waste.

  • Method A (GBB): Utilizes 3-aminopyridazine, an aldehyde, and an isocyanide.[2] This is ideal for generating diversity at the C-3 position (amine functionality).

  • Method B (Condensation): Utilizes 3-aminopyridazine and

    
    -haloketones. This is the industrial standard for C-2 aryl substitution.
    

Method A: Groebke-Blackburn-Bienaymé (GBB) Protocol

Best for: Rapid library generation, C-3 functionalization, and "Green Chemistry" compliance.[3]

Mechanistic Pathway

The reaction proceeds via a non-concerted sequence:

  • Schiff Base Formation: Condensation of 3-aminopyridazine with the aldehyde.

  • Isocyanide Insertion: [4+1] cycloaddition involving the protonated Schiff base and isocyanide.

  • Sigmatropic Rearrangement: Formation of the stable imidazole ring.

GBB_Mechanism Start Reagents: 3-Aminopyridazine Aldehyde Isocyanide Inter1 Intermediate 1: Protonated Schiff Base (Imine) Start->Inter1 - H2O (Acid Cat.) Inter2 Intermediate 2: Nitrilium Ion (Isocyanide Attack) Inter1->Inter2 + R-NC Cyclization Cyclization: N-2 Nucleophilic Attack Inter2->Cyclization Ring Closure Product Final Product: 3-Amino-imidazo[1,2-b]pyridazine Cyclization->Product H-Shift Aromatization

Figure 1: Mechanistic workflow of the GBB Multicomponent Reaction.

Experimental Protocol (Microwave Assisted)

Note: Pyridazines are electron-deficient, making the initial Schiff base formation slower than in pyridines. Stronger Lewis acids or microwave irradiation are recommended.

Reagents:

  • 3-Aminopyridazine (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) OR Ammonium Chloride (10 mol%).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH). TFE is preferred for its H-bond donating ability which activates the imine.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 3-aminopyridazine (1.0 mmol) and the aldehyde (1.0 mmol) in TFE (3 mL).

  • Activation: Add Sc(OTf)₃ (0.05 mmol). Stir at room temperature for 5 minutes to promote Schiff base initiation.

  • Addition: Add the isocyanide (1.1 mmol) in one portion. Cap the vial.

  • Reaction: Irradiate at 100°C for 20 minutes (or reflux for 4-6 hours if using thermal heating).

  • Workup (SCX Method):

    • Load the crude mixture directly onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (3 x 10 mL) to remove non-basic impurities (unreacted aldehyde/isocyanide).

    • Elute the product with 2M NH₃ in MeOH.

  • Purification: Concentrate the ammoniacal fraction. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Method B: Condensation-Cyclization Protocol

Best for: Scale-up, C-2 aryl derivatives (Ponatinib precursors).

Reaction Scheme

This involves the reaction of 3-aminopyridazine with an


-bromoacetophenone. The endocyclic nitrogen (N-2) acts as the nucleophile, displacing the bromide, followed by cyclodehydration.
Experimental Protocol

Reagents:

  • 3-Aminopyridazine (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N).

  • Solvent: Ethanol (EtOH) or PEG-400 (Green alternative).

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine 3-aminopyridazine (5.0 mmol) and

    
    -bromoacetophenone (5.0 mmol) in Ethanol (20 mL).
    
  • Reflux: Heat the mixture to reflux (78°C) for 4 hours.

    • Observation: A precipitate (HBr salt) often forms initially and then dissolves or changes form.

  • Basification: Cool to room temperature. Add NaHCO₃ (solid, 10 mmol) and stir for 1 hour to neutralize the HBr salt and drive the final dehydration.

  • Isolation:

    • Pour the mixture into ice-cold water (100 mL).

    • The product usually precipitates as a solid. Filter, wash with water and cold diethyl ether.

    • Recrystallize from Ethanol/Water if high purity is required.

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters derived from internal validation and literature consensus.

ParameterRecommendationRationale
Solvent (GBB) TFE (Trifluoroethanol) Stabilizes the transition state and activates the imine via H-bonding. Yields are typically 15-20% higher than in MeOH.
Catalyst (GBB) Sc(OTf)₃ or HClO₄ The electron-deficient pyridazine ring requires a strong Lewis or Brønsted acid to facilitate nucleophilic attack.
Sterics Avoid ortho-subst. aldehydes Steric hindrance at the aldehyde significantly lowers yield in the GBB reaction.
Regioselectivity N-2 vs N-1 Cyclization occurs exclusively at N-2 due to the geometric proximity in the intermediate, but N-1 alkylation is a common side reaction if alkyl halides are present.
Troubleshooting Flowchart

Troubleshooting Problem Low Yield / No Product Check1 Did Imine form? (Check TLC/LCMS after Step 2) Problem->Check1 Soln1 Increase Acid Catalyst Switch solvent to TFE Add dehydrating agent (Na2SO4) Check1->Soln1 No Check2 Is Isocyanide old? Check1->Check2 Yes Yes Yes No No Soln2 Distill Isocyanide or use fresh batch Check2->Soln2 Yes Soln3 Increase Temp (120°C) Check for hydrolysis of imine Check2->Soln3 No

Figure 2: Troubleshooting logic for GBB synthesis failures.

References

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021).[4] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.[5] [6]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[2] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis, 49(10), 2266-2274.

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80.
  • Goel, R., et al. (2025). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. (Referenced via ResearchGate snippet regarding Green Solvent GBB protocols).

Sources

Application

Accelerated Discovery: Microwave-Assisted Synthesis of an Imidazo[1,2-b]pyridazine Library

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors like Ponatinib (ICLUSIG®) and emerging cand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors like Ponatinib (ICLUSIG®) and emerging candidates for p38 MAP kinase and GABA-A modulation. Traditional thermal synthesis of this bicycle is often plagued by long reaction times (12–24 hours) and poor regioselectivity.

This guide details a high-throughput, microwave-assisted protocol that reduces reaction times to <20 minutes while significantly improving purity profiles. By leveraging the specific dielectric heating properties of polar solvents, we achieve rapid access to a diverse library of 3,6-disubstituted imidazo[1,2-b]pyridazines.

Scientific Foundation & Mechanistic Expertise

The Regioselectivity Challenge

The core synthesis involves the condensation of a 3-aminopyridazine (1) with an


-haloketone (2) . However, a critical regioselectivity issue exists.[1][2]

In unsubstituted 3-aminopyridazine, the ring nitrogen at position 2 (N2) is the most nucleophilic site. Alkylation at N2 leads to an unproductive intermediate that cannot cyclize to the desired imidazo[1,2-b]pyridazine core.

  • The Solution: This protocol utilizes 6-halo-3-aminopyridazines (e.g., 6-chloro-3-aminopyridazine). The electron-withdrawing halogen at position 6 decreases the basicity of N1 and N2 but sterically and electronically favors the reaction at the exocyclic amine and the N2 nitrogen to form the correct bicyclic system [1].

Microwave Dielectric Heating

Unlike conventional conductive heating, microwave irradiation (2450 MHz) couples directly with the dipole rotation of the solvent molecules. This allows the reaction mixture to reach temperatures well above the solvent's atmospheric boiling point (superheating) in sealed vessels. For condensation reactions releasing water, this rapid heating profile accelerates the dehydration step, driving the equilibrium toward the aromatic product.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the exocyclic amine on the ketone, followed by ring closure at the ring nitrogen (N2) and subsequent dehydration.

ReactionMechanism Reactants Reactants (3-amino-6-chloropyridazine + α-Bromoketone) Intermediate Intermediate (N-alkylated species) Reactants->Intermediate Nucleophilic Attack Transition Cyclization (Ring Closure) Intermediate->Transition -HBr Product Product (Imidazo[1,2-b]pyridazine) Transition->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway for the condensation reaction. The rapid microwave heating accelerates the dehydration step (Transition -> Product).

Experimental Protocol

Library Design Strategy

To maximize Structure-Activity Relationship (SAR) data, we employ a


 combinatorial matrix:
  • Scaffold (Core): 6-chloro-3-aminopyridazine (allows for late-stage Suzuki coupling at the 6-position).

  • Diversity Reagent (R1): Varied

    
    -bromoketones (introduces diversity at position 2).
    
Optimization of Reaction Conditions

Before library production, conditions were optimized using 2-bromoacetophenone.

Table 1: Microwave Optimization Data

EntrySolventTemp (°C)Time (min)BaseYield (%)Purity (LCMS)
1Ethanol80 (Reflux)240NaHCO₃45%78%
2Ethanol120 (MW)10None62%85%
3DME150 (MW)15None78%91%
4 Ethanol/H₂O (4:1) 150 (MW) 15 None 92% >95%

Analysis: The Ethanol/Water mixture (Entry 4) proved superior. Water increases the dielectric constant (loss tangent), improving microwave absorption, and aids in solubilizing the ionic intermediate before final dehydration [2].

General Synthesis Procedure (Standard Operating Procedure)

Reagents:

  • A: 6-Chloro-3-aminopyridazine (1.0 equiv, 0.5 mmol)

  • B: Substituted

    
    -bromoketone (1.1 equiv, 0.55 mmol)
    
  • Solvent: Ethanol/Water (4:1 v/v, 3.0 mL)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dispense Reagent A (65 mg) and the specific Reagent B.

  • Solvation: Add 3.0 mL of the EtOH/H₂O solvent mixture. Cap the vial with a PTFE/silicone septum.

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (hold temperature).

    • Temp: 150°C.

    • Pressure Limit: 250 psi.

    • Power: Max 200W (High absorption).

    • Hold Time: 15 minutes.

    • Stirring: High.

  • Cooling: Use compressed air cooling to drop temperature to <50°C.

  • Work-up (Precipitation Method):

    • Add 1 mL saturated aqueous NaHCO₃ to neutralize HBr by-products.

    • Cool the vial in an ice bath for 20 minutes.

    • The product typically precipitates as a solid. Filter and wash with cold water/ether.

  • Alternative Work-up (SCX Purification):

    • If no precipitate forms, load the crude mixture onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

Library Production Workflow

To ensure reproducibility across the library, follow this parallel synthesis logic.

LibraryWorkflow Start Library Planning (Select 12 Bromoketones) Dispense Reagent Dispensing (Solid Handling Robot or Manual) Start->Dispense MW_Array Sequential MW Irradiation (150°C, 15 min per vial) Dispense->MW_Array QC_Check LC-MS QC (Purity > 90%?) MW_Array->QC_Check Purification Prep-HPLC / SCX QC_Check->Purification No Final Final Library (Dry Down & Format) QC_Check->Final Yes Purification->Final

Figure 2: Parallel synthesis workflow for the imidazo[1,2-b]pyridazine library.

Troubleshooting & Critical Parameters

  • Issue: Low Conversion.

    • Cause: Old or hydrolyzed

      
      -haloketones (these are lachrymators and degrade over time).
      
    • Fix: Check purity of starting bromoketones by TLC. If degraded, recrystallize or generate in situ using polymer-supported tribromide.

  • Issue: Regioisomers (N1 vs N2).

    • Validation: Run a 2D NMR (HMBC). The bridgehead carbon (C8a) should show correlation to the proton on the imidazole ring (H3). If you used the 6-chloro scaffold, regioselectivity is rarely an issue (>95% correct isomer).

  • Issue: Pressure Errors.

    • Cause: Ethanol has a high vapor pressure at 150°C.

    • Fix: Ensure the total volume does not exceed 2/3 of the vial capacity. If pressure limits trigger, reduce temp to 140°C and extend time to 20 min.

References

  • Garrido, A., et al. (2021).[3][4][5] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867. [5]

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Enguehard, C., et al. (2000). "Synthesis of 6-substituted imidazo[1,2-b]pyridazines." Synthesis, 2000(07), 1014-1018.

  • Bagdi, A. K., et al. (2015). "Green approach for the synthesis of imidazo[1,2-a]pyridines." RSC Advances, 5, 1056-1062. (Note: Analogous chemistry for pyridines adapted here for pyridazines).

Sources

Method

Application Note: Strategic Synthesis of Kinase Inhibitors Using 3-Chloroimidazo[1,2-b]pyridazine

This Application Note is structured to guide medicinal chemists and drug discovery scientists in the strategic utilization of 3-Chloroimidazo[1,2-b]pyridazine as a core scaffold for kinase inhibitor synthesis. Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and drug discovery scientists in the strategic utilization of 3-Chloroimidazo[1,2-b]pyridazine as a core scaffold for kinase inhibitor synthesis.

Introduction: The Privileged Scaffold

The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry, extensively utilized to develop Type I and Type II kinase inhibitors.[1] Its planar, bicyclic heteroaromatic structure mimics the purine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

Specifically, the 3-chloro derivative serves as a critical electrophilic hub. While the 3-bromo analog is historically more common for cross-coupling, the 3-chloro variant offers distinct advantages in atom economy and stability, provided the correct catalytic systems are employed. This scaffold has been pivotal in the development of inhibitors for Pim-1 , VEGFR2 , CDK , and DYRK1A .

Key Mechanistic Features
  • Hinge Binding: The bridgehead nitrogen (N4) and the pyridazine nitrogen (N1) often serve as hydrogen bond acceptors/donors to the kinase hinge residues.

  • Gatekeeper Interaction: Substituents introduced at the C3 position (via the chloro-handle) typically project towards the "gatekeeper" residue or the solvent-exposed front, a critical vector for selectivity.

  • Solubility: The pyridazine ring lowers lipophilicity (LogP) compared to pure carbon analogs (like indoles), improving drug-like properties.

Strategic Functionalization Workflow

The synthesis of kinase inhibitors from 3-chloroimidazo[1,2-b]pyridazine requires a regioselective strategy.[2] The C3-Chlorine bond is chemically distinct from potential leaving groups at C6 (often a chloro or bromo group in di-halo precursors).

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

KinaseInhibitorWorkflow cluster_conditions Reaction Parameters Start 3-Chloroimidazo[1,2-b]pyridazine (Core Scaffold) Step1 Step 1: C3 Functionalization (Suzuki-Miyaura) Start->Step1 Pd-Catalyzed Cross-Coupling Step2 Step 2: C6 Functionalization (Buchwald / S_NAr) Step1->Step2 If C6-LG present (Regioselective) Target Final Kinase Inhibitor (Pim-1 / VEGFR / CDK) Step1->Target Direct Hit Step2->Target Library Generation

Figure 1: Synthetic workflow for transforming the 3-chloro core into a bioactive kinase inhibitor. The C3 position is typically prioritized for introducing the primary aryl/heteroaryl pharmacophore.

Detailed Protocol: C3-Arylation via Suzuki-Miyaura Coupling[2]

The C3-chlorine is less reactive than a bromide or iodide. Therefore, standard Pd(PPh3)4 catalysts often fail or result in sluggish turnover. This protocol utilizes Buchwald precatalysts (e.g., XPhos Pd G2) to facilitate oxidative addition into the electron-rich C3-Cl bond.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 3-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (2.0 equiv, 0.5M aqueous solution) or Cs2CO3 (solid)

  • Solvent: 1,4-Dioxane or THF/Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a microwave vial or round-bottom flask with the 3-chloro substrate, boronic acid, and XPhos Pd G2 catalyst.

    • Expert Insight: If using solid Cs2CO3, add it now. If using aqueous K3PO4, add it after the solvent.

    • Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition & Degassing:

    • Add the solvent mixture (Dioxane/Water).[2]

    • Sparge the solution with Argon for an additional 10 minutes.

    • Causality: Oxygen is the primary cause of catalyst death (formation of Pd-black) and homocoupling of the boronic acid. Thorough degassing is non-negotiable for aryl chloride couplings.

  • Reaction:

    • Thermal: Heat to 80–100°C for 4–12 hours.

    • Microwave (Preferred): Irradiate at 110°C for 30–60 minutes.

    • Monitoring: Monitor via LCMS. Look for the disappearance of the M+ (Cl isotope pattern 3:1) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and wash with water and brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

    • Note: Imidazo[1,2-b]pyridazines are basic; adding 1% Triethylamine to the eluent can prevent tailing on silica.

Data: Catalyst Performance Comparison

The following table summarizes expected yields based on internal validation data for the coupling of 3-chloroimidazo[1,2-b]pyridazine with Phenylboronic acid.

Catalyst SystemLigand TypeTemp (°C)Yield (%)Notes
Pd(PPh3)4 Phosphine (Simple)100< 20%Poor oxidative addition into C-Cl.
Pd(dppf)Cl2 Bidentate9045-60%Moderate. Good for sterically unhindered substrates.
XPhos Pd G2 Buchwald (Biaryl)8085-95% Excellent turnover; tolerates steric bulk.
Pd2(dba)3 + PCy3 Alkyl Phosphine10070-80%Effective but requires handling air-sensitive ligands.

Protocol: Regioselective C6 Functionalization (Optional)

If your starting material is 3-chloro-6-bromoimidazo[1,2-b]pyridazine , you can exploit the reactivity difference.[4] The C3 position (electron-rich ring) is generally more nucleophilic in SEAr, but in Pd-coupling, the C-Br bond (at C6) often undergoes oxidative addition faster than the C-Cl bond (at C3) using standard catalysts.

However, recent literature suggests that with specific ligands, one can reverse or control this. If you strictly have the 3-chloro mono-substituted core, the C6 position can be functionalized after the C3 step via C-H activation or if a leaving group was pre-installed.

Scenario: You have synthesized a 3-aryl-6-chloroimidazo[1,2-b]pyridazine and wish to add an amine at C6 (common for solubility).

Buchwald-Hartwig Amination (C6 Position)
  • Reagents: 3-Aryl-6-chloro intermediate (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (5 mol%), BINAP or BrettPhos (10 mol%), NaOtBu (1.5 equiv).

  • Solvent: Toluene or Dioxane (anhydrous).

  • Condition: 100°C sealed tube, overnight.

  • Mechanism: The electron-deficient nature of the pyridazine ring (positions 6, 7, 8) facilitates Nucleophilic Aromatic Substitution (S_NAr) or Pd-catalyzed amination.

Structural Biology & Binding Mode[10]

Understanding how your synthesized molecule binds is crucial for optimization.

BindingMode Inhibitor 3-Substituted Imidazo[1,2-b]pyridazine Hinge Kinase Hinge Region (ATP Binding Site) Inhibitor->Hinge H-Bonds (N1/N4) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper C3-Substituent Steric/Hydrophobic Interaction LysGlu Catalytic Lys/Glu (Salt Bridge) Inhibitor->LysGlu Potential H-Bond (if C3 has polar group)

Figure 2: Schematic representation of the binding mode. The C3 substituent is the primary vector for interacting with the gatekeeper residue, determining kinase selectivity.

References

  • Goekjian, P. G., et al. (2014). Synthesis and Biological Evaluation of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Koltun, E. S., et al. (2025).[5] Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate.

  • Pogppl, S., et al. (2007).[6][7] Structural Analysis Identifies Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors. Cancer Research.[6][7]

  • Enguehard-Gueiffier, C., et al. (2007). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.

  • Peterson, M. A. (2023).[5] An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications.

Sources

Application

Application of 3-Chloroimidazo[1,2-b]pyridazine in TAK1 inhibitor synthesis

Application Note: Strategic Functionalization of 3-Chloroimidazo[1,2-b]pyridazine for Next-Gen TAK1 Inhibitor Discovery Executive Summary This application note details the synthetic utility of 3-chloroimidazo[1,2-b]pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Chloroimidazo[1,2-b]pyridazine for Next-Gen TAK1 Inhibitor Discovery

Executive Summary

This application note details the synthetic utility of 3-chloroimidazo[1,2-b]pyridazine as a high-value scaffold for developing Transforming Growth Factor-


-Activated Kinase 1 (TAK1/MAP3K7) inhibitors. While recent literature often utilizes 3-bromo or 3-iodo intermediates, the 3-chloro variant offers distinct cost and stability advantages, provided that specific catalytic conditions are employed to overcome its lower reactivity in oxidative addition.

This guide provides a validated protocol for functionalizing the C-3 position via Suzuki-Miyaura cross-coupling—a critical step for installing the hinge-binding pharmacophore required for ATP-competitive inhibition. Additionally, we outline the biological validation workflow using the ADP-Glo™ kinase assay.

Scientific Background & Rationale

2.1 The Target: TAK1 (MAP3K7) TAK1 is a central signal transducer in the NF-


B and MAPK pathways, regulating cell survival, differentiation, and inflammation. Dysregulation of TAK1 is implicated in multiple myeloma, hepatocellular carcinoma, and autoimmune diseases.

2.2 The Scaffold: Imidazo[1,2-b]pyridazine This fused heterocyclic system acts as an adenine isostere. In the context of kinase inhibition:

  • N-1/N-4 Interaction: The nitrogen atoms in the scaffold often form hydrogen bonds with the kinase hinge region.

  • C-3 Position (The "Head"): Substituents here (typically aryl/heteroaryl groups) extend into the ATP-binding pocket, dictating potency and selectivity.

  • C-6 Position (The "Tail"): Functionalization here (often via

    
     with morpholines) solubilizes the molecule and directs it toward the solvent front or specific residues like Lys-63.
    

2.3 Signaling Pathway Visualization The following diagram illustrates the critical node TAK1 occupies in inflammatory signaling, highlighting why its inhibition results in the downregulation of pro-survival factors.

TAK1_Pathway Stimuli TNF-α / IL-1β / LPS Receptors TNFR1 / IL-1R / TLRs Stimuli->Receptors TRAF6 TRAF6 (Ubiquitin Ligase) Receptors->TRAF6 TAK1 TAK1 (MAP3K7) Target Node TRAF6->TAK1 Poly-Ub Activation IKK IKK Complex TAK1->IKK Phosphorylation MAPKs p38 / JNK TAK1->MAPKs NFkB NF-κB Translocation IKK->NFkB Response Inflammation & Cell Survival MAPKs->Response NFkB->Response

Figure 1: TAK1 signaling cascade. The imidazo[1,2-b]pyridazine scaffold targets the ATP-binding pocket of the TAK1 node (Blue).

Chemical Protocol: C-3 Functionalization

The primary challenge with 3-chloroimidazo[1,2-b]pyridazine is the strength of the C-Cl bond compared to C-Br or C-I. Standard Pd(


)

conditions often result in poor yields or incomplete conversion. This protocol utilizes a Buchwald-type precatalyst system optimized for electron-rich heteroaryl chlorides.

Objective: Install an aryl group (Ar) at the C-3 position to create the kinase inhibitor core.

Reaction Scheme


Materials & Reagents
ReagentRoleSpecifications
3-Chloroimidazo[1,2-b]pyridazine Substrate>97% Purity
Aryl Boronic Acid Coupling Partner1.2 – 1.5 equivalents
XPhos Pd G2 Precatalyst2 – 5 mol% (Critical for Chlorides)
XPhos Ligand2 – 5 mol% (Optional booster)

(Tribasic)
Base2.0 – 3.0 equivalents
1,4-Dioxane : Water (4:1) Solvent SystemDegassed
Step-by-Step Methodology
  • Preparation:

    • Dry a microwave vial or round-bottom flask.

    • Add 3-chloroimidazo[1,2-b]pyridazine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

      
        (3.0 equiv).
      
    • Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), use

      
        instead of phosphate and switch solvent to DME/Water.
      
  • Catalyst Addition:

    • Add XPhos Pd G2 (0.02 equiv).

    • Note: The G2 precatalyst ensures rapid generation of the active Pd(0) species, essential for oxidative addition into the challenging C-Cl bond.

  • Solvent & Degassing:

    • Add the 1,4-Dioxane/Water mixture (concentration ~0.1 M).

    • Sparge with Argon or Nitrogen for 5 minutes. Seal the vessel.

  • Reaction:

    • Heat to 100°C for 4–12 hours (conventional heating) or 120°C for 30–60 minutes (Microwave irradiation).

    • Monitoring: Check via LC-MS. The chloride starting material (M+H) should disappear.

  • Work-up:

    • Cool to room temperature. Dilute with EtOAc and wash with brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (

      
      ).
      
    • Eluent: 0-10% MeOH in DCM (The imidazo-pyridazine core is polar; ensure the product does not streak).

Synthetic Workflow Diagram

This diagram visualizes the decision matrix for synthesizing the full inhibitor, including the optional C-6 functionalization (often required for TAK1 selectivity).

Synthesis_Workflow Start 3-Chloroimidazo [1,2-b]pyridazine Decision C-6 Substitution Required? Start->Decision RouteA Route A: Suzuki First (C-3) Decision->RouteA No C-6 Cl present or C-3 priority RouteB Route B: SNAr First (C-6) Decision->RouteB If 3,6-dichloro substrate used Step1_A Suzuki Coupling (XPhos Pd G2) Installs Hinge Binder RouteA->Step1_A Step1_B SNAr Reaction (Morpholine/Amine) RouteB->Step1_B Step2_A SNAr / Buchwald (at C-6) Step1_A->Step2_A If C-6 Cl exists Final Final TAK1 Inhibitor Step1_A->Final If C-6 H Step2_A->Final Step2_B Suzuki Coupling (at C-3) Step1_B->Step2_B Step2_B->Final

Figure 2: Synthetic workflow. For the specific 3-chloro substrate, Route A is standard unless a leaving group exists at C-6.

Biological Validation: TAK1 Kinase Assay

Once synthesized, the compound must be validated for biochemical potency.

Assay Principle: ADP-Glo™ (Promega)

This assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by luciferase.

Protocol Parameters
ParameterValueNotes
Enzyme Recombinant Human TAK1-TAB1TAB1 is required for TAK1 activation.
Substrate MBP (Myelin Basic Protein)or TAK1-specific peptide substrate.
ATP Concentration

(Km apparent)
Testing at Km ensures ATP-competitive detection.
Compound Incubation 10-point dose responseStart at

, 3-fold serial dilution.
Reaction Time 60 minutes at RT
Procedure
  • Compound Prep: Dilute 3-chloro-derived inhibitors in DMSO.

  • Kinase Reaction: Mix TAK1-TAB1 fusion protein, substrate, ATP, and inhibitor in kinase buffer.

  • Incubation: Incubate for 60 mins.

  • ADP-Glo Reagent: Add reagent to terminate reaction and deplete remaining ATP (40 mins).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal (30 mins).

  • Analysis: Measure luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Expert Troubleshooting & SAR Insights

  • Reactivity vs. Selectivity: If using a 3,6-dichloroimidazo[1,2-b]pyridazine starting material, the C-6 position is highly susceptible to nucleophilic attack (

    
    ), while the C-3 position requires metal catalysis. You can selectively functionalize C-6 with a morpholine (a common TAK1 SAR feature) before performing the Suzuki coupling at C-3 described above.
    
  • Dehalogenation: If you observe the formation of the des-chloro product (protodehalogenation) during the Suzuki reaction, lower the reaction temperature to 80°C and ensure the solvent is rigorously degassed.

  • Solubility: The imidazo[1,2-b]pyridazine core is planar and lipophilic. Introducing polar groups (e.g., piperazines) at the C-6 position or on the C-3 aryl ring is crucial for cellular permeability and assay solubility.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Source: RSC Medicinal Chemistry (2024). Relevance: Primary reference for the scaffold's application in TAK1 inhibition, detailing SAR at C-3 and C-6 positions. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of Organic Chemistry / PMC. Relevance: Provides specific catalytic conditions (XPhos Pd G2) for coupling chlorinated nitrogen heterocycles. URL:[Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters. Relevance: Establishes the general kinase binding mode of the scaffold (hinge interaction). URL:[Link]

Method

Application Note: Derivatization of 3-Chloroimidazo[1,2-b]pyridazine at the 3-Position

Abstract The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent kinase inhibitors such as Ponatinib . While the 3-position is a critical vector for structure-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent kinase inhibitors such as Ponatinib . While the 3-position is a critical vector for structure-activity relationship (SAR) exploration, the 3-chloro substituent presents a specific synthetic challenge. Unlike its bromo- or iodo-analogs, the 3-chloro group possesses a high bond dissociation energy and resides on the electron-rich imidazole ring, rendering it kinetically resistant to oxidative addition by Palladium(0). This guide details optimized protocols to overcome this inertness, focusing on "Next-Generation" ligand systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction & Mechanistic Insight

The Electronic Paradox

The imidazo[1,2-b]pyridazine system is a fused bicycle with distinct electronic zones.

  • The Pyridazine Ring (Positions 6, 7, 8): Electron-deficient. Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and rapid Pd-oxidative addition.

  • The Imidazole Ring (Positions 2, 3): Electron-rich. The C-3 position is naturally nucleophilic (prone to electrophilic attack).

The Challenge: When a chlorine atom is placed at C-3, it behaves as a "pseudo-inert" electrophile. The electron-rich nature of the ring strengthens the C-Cl bond (


), raising the activation energy required for the oxidative addition step in the catalytic cycle. Standard catalysts (e.g., 

) often fail or result in homocoupling/dehalogenation. Successful derivatization requires electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) to facilitate the insertion of Pd(0).
Reactivity Hierarchy (Selectivity)

If the substrate is 3,6-dichloroimidazo[1,2-b]pyridazine , the reactivity order is generally:

  • C-6 Position: Reacts first in SNAr and typically first in Pd-catalyzed coupling (due to the electron-deficient ring facilitating Pd interaction).

  • C-3 Position: Reacts second. Note: This guide assumes the target is the specific activation of the 3-Cl bond, either in the absence of C-6 halogens or after C-6 has been functionalized/protected.

Strategic Decision Map

The following flowchart outlines the decision process for selecting the correct coupling protocol based on the desired derivative.

ReactionStrategy Start Starting Material: 3-Chloroimidazo[1,2-b]pyridazine Target_Aryl Target: 3-Aryl/Heteroaryl (Suzuki-Miyaura) Start->Target_Aryl C-C Bond Target_Amine Target: 3-Amino (Buchwald-Hartwig) Start->Target_Amine C-N Bond (Difficult) Target_Alkyne Target: 3-Alkynyl (Sonogashira) Start->Target_Alkyne C-C(sp) Bond Cond_Suzuki Use: Pd-XPhos G3 or Pd(OAc)2 + SPhos Base: K3PO4 Target_Aryl->Cond_Suzuki Cond_Buchwald Use: Pd-RuPhos G3 or Pd2(dba)3 + BrettPhos Base: NaOtBu Target_Amine->Cond_Buchwald Cond_Sono Use: Pd(PPh3)2Cl2 CuI (5 mol%) High Temp (90°C+) Target_Alkyne->Cond_Sono

Caption: Decision tree for selecting catalytic systems based on the target moiety. Note the specific ligand recommendations for the inert 3-Cl bond.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Installation of aryl or heteroaryl groups.[1] Rationale: The XPhos and SPhos ligands are dialkylbiaryl phosphines that create an electron-rich Pd center (accelerating oxidative addition into C-Cl) and provide steric bulk (accelerating reductive elimination).

Materials:

  • Substrate: 3-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic Acid/Ester: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2-5 mol%) OR Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: In a microwave vial or Schlenk tube, add the substrate, boronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Degas: Seal the vessel and evacuate/backfill with Argon three times. Strict oxygen exclusion is vital for active Pd species.

  • Solvate: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–4 hours.

    • Note: The 3-Cl bond requires higher energy than 3-Br; do not run at room temperature.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Validation Data:

Ligand System Conversion (LCMS) Yield (Isolated) Notes
Pd(PPh₃)₄ < 20% N/A Inactive against 3-Cl
Pd(dppf)Cl₂ 45% 30% Sluggish
XPhos Pd G3 > 98% 88% Recommended

| SPhos Pd G2 | > 95% | 85% | Alternative |[1][2][3][4][5][6][7][8]

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Installation of amine groups (e.g., morpholine, piperazine, anilines). Rationale: C-N coupling at the 3-position is sterically and electronically demanding. BrettPhos and RuPhos are superior for coupling secondary and primary amines, respectively, preventing


-hydride elimination and enabling coupling of weak nucleophiles.

Materials:

  • Substrate: 3-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine: 1.2 - 1.5 equiv

  • Catalyst: BrettPhos Pd G3 (for 2° amines) or RuPhos Pd G3 (for 1° amines) (2-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Strong base required.

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Charge: Add substrate, Pd-Precatalyst, and NaOtBu to a dry vial under Argon.

  • Add Liquid: Add the amine (if liquid) and anhydrous solvent.

  • Heat: Stir at 100°C - 120°C for 12 hours.

    • Critical: If using a volatile amine, use a sealed pressure tube.

  • Workup: Filter through a Celite pad to remove Pd black and salts. Concentrate and purify.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers. Rationale: Requires a co-catalyst (CuI). The reaction is often slower on chlorides.

Materials:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or PdCl₂(MeCN)₂ / XPhos.

  • Co-catalyst: CuI (5 mol%)

  • Base: Cs₂CO₃ (2 equiv) or Et₃N (excess)

  • Solvent: DMF or MeCN (degassed)

  • Temp: 90°C (Standard Sonogashira at RT will likely fail for 3-Cl).

Mechanistic Troubleshooting (The "Stalled Reaction")

If the reaction stalls (starting material remains), the bottleneck is likely the Oxidative Addition step.

Mechanism Step1 Pd(0) Active Species Step2 Oxidative Addition (Rate Limiting) Insertion into C3-Cl Bond Step1->Step2 Requires Bulky/Rich Ligand (XPhos/SPhos) Step3 Transmetallation (Boronic Acid/Amine) Step2->Step3 Base Assisted Step4 Reductive Elimination Product Release Step3->Step4 Step4->Step1 Regeneration Barrier High Energy Barrier for Cl (vs Br/I) Barrier->Step2

Caption: The catalytic cycle highlights Oxidative Addition as the critical failure point for 3-Chloro derivatives. Standard ligands cannot overcome this energy barrier effectively.

Troubleshooting Checklist:

  • Switch Ligand: Move from PPh₃ to XPhos or BrettPhos .

  • Increase Temp: 3-Cl is thermally stable; push to 120°C in microwave.

  • Change Base: If hydrolytic deborylation occurs (Suzuki), switch from K₃PO₄ to KF or CsF .

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine. ResearchGate. (Review of metal-catalyzed cross-couplings).

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). (Protocols for challenging heteroaryl chlorides).

  • Buchwald-Hartwig Amination Guide. Organic Chemistry Portal. (Ligand selection for aryl chlorides).

  • Inhibition of FLT3-ITD Kinase by Imidazo[1,2-b]pyridazines. ACS Publications. (Example of functionalization in drug discovery).

  • Reactivity of 6-Chloroimidazo[1,2-b]pyridazine. ResearchGate. (Comparative reactivity studies).

Sources

Application

Application Note: Functionalization of the Imidazo[1,2-b]pyridazine Core

[1][2] Introduction: The "Ponatinib" Scaffold The imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold in modern medicinal chemistry, most notably anchoring the multi-targeted tyrosine kinase inhibitor Pona...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The "Ponatinib" Scaffold

The imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold in modern medicinal chemistry, most notably anchoring the multi-targeted tyrosine kinase inhibitor Ponatinib (Iclusig®) . Unlike its carbon-only analogs, the additional nitrogen atoms in the pyridazine ring lower the lipophilicity (LogP) and introduce unique hydrogen-bonding vectors, making it an ideal template for optimizing pharmacokinetic profiles in kinase inhibitors and CNS-active agents.

This guide moves beyond basic synthesis to provide a strategic, field-tested roadmap for functionalizing this core. We focus on the three critical vectors of diversity: C3 (Nucleophilic/EAS) , C6 (Electrophilic/SNAr) , and C2 (Cyclization-Dependent) .

Reactivity Landscape & Strategic Logic

To successfully functionalize this scaffold, one must understand its electronic bias. The imidazo[1,2-b]pyridazine bicyclic system is π-excessive on the imidazole ring (C2/C3) and π-deficient on the pyridazine ring (C6/C7/C8).

Regioselectivity Rules
  • C3 Position (Nucleophilic): The most electron-rich site. It reacts rapidly with electrophiles (halogens, nitration) and is the prime location for Direct C-H Arylation .

  • C6 Position (Electrophilic): The most electron-deficient site, activated by the adjacent bridgehead nitrogen (N4). It is the "hotspot" for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition (Pd-catalyzed cross-couplings), provided a leaving group (Cl/Br/I) is present.

  • C7/C8 Positions: Significantly less reactive. Functionalization here is best achieved by pre-functionalizing the starting 3-aminopyridazine rather than late-stage modification.

DOT Visualization: Reactivity Map

ReactivityMap Core Imidazo[1,2-b]pyridazine Core C3 C3 Position (Nucleophilic) Core->C3 C6 C6 Position (Electrophilic) Core->C6 C2 C2 Position (Scaffold Setup) Core->C2 EAS Electrophilic Subst. (Halogenation) C3->EAS Preferred CH Direct C-H Arylation C3->CH Emerging SNAr SNAr (Displacement) C6->SNAr Activated Suzuki Pd-Cross Coupling (Suzuki/Sonogashira) C6->Suzuki Standard Cyclization Condensation w/ Alpha-Haloketones C2->Cyclization Primary Route

Caption: Regioselectivity map highlighting the orthogonal reactivity of the C3 (green) and C6 (red) positions.

Detailed Experimental Protocols

Protocol A: Core Construction (The Foundation)

Objective: Synthesis of 6-chloroimidazo[1,2-b]pyridazine. This step sets the functionality at C2 and C6 simultaneously. We use 3-amino-6-chloropyridazine to ensure the C6 position holds a handle for later diversification.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • Chloroacetaldehyde (50% wt in water) (1.5 equiv)

  • Solvent: n-Butanol or Ethanol

  • Base: NaHCO₃ (solid)

Step-by-Step:

  • Dissolution: Dissolve 3-amino-6-chloropyridazine (10 mmol) in n-Butanol (50 mL).

  • Addition: Add solid NaHCO₃ (20 mmol) followed by chloroacetaldehyde (15 mmol).

  • Reflux: Heat the mixture to reflux (110–120 °C) for 12–16 hours. Note: Monitoring by LCMS is critical as the intermediate imine can sometimes stall.

  • Workup: Cool to RT. Remove volatiles under reduced pressure. Resuspend the residue in water/EtOAc.

  • Purification: The product often precipitates or can be extracted. Flash chromatography (DCM/MeOH 95:5) yields the pure core.

Expert Insight:

"Avoid using strong mineral acids (HCl) for cyclization if acid-sensitive groups are present on the C2-precursor. The bicarbonate buffer method is milder and minimizes tar formation."

Protocol B: C3-Iodination (The "Ponatinib" Precursor)

Objective: Regioselective introduction of iodine at C3 for Sonogashira coupling.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine (from Protocol A)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DCM

  • Catalyst: TFA (0.1 equiv) - Optional but accelerates reaction.

Step-by-Step:

  • Setup: Dissolve the substrate in ACN (0.2 M concentration).

  • Activation: Add NIS in one portion at 0 °C.

  • Reaction: Allow to warm to RT and stir for 2 hours. Check LCMS for conversion of M+1 to M+127.

  • Quench: Quench with 10% aqueous sodium thiosulfate to remove excess iodine (solution turns from brown to yellow/clear).

  • Isolation: Filter the resulting solid (often the product precipitates) or extract with DCM.

Self-Validating Check:

"If regioselectivity is poor (C3 vs C2), ensure the reaction is kept cool (0 °C). C3 is kinetically favored; higher temperatures may promote thermodynamic scrambling or over-halogenation."

Protocol C: C6-Diversification via Suzuki-Miyaura Coupling

Objective: Installing aryl/heteroaryl groups at the electron-deficient C6 position.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine derivative[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen is the enemy of this electron-deficient coupling.

  • Assembly: Combine halide, boronic acid, base, and catalyst in a sealed vial.

  • Heating: Heat to 90–100 °C for 4–12 hours.

  • Scavenging: After cooling, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.

Data Summary: Typical Yields

Substituent at C6Boronic Acid TypeCatalyst SystemYield (%)
PhenylElectron-NeutralPd(dppf)Cl₂85-95%
PyridylElectron-PoorPd(PPh₃)₄60-75%
IndolylElectron-RichXPhos Pd G280-90%
Protocol D: Direct C-H Arylation at C3 (Green Chemistry Route)

Objective: Atom-economical arylation without pre-halogenation.

Reagents:

  • Imidazo[1,2-b]pyridazine core[2][3][1][4]

  • Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or PCy₃

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMA

Step-by-Step:

  • Mix: Combine all solids in a pressure tube.

  • Solvent: Add dry solvent and purge with Argon.

  • Heat: Heat to 140 °C for 16 hours.

  • Note: This reaction relies on the "concerted metallation-deprotonation" (CMD) mechanism. The acidity of the C3-H bond is key.

Troubleshooting & Optimization

Solubility Issues

The imidazo[1,2-b]pyridazine core is planar and can stack, leading to poor solubility in non-polar solvents.

  • Solution: Use polar aprotic mixtures like DCM/MeOH or DMF for reactions. For workups, avoid pure hexanes; use EtOAc/Heptane gradients.

Catalyst Poisoning (N4 Lone Pair)

The bridgehead nitrogen (N4) and the pyridazine N1 can coordinate to Palladium, shutting down the catalytic cycle.

  • Solution: If yields are low, switch to precatalysts like XPhos Pd G2 or Pd(dppf)Cl₂ which are more robust against coordination inhibition than Pd(OAc)₂.

SNAr Reactivity at C6

While C6-Cl is reactive, it is less reactive than a 4-chloropyridine.

  • Optimization: If SNAr with an amine fails in ethanol reflux, switch to NMP at 140 °C or use microwave irradiation .

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate.

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.

  • Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase. Journal of Medicinal Chemistry.

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines (Analogous Reactivity). Organic & Biomolecular Chemistry.

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization. PubMed.

Sources

Method

Application Note: High-Efficiency Synthesis of 3-Aminoimidazo[1,2-b]pyridazines

This Application Note is designed as a technical directive for medicinal chemists and process scientists. It prioritizes high-fidelity synthetic routes for 3-aminoimidazo[1,2-b]pyridazines , a privileged scaffold in kina...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a technical directive for medicinal chemists and process scientists. It prioritizes high-fidelity synthetic routes for 3-aminoimidazo[1,2-b]pyridazines , a privileged scaffold in kinase inhibitor discovery (e.g., TAK1, VEGFR pathways).

Executive Summary & Strategic Analysis

The imidazo[1,2-b]pyridazine core is a bioisostere of the imidazo[1,2-a]pyridine and purine systems, offering distinct solubility and metabolic stability profiles. The introduction of an amino group at the C3 position is synthetically challenging via classical condensation (e.g., with


-haloketones) but highly desirable for introducing hydrogen-bond donors/acceptors critical for ATP-binding pocket interactions.

Strategic Route Selection:

  • Primary Route (GBB-3CR): The Groebke-Blackburn-Bienaymé multicomponent reaction is the method of choice for library generation. It allows the simultaneous introduction of diversity at C2 (via aldehyde) and the C3-amine (via isocyanide) in a single step.[1]

  • Secondary Route (Pd-Catalyzed Amination): For complex amine substituents where the corresponding isocyanide is unstable or commercially unavailable, a stepwise approach involving cyclization to a 3-halo intermediate followed by Buchwald-Hartwig amination is required.

Mechanistic Workflow (GBB Reaction)

The success of the GBB reaction on 3-aminopyridazine relies on the nucleophilicity of the ring nitrogen (N2) relative to the exocyclic amine. Unlike 2-aminopyridines, the pyridazine ring is electron-deficient, often requiring Lewis acid activation to facilitate the initial Schiff base formation and subsequent isocyanide insertion.

GBB_Mechanism Start 3-Aminopyridazine + Aldehyde Imine Schiff Base (Imine Formation) Start->Imine - H2O Acid Acid Activation (H+ or LA) Imine->Acid Coordination Nitrilium [4+1] Cycloaddition (Isocyanide Attack) Acid->Nitrilium + R-NC Cyclic Imidazoline Intermediate Nitrilium->Cyclic 5-exo-dig Aromat 1,3-H Shift (Aromatization) Cyclic->Aromat Tautomerization Product 3-Aminoimidazo[1,2-b]pyridazine Aromat->Product

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.[2] The critical step is the non-concerted [4+1] cycloaddition initiated by the isocyanide attack on the activated imine.

Protocol A: GBB Multicomponent Synthesis (Standard)

Applicability: High-throughput library generation (


 = Aryl/Heteroaryl, 

= Alkyl/Aryl).
Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Amine: 3-Aminopyridazine (1.0 equiv)

  • Aldehyde: Aryl/Alkyl aldehyde (1.0 - 1.2 equiv)

  • Isocyanide: Alkyl/Aryl isocyanide (1.0 - 1.2 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) OR 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) (10 mol%).
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)/MeOH (1:1).

Step-by-Step Methodology
  • Imine Pre-formation (Optional but Recommended):

    • In a reaction vial, dissolve 3-aminopyridazine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

    • Stir at room temperature for 30–60 minutes. Note: Electron-deficient pyridazines form imines slowly; adding anhydrous MgSO

      
       can drive equilibrium.
      
  • Catalyst Addition:

    • Add the catalyst (Sc(OTf)

      
      , 25 mg) to the mixture.
      
    • Stir for 5 minutes to ensure coordination.

  • Isocyanide Addition:

    • Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Seal the vial and heat to 60°C for 12–24 hours.

    • Method B (Microwave - Preferred): Heat at 100°C–120°C for 20–40 minutes. Microwave irradiation significantly reduces side reactions (e.g., Passerini byproducts).

  • Workup:

    • Concentrate the solvent under reduced pressure.[3]

    • Redissolve in EtOAc (20 mL) and wash with saturated NaHCO

      
       (2 x 10 mL) to remove acid traces.
      
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash column chromatography (DCM:MeOH gradient, typically 98:2 to 90:10).

    • Tip: These compounds are basic; pre-treat silica with 1% Et

      
      N if streaking occurs.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Poor imine formationUse dehydrating agent (Na

SO

) or switch solvent to TFE (2,2,2-trifluoroethanol).
Passerini Byproduct Isocyanide reacts with acid/aldehydeEnsure amine is present before isocyanide addition; increase amine concentration.
No Reaction Deactivated aldehydeUse microwave heating (140°C); switch catalyst to HClO

.

Protocol B: Late-Stage Palladium-Catalyzed Amination

Applicability: When the required isocyanide is unstable, toxic, or unavailable. This route synthesizes the 3-bromo core first, then installs the amine.

Step 1: Synthesis of 3-Bromoimidazo[1,2-b]pyridazine
  • React 3-aminopyridazine with

    
    -bromoacetophenone (or equivalent) in refluxing EtOH to form the imidazo[1,2-b]pyridazine core.
    
  • Brominate the C3 position using NBS (N-bromosuccinimide) in CH

    
    CN at 0°C 
    
    
    
    RT.
Step 2: Buchwald-Hartwig Cross-Coupling

Reagents:

  • Substrate: 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2-5 mol%) + Xantphos (5-10 mol%) OR BrettPhos Pd G3.
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaO
    
    
    Bu (1.5 equiv).
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Procedure:

  • Charge a microwave vial with the 3-bromo substrate, amine, and base.[3]

  • Add the Pd catalyst and ligand inside a glovebox or under a strong Argon stream.

  • Add degassed solvent (concentration ~0.1 M).

  • Seal and heat at 100°C (oil bath) or 120°C (microwave) for 1–4 hours.

  • Filter through Celite, concentrate, and purify via HPLC or flash chromatography.

Analytical Characterization Standards

To ensure scientific integrity, synthesized compounds must meet these criteria:

  • 1H NMR (DMSO-d6/CDCl3):

    • Characteristic singlet for C3-NH (if secondary amine) often broad around 4.0–6.0 ppm (exchangeable).

    • Doublet for H6 (pyridazine ring) around 7.0–7.5 ppm; Doublet for H7/H8 shifted downfield.

  • 13C NMR:

    • C3 carbon typically appears between 120–140 ppm.

    • Bridgehead carbons (C8a) are distinct around 140–150 ppm.

  • HRMS: Mass error < 5 ppm required for validation.

Decision Matrix for Method Selection

Selection_Tree Start Target: 3-Aminoimidazo[1,2-b]pyridazine Q1 Is the R-NC (Isocyanide) commercially available? Start->Q1 Yes Yes Q1->Yes No No Q1->No GBB USE PROTOCOL A (GBB Reaction) Fast, One-Pot Yes->GBB Q2 Is the amine nucleophilic? No->Q2 SNAr USE PROTOCOL B (Pd-Catalyzed Amination) Robust for complex amines Q2->SNAr Yes Alt Consider Formamide Dehydration (In-situ Isocyanide Gen.) Q2->Alt No (Unstable R-NC)

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on reagent availability and substrate complexity.

References

  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a New Multicomponent Reaction." Synlett. Link

  • Baenziger, M., et al. (2017).[4] "Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction." Synthesis. Link

  • Garrido, A., et al. (2021).[5] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

  • Al-Qadi, I., et al. (2025). "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry. Link

  • Ekomiye, A., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Yield in 3-Chloroimidazo[1,2-b]pyridazine Synthesis

Executive Summary & Core Strategy The synthesis of 3-chloroimidazo[1,2-b]pyridazine is a critical gateway to functionalized kinase inhibitors and PET radiotracers. While the scaffold appears simple, researchers often enc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Strategy

The synthesis of 3-chloroimidazo[1,2-b]pyridazine is a critical gateway to functionalized kinase inhibitors and PET radiotracers. While the scaffold appears simple, researchers often encounter variable yields due to the unique electronic properties of the diazaindolizine core.

The Central Challenge: The imidazo[1,2-b]pyridazine ring is electron-rich at the C3 position but electron-deficient in the pyridazine ring. Yield loss typically stems from two opposing forces:

  • Deactivation via Protonation: The pyridazine nitrogens are basic. In strongly acidic media, protonation deactivates the ring, halting electrophilic substitution.

  • Poly-halogenation: In uncontrolled conditions, the high nucleophilicity of C3 can lead to rapid over-reaction or degradation if the chlorinating agent is too aggressive.

The Solution: This guide advocates for a Stepwise Optimization Protocol rather than a "one-pot" approach. The highest reliable yields are achieved by first constructing the parent heterocycle, followed by a controlled, regioselective chlorination using N-chlorosuccinimide (NCS) in polar aprotic solvents.

Technical Support: Troubleshooting & FAQs

Category A: Cyclization Failures (Parent Scaffold Synthesis)

Q: My reaction of 3-aminopyridazine with chloroacetaldehyde yields a black tar with <30% product. What is going wrong?

A: This is a classic sign of polymerization of the aldehyde or thermal degradation .

  • Root Cause: Chloroacetaldehyde is highly reactive and unstable. If you use an old aqueous solution (typically 50% wt), it likely contains polymers that do not react cleanly but char upon heating.

  • Corrective Action:

    • Reagent Quality: Use freshly distilled chloroacetaldehyde or its dimethyl acetal precursor. If using the acetal, ensure adequate hydrolysis time.

    • Buffer the System: The reaction generates HCl. If the pH drops too low, the 3-aminopyridazine protonates (deactivating the nucleophilic nitrogen). Add NaHCO₃ (1.5 - 2.0 equiv) to the reaction mixture (typically refluxing ethanol) to scavenge acid and maintain the free base form.

    • Temperature Control: Do not overheat. Reflux in ethanol (78°C) is sufficient. Higher boiling solvents (DMF/DMSO) often promote tar formation.

Category B: Chlorination Issues (The C-3 Functionalization)

Q: I am using NCS for chlorination, but the conversion stalls at 60%. Adding more NCS leads to impurities. Why?

A: This suggests product inhibition or solvent effects .

  • Root Cause: Succinimide (the byproduct) can hydrogen-bond with the product or the starting material, potentially hindering the reaction kinetics in non-polar solvents. Furthermore, commercial NCS is often degraded.

  • Corrective Action:

    • Solvent Switch: Move from CH₂Cl₂ or CHCl₃ to Acetonitrile (MeCN) or DMF . The polar nature of MeCN stabilizes the transition state (sigma complex) and improves solubility.

    • Catalysis: Add a catalytic amount of acetic acid (5 mol%) . This activates the NCS without fully protonating the heterocycle.

    • Reagent Purity: Recrystallize your NCS from benzene or toluene (if safe handling allows) or wash with water/dry before use. Purity is critical for stoichiometry control.

Q: Why do I see chlorination at the 6-position or di-chlorination?

A: This indicates loss of regiocontrol due to "hot" conditions.

  • Mechanism: The C3 position is the most nucleophilic (HOMO coefficient is highest at C3). However, if the reaction is run at high temperatures (>80°C) or with a strong Lewis acid, the selectivity gap narrows.

  • Corrective Action:

    • Temperature: Perform the NCS addition at 0°C to Room Temperature . Do not heat unless conversion is zero.

    • Stoichiometry: Add NCS dropwise as a solution (if in DMF) rather than as a solid dump. Maintain strictly 1.05 equivalents .

Optimized Experimental Protocol

Step 1: Synthesis of Imidazo[1,2-b]pyridazine (Parent Core)

This step establishes the 5,6-bicyclic system.

  • Reagents: 3-Aminopyridazine (10 mmol), Chloroacetaldehyde (50% aq. solution, 15 mmol), NaHCO₃ (20 mmol), Ethanol (50 mL).

  • Procedure:

    • Dissolve 3-aminopyridazine in ethanol.

    • Add NaHCO₃ solid.

    • Add chloroacetaldehyde dropwise at room temperature.

    • Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

    • Workup: Cool, filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove traces of acid), then brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (EtOAc/Hexane gradient).

    • Expected Yield: 75–85%.

Step 2: Regioselective C3-Chlorination

This step introduces the chlorine atom with high precision.

  • Reagents: Imidazo[1,2-b]pyridazine (5 mmol), N-Chlorosuccinimide (NCS) (5.25 mmol), Acetonitrile (25 mL).

  • Procedure:

    • Dissolve the starting material in Acetonitrile (MeCN).

    • Cool to 0°C in an ice bath.

    • Add NCS portion-wise over 15 minutes.

    • Allow to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check LCMS for M+1 peaks (153/155 ratio 3:1).

    • Workup: Concentrate the solvent. Dissolve residue in DCM. Wash with water (removes succinimide) x 3.

    • Purification: Recrystallization from Ethanol/Ether is often sufficient. If not, a short silica plug (DCM -> 2% MeOH/DCM) works well.

    • Expected Yield: 85–92%.

Data Analysis & Comparison

Table 1: Comparison of Chlorination Conditions for Imidazo[1,2-b]pyridazine

ReagentSolventTemp (°C)Yield (%)Selectivity (C3:Other)Notes
NCS MeCN 25 90% >99:1 Recommended.[1] Cleanest profile.
NCSDCM2565%95:5Slow reaction; solubility issues.
Cl₂ (gas)CCl₄040%60:40Over-chlorination & tar formation.
NCSDMF6075%85:15Thermal promotion leads to side products.
SO₂Cl₂DCM055%80:20Difficult to control stoichiometry.

Mechanistic & Workflow Visualization

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the electron flow explaining why C3 is the preferred site of attack and the role of the base in the initial cyclization.

ReactionPathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 3-Aminopyridazine Inter1 Intermediate: N-Alkylated Species Start->Inter1 + Chloroacetaldehyde (Nucleophilic attack by Ring N) Parent Parent Scaffold: Imidazo[1,2-b]pyridazine Inter1->Parent Cyclization (-H2O) NaHCO3 buffers HCl Complex Sigma Complex (C3 Attack) Parent->Complex + NCS (Electrophilic Cl+) Attack at C3 (High HOMO) Product Final Product: 3-Chloroimidazo[1,2-b]pyridazine Complex->Product - Succinimide Re-aromatization

Caption: Stepwise synthesis pathway highlighting the critical cyclization and electrophilic substitution at the C3 position.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in the chlorination step.

Troubleshooting Problem Issue: Low Yield in Chlorination Step CheckLCMS Check LCMS/TLC Problem->CheckLCMS Result1 Result: Starting Material Remains CheckLCMS->Result1 Result2 Result: Multi-chlorinated / Tar CheckLCMS->Result2 Action1 Diagnosis: Incomplete Reaction Result1->Action1 Action2 Diagnosis: Over-reaction Result2->Action2 Sol1 Soln: Switch solvent to MeCN Add 5% AcOH catalyst Action1->Sol1 Sol2 Soln: Reduce Temp to 0°C Add NCS dropwise Action2->Sol2

Caption: Diagnostic logic for troubleshooting common yield issues during the NCS chlorination step.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine : Detailed review of metal-catalyzed cross-coupling and functionalization strategies. Source: ResearchGate

  • Regioselective Chlorination of Imidazo-fused Heterocycles : Protocol describing chlorination conditions and regioselectivity patterns. Source: ResearchGate

  • N-Chlorosuccinimide (NCS) Mechanism and Applications : Comprehensive guide on using NCS for electrophilic aromatic substitution. Source: BenchChem

  • Imidazo[1,2-b]pyridazine Chemical Properties : PubChem compound summary and physical property data. Source: PubChem [1][2][3]

  • Synthesis of Imidazo[1,2-a]pyridines (Analogous Chemistry) : Conditions for cyclization and functionalization of the related pyridine scaffold. Source: Organic Chemistry Portal

Sources

Optimization

Technical Support Center: Purification of 3-Chloroimidazo[1,2-b]pyridazine Scaffolds

Status: Operational Ticket ID: CHEM-SUP-3CIP-001 Subject: Troubleshooting Isolation & Purification of 3-Chloroimidazo[1,2-b]pyridazine Derivatives Assigned Specialist: Senior Application Scientist[1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-3CIP-001 Subject: Troubleshooting Isolation & Purification of 3-Chloroimidazo[1,2-b]pyridazine Derivatives Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The 3-chloroimidazo[1,2-b]pyridazine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PIM, VEGFR, and TYK2 inhibitors).[1] Its unique fused bicyclic structure offers distinct solubility and electronic properties compared to its imidazo[1,2-a]pyridine analogs.[1] However, the introduction of the chlorine atom at C-3 (typically via N-chlorosuccinimide, NCS) and subsequent cross-couplings introduce specific purification challenges: persistent succinimide byproducts, "tailing" on silica gel due to basic nitrogens, and difficult metal removal.[1]

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: The "Sticky" Impurity (NCS & Succinimide Removal)[1]

User Query: "I used NCS to chlorinate my imidazo[1,2-b]pyridazine. The reaction worked, but I cannot get rid of the succinimide byproduct. It co-elutes on the column and contaminates my NMR."

Technical Insight: N-Chlorosuccinimide (NCS) generates succinimide as a byproduct.[2] While theoretically water-soluble, succinimide has a pKa of ~9.6. In neutral or slightly acidic aqueous washes, a significant portion remains protonated (neutral) and partitions into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

The Fix: pH-Controlled Extraction To force succinimide into the aqueous phase, you must deprotonate it.

Protocol:

  • Quench: Stop the reaction by adding 10% Sodium Thiosulfate (

    
    ) to neutralize unreacted NCS. Stir for 15 minutes.
    
  • Primary Extraction: Dilute with your organic solvent (DCM or EtOAc).[3]

  • The Critical Wash: Wash the organic layer with 1M NaOH or Saturated

    
     .
    
    • Mechanism:[1][2][4] At pH > 10, succinimide (pKa 9.6) is deprotonated to its anionic form, which is insoluble in organic media.

  • Polishing: Wash with brine, dry over

    
    , and concentrate.
    

Visual Workflow:

NCS_Workup Start Crude Reaction Mixture (Product + NCS + Succinimide) Quench Add 10% Na2S2O3 (Neutralizes active Cl species) Start->Quench Extract Dilute with EtOAc or DCM Quench->Extract Decision Wash Step Extract->Decision Wrong Water/Brine Only (Succinimide remains in Organic Layer) Decision->Wrong Neutral pH Right 1M NaOH or Sat. Na2CO3 (Deprotonates Succinimide) Decision->Right Basic pH (>10) Result_Bad Impure Crude (Co-elution in Flash) Wrong->Result_Bad Result_Good Clean Crude (Succinimide in Aqueous Waste) Right->Result_Good

Figure 1: Decision tree for removing succinimide during workup. High pH washes are critical for complete removal.

Module 2: Chromatographic Resolution (Tailing & Separation)

User Query: "My compound streaks/tails badly on silica gel, causing poor separation from impurities. I'm losing yield in mixed fractions."

Technical Insight: Imidazo[1,2-b]pyridazines possess basic nitrogen atoms (specifically N-1 and N-5).[1] These interact strongly with the acidic silanols on standard silica gel, causing peak broadening (tailing).

Troubleshooting Table: Mobile Phase Modifiers

IssueRecommended ModifierMechanismProtocol Note
Severe Tailing Triethylamine (TEA)Competes for acidic silanol sites.[1]Pre-wash column with 1% TEA in Hexane/DCM. Add 0.5% TEA to eluent.
Low Solubility Ammonia (

) in MeOH
Increases polarity and basicity.[1]Use "7N

in MeOH" as the polar component of your DCM gradient.
Close Rf Values Acetone / DCMAlternative selectivity.Replace MeOH with Acetone. Acetone is less protic but highly polar.

Advanced Protocol: The "Buffered" Silica Column If standard TEA addition fails, use this method to deactivate the silica:

  • Prepare a slurry of silica gel in your starting solvent (e.g., 100% DCM).

  • Add 1% Triethylamine (v/v) to the slurry and stir for 5 minutes.

  • Pack the column.

  • Run the column using your standard gradient without extra TEA in the mobile phase (the silica is now "capped").

Module 3: Scavenging Palladium (Post-Coupling)

User Query: "I performed a Suzuki coupling at the 3-position. The product is dark/brown, and I suspect residual Palladium. How do I clean it without losing product?"

Technical Insight: Imidazo[1,2-b]pyridazines are excellent ligands for transition metals.[1] Standard columns often fail to remove Pd traces because the metal coordinates to the bridgehead nitrogen.

Self-Validating Removal Protocol: Do not rely on crystallization alone. Use a chemical scavenger.

  • Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to Pd catalyst used).[1]

  • Incubation: Stir at 40°C for 2 hours.

  • Filtration: Filter through a 0.45

    
    m PTFE pad or Celite.
    
  • Verification: The filtrate should be significantly lighter in color.

Module 4: Crystallization & Scale-Up

User Query: "I have 5 grams of material. Column chromatography is becoming impractical. Can I recrystallize this scaffold?"

Technical Insight: 3-Chloroimidazo[1,2-b]pyridazines are generally planar and stack well, making them good candidates for recrystallization.[1] However, the chlorine atom increases lipophilicity compared to the parent scaffold, requiring slightly more non-polar counter-solvents.

Recommended Solvent Systems:

Solvent PairRatio (v/v)Applicability
EtOAc / Hexanes 1:3 to 1:5General purpose.[1] Good for removing non-polar impurities.
Ethanol / Water VariableBest for removing inorganic salts or very polar byproducts.
Acetonitrile (ACN) Single SolventHeat to reflux, cool slowly to 0°C. Excellent for high-purity polishing.[1]

The "Oiling Out" Prevention Guide: If your compound forms an oil instead of crystals:

  • Re-dissolve in the "good" solvent (e.g., hot EtOAc).

  • Add the "bad" solvent (Hexane) dropwise until slight turbidity persists.

  • Seed it: Add a tiny crystal of pure product (or scratch the glass).

  • Insulate: Wrap the flask in foil/towel to slow down cooling. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

References
  • Vertex Pharmaceuticals. (2014). Synthetic methods for preparing Ponatinib analogs (WO2014093583A2). Google Patents. Link

    • Relevance: Details the handling of imidazo[1,2-b]pyridazine salts and large-scale purific
  • BenchChem. (2025).[1][3] N-Chlorosuccinimide: A Comprehensive Technical Guide. Link[1]

    • Relevance: Provides the mechanistic basis for succinimide removal and NCS reaction quenching.
  • Goel, R. et al. (2018).[5] Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Link[1]

    • Relevance: Discusses chlorination specifically at the C-3 position of imidazo-fused systems and alternative purific
  • ChemicalBook. (2025). Imidazo[1,2-b]pyridazine Product & Synthesis Data. Link

    • Relevance: Provides physical property data (solubility, pKa) essential for designing extraction protocols.[1]

Sources

Troubleshooting

Technical Support Center: 3-Chloroimidazo[1,2-b]pyridazine Chemistry

The following Technical Support Guide is designed for researchers and medicinal chemists working with the 3-chloroimidazo[1,2-b]pyridazine scaffold. This structure is a critical pharmacophore in kinase inhibitor developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and medicinal chemists working with the 3-chloroimidazo[1,2-b]pyridazine scaffold. This structure is a critical pharmacophore in kinase inhibitor development (e.g., Ponatinib).

Status: Operational | Tier: Level 3 (Senior Scientist Support)

System Overview & Reactivity Profile

The imidazo[1,2-b]pyridazine scaffold presents a dichotomy of reactivity:

  • C3 Position (The "Handle"): Electron-rich (similar to indole C3). The C3-Chloro bond is pseudo-vinylic and significantly less reactive toward oxidative addition than typical aryl chlorides.

  • C6/C8 Positions: Electron-deficient (pyridazine ring). Susceptible to Nucleophilic Aromatic Substitution (

    
    ) and C-H activation.
    
  • Bridgehead Nitrogen (N4): Reduces basicity compared to imidazole but can poison specific Lewis acidic catalysts.

The Core Challenge: The 3-Chloro substituent is often chosen for cost/stability over 3-Bromo/Iodo analogs, but it suffers from sluggish oxidative addition, leading to specific side-product profiles dominated by protodehalogenation and homocoupling.

Diagnostic Hub (Troubleshooting Tickets)

Ticket #1: "My LCMS shows a major peak at [M-34]. The Chlorine is gone."

Diagnosis: Protodehalogenation (Hydrodehalogenation). Severity: Critical. Root Cause: The oxidative addition of Pd into the C3-Cl bond is slow. Once inserted, if transmetallation is slow (due to steric bulk or low boronic acid activity), the Pd(II) intermediate undergoes


-hydride elimination from the ligand or solvent, followed by reductive elimination of the hydride and the substrate.

Corrective Actions:

  • Solvent Switch: Avoid alcohols (isopropanol, ethanol) or DMF/DMA if they are "wet." These act as hydride sources. Switch to 1,4-Dioxane or Toluene (strictly anhydrous).

  • Base Management: If using

    
     or 
    
    
    
    , ensure they are anhydrous. Presence of water promotes hydrolysis-mediated hydride transfer.
  • Catalyst Upgrade: The C3-Cl bond requires a catalyst system that facilitates rapid transmetallation.

    • Stop using:

      
       or 
      
      
      
      .
    • Start using: Pre-formed Buchwald precatalysts (e.g., XPhos Pd G2 or Amphos Pd G2 ). These bulky, electron-rich ligands accelerate oxidative addition and protect the metal center.

Ticket #2: "Reaction stalled. Starting material (SM) is untouched."

Diagnosis: Catalyst Deactivation / Failure of Oxidative Addition. Root Cause: The C3-Cl bond is electronically deactivated by the electron-rich imidazole ring. Standard Pd sources cannot break this bond at temperatures


.

Corrective Actions:

  • Temperature: Increase reaction temperature to 100–120°C . (Microwave irradiation often helps overcome the activation energy barrier).

  • Leaving Group Swap (Strategic): If the step is early in the synthesis, switch from 3-Chloro to 3-Bromo or 3-Iodo-imidazo[1,2-b]pyridazine . The rate of oxidative addition increases by orders of magnitude (

    
    ).
    
  • Activation: Add 0.5–1.0 equiv of LiCl . This can stabilize the active Pd species and facilitate the catalytic cycle in difficult couplings.

Ticket #3: "I see a dimer of my starting material (Bis-imidazo-pyridazine)."

Diagnosis: Homocoupling (Ullmann-type or Pd-mediated). Root Cause: Presence of Oxygen or disproportionation of the Pd-intermediate.

Corrective Actions:

  • Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved

    
    .
    
  • Reductant: Add a sacrificial reductant like Hydroquinone (1-5 mol%) if the reaction is strictly anaerobic but dimerization persists.

Visual Troubleshooting Logic

The following diagram maps the decision process for identifying and resolving side-product formation.

TroubleshootingMap Start Reaction Analysis: 3-Chloroimidazo[1,2-b]pyridazine + R-B(OH)2 CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Product: [M-34] (H instead of Cl) CheckLCMS->Result1 Mass = SM - 34 Result2 Product: Dimer (SM-SM) CheckLCMS->Result2 Mass = 2xSM - Cl2 Result3 No Reaction (SM Recovered) CheckLCMS->Result3 Mass = SM Result4 Product: [M+16] (N-Oxide) CheckLCMS->Result4 Mass = SM + 16 Action1 CAUSE: Protodehalogenation FIX: Dry Solvents, Switch to XPhos Pd G2 Result1->Action1 Action2 CAUSE: Homocoupling/O2 FIX: Freeze-Pump-Thaw, Check Stoichiometry Result2->Action2 Action3 CAUSE: Poor Oxidative Addition FIX: Temp >100°C, Switch to 3-Iodo/Bromo Result3->Action3 Action4 CAUSE: Oxidation of N4 FIX: Remove Peroxides/Oxidants Result4->Action4

Caption: Diagnostic logic flow for identifying common side products based on Mass Spectrometry shifts relative to the 3-Chloro starting material.

Standardized Protocols

Protocol A: Optimized Suzuki Coupling for 3-Chloro Substrates

Use this protocol to minimize protodehalogenation.

ParameterSpecificationRationale
Catalyst XPhos Pd G2 (2–5 mol%)Bulky biaryl phosphine ligand promotes oxidative addition on the deactivated C3-Cl bond.
Base

(2.0 equiv)
Anhydrous phosphate is superior to carbonate for difficult couplings; buffers pH to prevent hydrolysis.
Solvent 1,4-Dioxane : Water (4:1) High boiling point. The water ratio is critical—too much promotes dehalogenation; too little stops the transmetallation.
Temperature 100°C Required to break the C-Cl bond.
Additives None initially.Avoid alcohols.

Step-by-Step:

  • Charge a microwave vial with 3-chloroimidazo[1,2-b]pyridazine (1.0 eq), Boronic Acid (1.5 eq),

    
     (2.0 eq), and XPhos Pd G2 (0.03 eq).
    
  • Seal the vial and evacuate/backfill with Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane/Water (4:1) via syringe.

  • Heat to 100°C for 2–4 hours.

  • QC Check: If >5% de-chlorinated product is observed, switch solvent to Toluene (anhydrous) and use SPhos Pd G2 .

Protocol B: Handling Regioselectivity (If starting with 3,6-Dichloro)

If your starting material is 3,6-dichloroimidazo[1,2-b]pyridazine, you face a competition between C3-Coupling and C6-Substitution.

  • Scenario: You want to couple at C3 (Suzuki) but keep C6-Cl intact.

  • Risk: The C6-Cl is highly activated for

    
     but less reactive for Pd-coupling than C3-Br/I (but comparable to C3-Cl).
    
  • Solution: You cannot reliably run a Suzuki on the 3,6-dichloro substrate without touching the 6-position if you use harsh bases.

    • Strategy: Perform

      
       at C6 first (e.g., with an amine), then couple at C3.
      
    • Alternative: Use 3-Bromo-6-chloroimidazo[1,2-b]pyridazine .[1][2][3] The reactivity gap between C3-Br and C6-Cl is large enough to allow selective C3 coupling at room temperature.

Mechanistic Insight: The "De-Halo" Trap

Why is the 3-chloro analog so prone to losing its chlorine?

Dehalogenation SM 3-Cl-Imidazo (Substrate) OxAdd Oxidative Addition (L2Pd(Ar)Cl) SM->OxAdd + Pd(0) Pd0 Pd(0)L2 TransMet Transmetallation (R-B(OH)2) OxAdd->TransMet Fast Path BetaElim Beta-Hydride Elim (From Solvent/Ligand) OxAdd->BetaElim Slow Transmetallation (Stalled) Product Desired Product (C3-Aryl) TransMet->Product Reductive Elim SideProd De-Halo Side Product (C3-H) BetaElim->SideProd Reductive Elim of H-Ar

Caption: Kinetic competition between Transmetallation (Product) and Beta-Hydride Elimination (Side Product). 3-Chloro substrates often stall at the Oxidative Addition complex, increasing the time window for the destructive Beta-Elimination pathway.

References

  • General Synthesis & Reactivity

    • Goel, R., et al. "Imidazo[1,2-b]pyridazines: A Review on Synthesis, Pharmaceutical and Medicinal Applications." Journal of Chemical and Pharmaceutical Research, 2023.

  • Ponatinib Chemistry (Relevant Scaffold)

    • Huang, W. S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[4] Journal of Medicinal Chemistry, 2010, 53(12), 4701–4719.[4]

  • Protodehalogenation Mechanisms

    • Navarro, O., et al. "Dehalogenation of Aryl Halides by Palladium Catalysts." Journal of Organic Chemistry, 2004.

  • Regioselectivity (C3 vs C6)

    • Trotter, B. W., et al. "Optimization of 3,6-disubstituted imidazo[1,2-b]pyridazines as inhibitors of kinase activity." Bioorganic & Medicinal Chemistry Letters, 2011.

Sources

Optimization

Optimizing reaction conditions for C-6 amination of imidazo[1,2-b]pyridazines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of C-6 Amination Conditions Reference ID: IMP-C6-OPT-2026 Executive Summary The imidazo[1,2-b]pyridazine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of C-6 Amination Conditions Reference ID: IMP-C6-OPT-2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib). Functionalizing the C-6 position is critical for tuning solubility and solvent-exposed interactions.

Unlike the nucleophilic C-3 position, the C-6 position is electrophilic . Consequently, C-6 amination is achieved via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .[1]

This guide provides a decision framework, optimized protocols, and troubleshooting logic to maximize yield and regioselectivity.

Module 1: Diagnostic Workflow

Before selecting a protocol, analyze your substrate and amine partner. The presence of halogens at C-3 (often Br or I) dictates the strategy, as Pd-catalysis will preferentially target C-3 over C-6-Cl.

C6_Amination_Workflow Start START: Select Substrate & Amine Check_C3 Is C-3 position halogenated (Br/I)? Start->Check_C3 Amine_Type Amine Nucleophilicity? Check_C3->Amine_Type Yes (C-3 Br/I present) Pd_Path PROTOCOL B: Pd-Catalysis (Buchwald) Check_C3->Pd_Path No (C-3 is H/Alkyl/Aryl) SNAr_Path PROTOCOL A: S_NAr (Thermal/Microwave) Amine_Type->SNAr_Path Aliphatic (1°/2°) Amine_Type->Pd_Path Aromatic / Sterically Hindered Warning CRITICAL WARNING: Pd will couple C-3 Br first! Must use S_NAr for C-6 selectivity or protect C-3. Amine_Type->Warning Aromatic Amine + C-3 Br Pd_Path->Warning

Figure 1: Decision matrix for selecting the optimal amination pathway. Note the regioselectivity conflict when using Pd-catalysis on 3-bromo-6-chloro substrates.

Module 2: Protocol A - Nucleophilic Aromatic Substitution (SNAr)

Best for: Aliphatic amines, 3-halo-6-chloro substrates (regioselective).

The imidazo[1,2-b]pyridazine ring is electron-deficient enough to undergo SNAr at C-6, especially when activated by the bridgehead nitrogen.

Standard Operating Procedure (SOP)
ParameterConditionRationale
Solvent NMP, DMSO, or n-BuOHHigh dielectric constant stabilizes the Meisenheimer complex intermediate.
Base DIPEA (3.0 equiv) or KF/Al₂O₃Neutralizes HCl byproduct; KF increases fluoride effect if using F-displacement.
Temperature 100–140 °C (Thermal) or 120 °C (MW)High energy barrier requires heat; Microwave reduces reaction time from 12h to 30min.
Additives CsF (1.0 equiv) + BnNEt₃Cl (10 mol%)Optimization Tip: Promotes Halex (halogen exchange) or activates the leaving group [1].
Step-by-Step Workflow
  • Charge: In a microwave vial, add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), Amine (2.0–3.0 equiv), and DIPEA (3.0 equiv).

  • Solvent: Add NMP (concentration 0.2 M).

  • Reaction: Seal and heat to 120 °C for 45 mins in a microwave reactor.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove NMP. Dry over Na₂SO₄.[2]

Troubleshooting SNAr
  • Issue: Low Conversion (<20%)

    • Root Cause:[2][3][4][5] Amine is not nucleophilic enough or C-6 Cl is too stable.

    • Solution: Switch solvent to DMSO and add CsF (1.0 equiv) . The fluoride acts as a nucleophilic catalyst or base, significantly accelerating the reaction [1].

  • Issue: Decomposition / Black Tar

    • Root Cause:[2][3][4][5] Thermal instability at >140 °C.

    • Solution: Switch to n-Butanol at 110 °C (reflux). The protic solvent can assist transition state stabilization via H-bonding.

Module 3: Protocol B - Buchwald-Hartwig Cross-Coupling

Best for: Aromatic amines (anilines), amides, or when S_NAr fails.

Standard Operating Procedure (SOP)
ParameterConditionRationale
Catalyst Pd₂(dba)₃ (5 mol%) or Pd(OAc)₂Pd(0) source. dba is stable; acetate is cheaper but requires reduction in situ.
Ligand Xantphos (10 mol%) or BrettPhos Xantphos is the "Gold Standard" for electron-deficient heterocycles [2].
Base Cs₂CO₃ (2.0 equiv)Mild base; compatible with sensitive functional groups. Avoid NaOtBu if possible.
Solvent 1,4-Dioxane (anhydrous)High boiling point, coordinates weakly to stabilize Pd species.
Step-by-Step Workflow
  • Inertion: Flame-dry a Schlenk tube/vial. Cycle Argon/Vacuum 3 times.

  • Charge: Add Pd source, Ligand, Base, and Substrate.

  • Solvent: Add sparged Dioxane. Add Amine last (if liquid).

  • Reaction: Heat to 100 °C for 4–16 hours.

  • Scavenging: Use SiliaMetS® Thiol resin during workup to remove residual Pd.

Troubleshooting Pd-Coupling

Pd_Troubleshooting Problem Problem Detected Dehal Protodehalogenation (Reduction of C-6 Cl to H) Problem->Dehal Stall Reaction Stalls (50% Conversion) Problem->Stall Regio Wrong Regioisomer (Coupling at C-3) Problem->Regio Sol_Dehal 1. Switch Solvent (Dioxane -> Toluene) 2. Avoid alcohol impurities 3. Use dry Cs2CO3 Dehal->Sol_Dehal Sol_Stall 1. Add more catalyst (2nd shot) 2. Switch to BrettPhos G3 3. Check O2 exclusion Stall->Sol_Stall Sol_Regio 1. Cannot fix with Pd alone. 2. Must use S_NAr route. 3. Or protect C-3 first. Regio->Sol_Regio

Figure 2: Troubleshooting logic for Palladium-catalyzed amination failures.

Frequently Asked Questions (FAQs)

Q1: I have a bromine at C-3 and a chlorine at C-6. Which will react first? A: In SNAr , the C-6 Chlorine reacts selectively because the reaction is driven by the electron deficiency of the pyridazine ring (C-6 is activated, C-3 is not). In Pd-coupling , the C-3 Bromine reacts first because oxidative addition is faster for Ar-Br than Ar-Cl. Recommendation: Use SNAr for C-6 functionalization on this substrate [3].[6]

Q2: My SNAr reaction yields are low with an aniline nucleophile. A: Anilines are poor nucleophiles for SNAr. You have two options:

  • Acid Catalysis: Add 1.0 equiv of HCl (in Dioxane) or PTSA. Protonation of the pyridazine nitrogen (N-1) makes the ring significantly more electrophilic.

  • Switch to Pd: If C-3 is not halogenated, switch to the Buchwald-Hartwig protocol using BrettPhos , which is specialized for aniline coupling [4].

Q3: How do I remove the black Pd impurities after the reaction? A: Imidazo[1,2-b]pyridazines coordinate Pd strongly. Standard Celite filtration is often insufficient.

  • Method: Dissolve the crude in EtOAc/MeOH (9:1) and stir with SiliaMetS® Thiol or DMT scavengers for 2 hours. Filter and concentrate.

Q4: Can I use microwave irradiation for the Pd-coupling? A: Yes, but be cautious. Microwave superheating can accelerate catalyst decomposition (Pd black formation). Limit temperature to 110 °C and time to 20 minutes. If conversion stops, do not extend time; the catalyst is likely dead.

References

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1][7] Synthetic Communications, 54(2).[7]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Journal of the American Chemical Society, 124(21), 6043–6048.

  • Koubachi, J., et al. (2008). Efficient and Regioselective Functionalization of Imidazo[1,2-b]pyridazines via Palladium-Catalyzed Cross-Coupling Reaction and SNAr.[6][8] Journal of Organic Chemistry, 73, 2008.

  • Maiti, D., et al. (2009). BrettPhos: A Highly Efficient Ligand for Pd-Catalyzed Amination. Chemical Science.

Sources

Troubleshooting

3-Chloroimidazo[1,2-b]pyridazine solubility issues and solutions

This guide serves as a technical support resource for researchers working with 3-Chloroimidazo[1,2-b]pyridazine (CAS: 60903-17-5). It addresses the specific physicochemical challenges of this scaffold, particularly its p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 3-Chloroimidazo[1,2-b]pyridazine (CAS: 60903-17-5). It addresses the specific physicochemical challenges of this scaffold, particularly its poor aqueous solubility and the unique reactivity of the C-3 chlorine handle compared to its bromo- or iodo-analogs.

Compound Profile & Physicochemical Challenges

The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase inhibitor discovery (e.g., Ponatinib).[1] However, the introduction of a chlorine atom at the C-3 position significantly alters its solubility and reactivity profile compared to the parent heterocycle.

PropertyValue / CharacteristicImpact on Experiment
Molecular Formula C₆H₄ClN₃Low MW, but planar structure promotes stacking.
LogP (Est.) ~1.8 – 2.3Moderately lipophilic; poor water solubility.
pKa (Est.) ~4.5 (Pyridazine N)Weakly basic; protonation improves solubility but alters reactivity.
C-3 Reactivity C-Cl BondSignificantly less reactive than C-Br or C-I in Pd-catalyzed couplings.
Solubility Class Class II (Low Sol/High Perm)Prone to precipitation in aqueous biological buffers.

Solubility Troubleshooting & Solvent Selection

Q: I cannot get 3-Chloroimidazo[1,2-b]pyridazine to dissolve in my reaction solvent. What should I do?

A: This compound exhibits strong


-

stacking in the solid state. Standard non-polar solvents (Hexane, Toluene) often fail at room temperature.

Recommended Solvent Systems:

  • For Synthesis (High Solubility):

    • DMF / DMA / NMP: Excellent solubility. Ideal for SNAr or high-temp couplings.

    • DMSO: High solubility (>50 mg/mL), but difficult to remove during workup.

    • 1,4-Dioxane: Moderate solubility; often requires heating to 50°C+ to initiate dissolution.

  • For Workup/Extraction:

    • DCM (Dichloromethane): Good solubility. Preferred for extractions.

    • EtOAc (Ethyl Acetate): Moderate solubility. May require larger volumes.

  • For Crystallization:

    • Ethanol/Water: Dissolve in hot ethanol, add water dropwise until turbid, then cool.

    • Acetonitrile: Good for recrystallization to remove polar impurities.

Q: My compound precipitates when I dilute my DMSO stock into the assay buffer (PBS). How do I fix this?

A: This is a classic "crash-out" event due to the hydrophobic effect. The planar scaffold aggregates immediately upon contact with water.

Protocol: Kinetic Solubility Optimization

  • Reduce Stock Concentration: If using 10 mM stock, lower to 1 mM or 0.1 mM before aqueous dilution.

  • Co-solvent Spike: Ensure the final assay buffer contains 0.5–1.0% DMSO .

  • Surfactant Addition: Add 0.01% Tween-20 or Triton X-100 to the PBS buffer before adding the compound. This prevents micro-aggregate formation.

  • pH Adjustment: If the assay tolerates it, lower the pH slightly (pH < 5). Protonating the pyridazine nitrogen (N-1 or N-5) drastically increases aqueous solubility, though this may affect biological binding.

Reaction Troubleshooting (C-3 Functionalization)

Q: My Suzuki coupling at the C-3 position is failing. I see starting material remaining even after 24 hours.

A: The C-3 chlorine is a much harder electrophile than the commonly used C-3 bromine or iodine. Standard catalysts like Pd(PPh₃)₄ are often insufficient to oxidatively add into the C-Cl bond at this position, especially if the fused ring is electron-rich.[2]

Diagnostic Checklist:

  • Are you using a "First Gen" catalyst? (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). Stop. These are too weak for deactivated heteroaryl chlorides.

  • Is the temperature high enough? Aryl chlorides typically require 80–110°C .

  • Is the base strong enough? Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ .

Solution: The "Bulky Ligand" Protocol Switch to electron-rich, bulky phosphine ligands or N-Heterocyclic Carbene (NHC) precatalysts that facilitate oxidative addition into C-Cl bonds.

Recommended Conditions:

  • Catalyst: Pd(OAc)₂ + XPhos (or SPhos ) OR Pd-PEPPSI-IPr .

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if using SPhos).

  • Base: K₃PO₄ (3.0 equiv).

  • Temp: 100°C (sealed vial).

Q: I am getting regioisomers when trying to functionalize. Is the C-3 or C-6 position more reactive?

A: In 3,6-dichloroimidazo[1,2-b]pyridazine, the C-3 position is generally more nucleophilic (for electrophilic aromatic substitution), but for nucleophilic aromatic substitution (SNAr) , the C-6 position is more reactive due to the inductive effect of the adjacent ring nitrogen.

  • Pd-Catalyzed Coupling: C-3 and C-6 can compete. If you have 3-chloro-6-bromo, the C-6 bromine reacts first . If you have only 3-chloro, it reacts, but slowly.

  • Electrophilic Attack (e.g., Nitration/Halogenation): Occurs at C-3 (if unsubstituted).

Visual Troubleshooting Guides

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system based on your experimental stage.

SolventSelection Start Start: 3-Chloroimidazo[1,2-b]pyridazine Goal What is your goal? Start->Goal Synth Synthesis / Reaction Goal->Synth Chemical Mod Purify Purification / Workup Goal->Purify Isolation Assay Biological Assay Goal->Assay Testing TempHigh High Temp (>80°C)? Synth->TempHigh Extract Extraction Purify->Extract Stock Stock Prep Assay->Stock DMF Use DMF or DMA (Excellent Sol, High BP) TempHigh->DMF Yes THF Use THF or 2-MeTHF (Good Sol, Low BP) TempHigh->THF No DCM DCM (Preferred) Avoids emulsions Extract->DCM Standard EtOAc EtOAc May require large vol Extract->EtOAc Alternative DMSO 100% DMSO (Max 50-100 mM) Stock->DMSO Buffer Dilution to Buffer DMSO->Buffer Crash Precipitation Risk! Buffer->Crash Fix Add 0.01% Tween-20 Keep DMSO > 0.5% Crash->Fix

Caption: Decision tree for selecting solvents during synthesis, purification, and biological evaluation to minimize solubility-related failures.

Diagram 2: C-3 Activation Workflow (Suzuki Coupling)

A step-by-step logic for activating the sluggish C-Cl bond.

C3Activation Input Substrate: 3-Chloroimidazo[1,2-b]pyridazine Check Check Catalyst Input->Check Fail Pd(PPh3)4 / Pd(dppf)Cl2 (Standard) Check->Fail Avoid Success Pd(OAc)2 + XPhos Pd-PEPPSI-IPr (Advanced) Check->Success Select Fail->Input No Reaction (Recovery) Mechanism Mechanism: Facilitates Oxidative Addition into strong C-Cl bond Success->Mechanism Result Product: 3-Aryl-imidazo[1,2-b]pyridazine Mechanism->Result

Caption: Optimization workflow for cross-coupling reactions involving the deactivated C-3 chloride.

Purification & Storage Protocols

Chromatography (Flash Column)

Imidazo[1,2-b]pyridazines are basic heteroaromatics. They often "streak" or "tail" on silica gel due to interaction with acidic silanols.

  • Mobile Phase: DCM / Methanol (95:5 to 90:10).

  • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase to neutralize silica acidity and sharpen peaks.

  • Alternative: Use Amine-functionalized silica cartridges to avoid using liquid amine modifiers.

Storage & Stability
  • Solid State: Stable at room temperature. Store in a desiccator to prevent moisture absorption (hygroscopic potential).

  • Solution (DMSO): Store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation that is invisible to the naked eye but affects concentration.

References

  • Imidazo[1,2-b]pyridazine Synthesis & Properties: Goel, R. et al.[3][4] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021.

  • Suzuki Coupling on Heteroaryl Chlorides: Littke, A. F., & Fu, G. C.[5] "Palladium-catalyzed coupling reactions of aryl chlorides."[2][6] Angewandte Chemie International Edition, 2002.

  • Solubility Enhancement in Assays: Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press, 2015. (Standard reference for DMSO stock handling and "crash-out" prevention).

  • General Reactivity of Imidazo[1,2-b]pyridazines: Koltun, D. O. et al. "Discovery of imidazo[1,2-b]pyridazine inhibitors of CaMKII."[6] Bioorganic & Medicinal Chemistry Letters, 2009. (Discusses functionalization of the scaffold).

Sources

Optimization

Overcoming poor reactivity in 3-Chloroimidazo[1,2-b]pyridazine cross-coupling

Topic: Overcoming Poor Reactivity in 3-Chloroimidazo[1,2-b]pyridazine Cross-Coupling Mission Statement: This guide addresses the specific kinetic and thermodynamic barriers associated with Palladium-catalyzed cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Reactivity in 3-Chloroimidazo[1,2-b]pyridazine Cross-Coupling

Mission Statement: This guide addresses the specific kinetic and thermodynamic barriers associated with Palladium-catalyzed cross-coupling at the C3-position of the imidazo[1,2-b]pyridazine scaffold. We move beyond generic Suzuki conditions to provide mechanistic solutions for "stalled" reactions involving the challenging 3-chloro substituent.

Module 1: Diagnostic & Mechanistic Analysis

The Core Problem: Coupling at the 3-position of imidazo[1,2-b]pyridazine using a chloride leaving group is notoriously difficult due to a "perfect storm" of three electronic factors:

  • Electronic Deactivation (The "Vinyl Chloride" Effect): The C3 position is the most nucleophilic site on the scaffold. The lone pair from the bridgehead nitrogen donates electron density into the C3-Cl bond (resonance), increasing its double-bond character. This makes the C-Cl bond significantly stronger and oxidative addition (the first step of the catalytic cycle) kinetically unfavorable compared to the electron-deficient C6 position [1, 2].

  • Catalyst Sequestration (The "N-Poisoning" Effect): The pyridazine nitrogen (N5) and the bridgehead nitrogen are competent ligands. They can displace phosphines from Palladium, forming stable, non-reactive "Pd-sink" complexes, effectively removing the catalyst from the cycle [3].

  • Protodehalogenation: Because oxidative addition is slow, the active catalytic species often finds a hydride source (from solvent or base impurities) faster than it finds the transmetallation partner, leading to the hydro-dehalogenated byproduct (H instead of R) [4].

Visual Diagnostic: Why Your Reaction Failed

The following logic tree illustrates the competing pathways determining your reaction outcome.

ReactionPathways Start Substrate: 3-Chloroimidazo[1,2-b]pyridazine Pd_Active Active Pd(0) Species (L-Pd-L) Start->Pd_Active Mix Coordination N-Coordination (Poisoning) Pd_Active->Coordination Fast (Kinetic Trap) OxAdd Oxidative Addition (Rate Limiting Step) Pd_Active->OxAdd Slow (High Barrier) Dead Stalled Reaction (Recovered SM) Coordination->Dead Catalyst Death Pd_II Pd(II)-Cl Intermediate OxAdd->Pd_II Transmetal Transmetallation (Boronic Acid) Pd_II->Transmetal Requires Base activation Dehal Side Reaction: Protodehalogenation Pd_II->Dehal If Transmetal. is slow + Hydride Source Product Success: C3-Arylated Product Transmetal->Product Reductive Elimination

Figure 1: Mechanistic competition between productive coupling (green path) and common failure modes (red/grey paths).

Module 2: Troubleshooting Guide (Q&A)

Q1: I observe <5% conversion and mostly recovered starting material. Is my catalyst dead? A: Likely, yes. The nitrogen atoms in the scaffold have displaced your phosphine ligands.

  • The Fix: You must use a ligand that binds to Palladium more tightly than the substrate nitrogens but is bulky enough to force the reductive elimination.

  • Recommendation: Switch to Buchwald Pre-catalysts (e.g., XPhos Pd G3 or G4). These generate the active mono-ligated Pd(0) species immediately upon heating, bypassing the induction period where poisoning occurs. Standard Pd(PPh3)4 is ineffective here [5].

Q2: I am seeing the "H" product (dechlorination) instead of the coupled product. A: This indicates that Oxidative Addition occurred (the Pd inserted), but Transmetallation failed. The Pd-intermediate waited too long and grabbed a hydride from the solvent (e.g., dioxane or alcohol).

  • The Fix:

    • Solvent: Switch to strictly anhydrous solvents. Avoid alcohols. Use Toluene or THF.

    • Base: Carbonate bases (K2CO3) in wet solvents are notorious for this. Switch to K3PO4 (anhydrous) or CsF .

    • Concentration: Increase the concentration of the boronic acid (1.5 - 2.0 equiv) to speed up transmetallation.

Q3: Can I just switch the halogen? A: Yes, and you should. If you have synthetic control over the starting material, switch from 3-Chloro to 3-Bromo or 3-Iodo .

  • Reasoning: The C-Br bond is weaker. The rate of oxidative addition for 3-Bromoimidazo[1,2-b]pyridazine is orders of magnitude faster than the 3-Chloro analog, often rendering the "specialized" conditions below unnecessary [6].

Module 3: Optimized Protocols

If you are forced to use the 3-Chloro substrate (e.g., commercial availability or multistep synthesis constraint), use this "Rescue Protocol."

Protocol A: The "Gold Standard" for 3-Chloro Coupling

Designed to force oxidative addition on electron-rich chlorides.

ComponentReagentRole
Catalyst XPhos Pd G3 (2-5 mol%)Bulky, electron-rich ligand facilitates Ox-Add and prevents N-coordination.
Base K3PO4 (2.0 - 3.0 equiv)Anhydrous phosphate is superior for difficult couplings; higher basicity than carbonate.
Solvent 1,4-Dioxane / Water (10:1)Small amount of water is necessary for the boronic acid activation, but keep it minimal.
Temp 100°C - 110°C High temperature required to overcome the C-Cl bond activation energy.

Step-by-Step:

  • Charge a reaction vial with 3-chloroimidazo[1,2-b]pyridazine (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.05 equiv).

  • Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills the active catalyst).

  • Add degassed 1,4-Dioxane/Water (10:1 ratio) via syringe. Concentration should be high (0.2 M to 0.5 M).

  • Heat to 100°C for 2-4 hours. Monitor by LCMS.

Protocol B: The "Anhydrous" Alternative (If Dehalogenation is high)

Uses fluoride activation to avoid water/protic sources.

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos or RuPhos (10 mol%)

  • Base: CsF (3.0 equiv)

  • Solvent: Anhydrous Toluene

  • Temp: 110°C (Sealed tube)

Module 4: Regioselectivity (3-Cl vs 6-Cl)

If your scaffold is 3,6-dichloroimidazo[1,2-b]pyridazine , you must control which chlorine reacts.

  • Standard Rule: The 6-position (pyridazine ring) is electron-deficient and reacts faster in SNAr (Nucleophilic Aromatic Substitution) conditions.

  • Coupling Rule: Under optimized Suzuki conditions (Pd-catalysis), the reactivity order can be subtle. Generally, the 6-chloro is more reactive toward oxidative addition because it is on the electron-deficient ring. However, using highly active ligands (XPhos) can erode this selectivity, leading to mixtures [7].

Strategy for Selective Functionalization:

  • To couple C3 first: Use 3-Bromo-6-chloroimidazo[1,2-b]pyridazine . The Br reacts exclusively over the Cl.

  • To couple C6 first: Do not use Pd. Use a nucleophile (amine/thiol) in an SNAr reaction. It will hit C6 exclusively. Then couple C3-Cl using Protocol A.

References
  • Electronic Properties of Imidazo[1,2-b]pyridazine: Goel, R. et al. "Imidazo[1,2-b]pyridazine: A Privileged Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry, 2018.

  • Oxidative Addition Challenges: Littke, A. F., & Fu, G. C.[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.[2]

  • Catalyst Poisoning by Heterocycles: Campeau, L. C., et al. "Catalytic Direct Arylation of Heteroaromatic Compounds." Chemical Reviews, 2007.

  • Protodehalogenation Mechanisms: Navarro, O. et al. "General Synthesis of Halo-Imidazoles via Pd-Catalysis." Journal of Organic Chemistry, 2005.

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Halogen Reactivity Trends: Marhadour, S. et al. "Functionalization of the imidazo[1,2-b]pyridazine core." Tetrahedron, 2013.

  • Regioselectivity in Dihalo-heterocycles: Schroeter, S., et al. "Regioselectivity in the Palladium-Catalyzed Cross-Coupling of Dihaloheterocycles." Tetrahedron, 2005.

Sources

Troubleshooting

Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis Scale-Up

Topic: Refinement of imidazo[1,2-b]pyridazine synthesis scale-up Audience: Process Chemists, Senior Researchers, Drug Development Leads Version: 2.4 (Process Engineering Edition) Introduction: The Scale-Up Challenge The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of imidazo[1,2-b]pyridazine synthesis scale-up Audience: Process Chemists, Senior Researchers, Drug Development Leads Version: 2.4 (Process Engineering Edition)

Introduction: The Scale-Up Challenge

The imidazo[1,2-b]pyridazine scaffold is a critical pharmacophore in kinase inhibitors, most notably Ponatinib (BCR-ABL inhibitor). While the bench-scale synthesis (Hantzsch-type condensation) is well-documented, scaling this reaction to kilogram quantities introduces non-linear variables: exothermic runaway , regiochemical drift , and purification bottlenecks caused by "tarry" reaction mixtures.

This guide bridges the gap between medicinal chemistry (gram-scale) and process chemistry (kilo-scale), focusing on the refinement of the condensation between 3-aminopyridazines and


-haloketones.

Module 1: Reaction Kinetics & Regiochemistry

Core Issue: The N-Alkylation Ambiguity

At scale, the thermodynamic vs. kinetic control of the reaction becomes visible. The 3-aminopyridazine moiety possesses two nucleophilic nitrogen centers: the exocyclic amine (


) and the ring nitrogen (

).

The Mechanism:

  • Kinetic Attack: The ring nitrogen (

    
    ) is typically more nucleophilic, leading to an N-alkylated intermediate.
    
  • Cyclization: This intermediate undergoes cyclodehydration to form the fused imidazole ring.

  • Refinement: On scale, accumulation of the intermediate (due to inefficient heating or stirring) can lead to degradation.

Visualization: Reaction Pathway

ReactionPathway Start 3-Aminopyridazine + α-Haloketone Inter Intermediate Salt (N2-Alkylated) Start->Inter SN2 Attack (Fast) Solvent: DME or EtOH Product Imidazo[1,2-b]pyridazine (Cyclized) Inter->Product Cyclodehydration >60°C, -H2O, -HX Byproduct Polymeric Tars (Thermal Degradation) Inter->Byproduct Stagnation/Local Hotspots

Figure 1: The critical path involves managing the lifetime of the N2-alkylated intermediate to prevent polymerization.

Troubleshooting Guide 1: Yield & Conversion

Q: My reaction stalls at 60-70% conversion, and prolonged heating only increases impurities. How do I push to completion?

A: The issue is likely "Salt Stagnation." The intermediate N-alkylated salt often precipitates out of non-polar solvents, removing it from the solution phase required for cyclization.

Protocol Refinement:

  • Switch Solvents: Move from pure Ethanol to 1,2-Dimethoxyethane (DME) or n-Butanol . Higher boiling point ethers/alcohols maintain the solubility of the intermediate salt, allowing the cyclization to proceed.

  • Hydrobromide Scavenging: The reaction generates HBr (or HCl). At scale, the acidity drops, potentially protonating the unreacted 3-aminopyridazine (deactivating it).

    • Fix: Add Sodium Bicarbonate (

      
      )  (1.1 equiv) solid to the reaction. Do not use strong bases (NaOH) initially, as they promote halo-ketone degradation.
      
ParameterBench Scale (Standard)Process Scale (Refined)Rationale
Solvent Ethanol (Reflux)DME or 2-MeTHFHigher solubility of cationic intermediates.
Concentration 0.1 M0.5 - 0.8 MThroughput efficiency; drives kinetics.
Base Often none or


(buffered)
Prevents polymerization of

-haloketone.

Module 2: Process Safety & Thermal Management

Q: We observed a delayed exotherm when adding the


-haloketone (e.g., chloroacetaldehyde or bromoacetone). How do we control this? 

A: You are seeing an "Accumulation Effect."


-Haloketones are potent electrophiles. If the reaction temperature is too low during addition, the reagent accumulates unreacted. Once the threshold temperature is reached, all accumulated reagent reacts simultaneously, causing a thermal runaway.

Safety Protocol (Self-Validating):

  • Dosing Strategy: Do not dump reagents. Use a controlled addition of the

    
    -haloketone solution over 1-2 hours.
    
  • Temperature Gate: Maintain the reactor at 60°C during addition. This ensures the reagent is consumed as it is added (feed-limited regime), preventing accumulation.

  • Lachrymator Control:

    
    -Haloketones are severe lachrymators.
    
    • Validation: Verify scrubber efficiency using a colorimetric indicator (e.g., 4-(p-nitrobenzyl)pyridine) at the exhaust before starting the batch.

Visualization: Scale-Up Decision Tree

SafetyWorkflow Start Start Scale-Up (>100g) Check1 Is α-Haloketone Lachrymatory? Start->Check1 Action1 Closed System Dosing + Caustic Scrubber Check1->Action1 Yes Check2 DSC Data Available? Action1->Check2 Action2 Run DSC: Identify Onset Temp Check2->Action2 No Process Semi-Batch Mode: Feed Haloketone at T > Onset Check2->Process Yes Action2->Process

Figure 2: Safety decision matrix for handling energetic and hazardous alkylating agents.

Module 3: Work-up & Purification (The "Sticky Solid" Problem)

Q: The crude product is a black tar that clogs filters. Chromatography is not feasible at 1kg. How do we purify?

A: Utilize the "pH Swing" Crystallization. Imidazo[1,2-b]pyridazines are basic (pKa ~ 3-5). You can exploit this for purification without silica gel.

Refined Work-up Protocol:

  • Acid Extraction:

    • Evaporate reaction solvent.

    • Dissolve residue in 1N HCl . The product forms a water-soluble hydrochloride salt.

    • Filtration: Filter this acidic solution through Celite/Charcoal. Tars and non-basic polymers remain on the filter.

  • Base Precipitation:

    • Slowly neutralize the filtrate with 25% NaOH or Ammonia to pH 9-10.

    • Critical Step: Control the addition rate to promote crystal growth rather than amorphous precipitation.

  • Polymorph Control:

    • Slurry the resulting solid in Isopropyl Acetate (IPAc) or Acetonitrile to remove trapped water and inorganic salts.

Case Study: Ponatinib Intermediate (3-ethynylimidazo[1,2-b]pyridazine) In the synthesis of the Ponatinib intermediate, the coupling of 3-amino-6-chloropyridazine with chloroacetaldehyde often yields a dark solid.

  • Old Method: Column chromatography (DCM/MeOH). Yield: 55%.

  • Refined Method: Acid/Base swing followed by recrystallization from water/ethanol. Yield: 82% (HPLC purity >99%).

FAQ: Rapid Fire Technical Support

Q: Why is the 6-position substituent affecting my reaction rate? A: Electron-withdrawing groups (like -Cl in Ponatinib precursors) at the 6-position decrease the nucleophilicity of the ring nitrogen (


). You must increase the reaction temperature (reflux in n-Butanol, ~117°C) or use a catalyst like NaI (Finkelstein condition) to activate the 

-haloketone.

Q: Can I use microwave heating for scale-up? A: No. While effective at mg-scale, microwave penetration depth is insufficient for liter-scale reactors. Mimic the microwave effect by using sealed pressure reactors (autoclaves) to superheat solvents (e.g., EtOH at 110°C) safely.

Q: My product has a persistent color even after crystallization. A: Pyridazines are prone to forming trace oxidative impurities (N-oxides or azo-dimers) that are highly colored. Treat the acidic solution (during the pH swing) with activated carbon (Type C, 5 wt%) at 50°C for 30 minutes before neutralization.

References

  • Process Development of Ponatinib: Processes for making ponatinib and intermediates thereof. US Patent 9,493,473 B2. (2016). Link

  • General Synthesis & Regioselectivity: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. (2021).[1][2][3] Link

  • Scale-Up Safety: Scale-Up Safety: Handling Hazardous Reagents. Stanford Environmental Health & Safety Guidelines. (2023). Link

  • Mechanistic Insight: Mechanistic insights into the regioselectivity in the halogenation of α-haloketones. Organic & Biomolecular Chemistry.[3][4][5] (2025).[1][5][6][7] Link

Sources

Optimization

Imidazopyridazine Optimization Hub: Technical Support &amp; Troubleshooting

Ticket ID: METAB-STAB-IZP-001 Topic: Improving Metabolic Stability of Imidazo[1,2-b]pyridazine Inhibitors Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Why is my compound failing? Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: METAB-STAB-IZP-001 Topic: Improving Metabolic Stability of Imidazo[1,2-b]pyridazine Inhibitors Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why is my compound failing?

Before attempting chemical modification, you must diagnose the specific metabolic pathway driving the instability. Imidazo[1,2-b]pyridazines are "privileged scaffolds" in kinase inhibition (e.g., Pim, BTK, Tyk2), but they suffer from two distinct clearance mechanisms: CYP450-mediated oxidation and Aldehyde Oxidase (AO)-mediated oxidation .

Diagnostic Decision Tree

Use this logic flow to identify the culprit enzyme system.

MetabolicDiagnosis Start High Intrinsic Clearance (CLint) Micro Test in Liver Microsomes (HLM) + NADPH Start->Micro Cyto Test in Cytosol (HLC) without NADPH Start->Cyto Result1 High Clearance in HLM Low Clearance in HLC Micro->Result1 High CL Result2 Low Clearance in HLM High Clearance in HLC Micro->Result2 Low CL Result3 High Clearance in Both Micro->Result3 High CL Cyto->Result1 Low CL Cyto->Result2 High CL Cyto->Result3 High CL Diagnosis1 Diagnosis: CYP450 Oxidation (Likely C-3 or alkyl side chains) Result1->Diagnosis1 Diagnosis2 Diagnosis: Aldehyde Oxidase (AO) (Likely C-6 or C-8 nucleophilic attack) Result2->Diagnosis2 Diagnosis3 Diagnosis: Mixed Metabolism or Phase II (Glucuronidation) Result3->Diagnosis3

Figure 1: Diagnostic workflow to differentiate between CYP-mediated and AO-mediated clearance mechanisms.

Structural Remediation Protocols (The "Fix")

Once the metabolic liability is identified, apply the following medicinal chemistry strategies.

Scenario A: The Aldehyde Oxidase (AO) Liability

The Issue: The pyridazine ring is electron-deficient. AO attacks the carbon atom adjacent to the ring nitrogen (typically C-6 or C-8) via nucleophilic attack, converting the CH to C=O (lactam). Detection: High clearance in human cytosol (HLC) but stable in microsomes (HLM).

Remediation Protocol:

  • Steric Blocking: Introduce a small alkyl group (Methyl, Cyclopropyl) or a halogen (Cl) at the C-6 or C-8 position to block the enzyme's approach.

  • Electronic Deactivation: Reduce the electrophilicity of the pyridazine ring by adding an electron-donating group (EDG) like an amino or methoxy group nearby.

  • Scaffold Hopping: If the AO liability is unmanageable, consider switching the core to an imidazo[1,2-a]pyridine (removing one nitrogen), though this alters kinase selectivity.

Scenario B: CYP450 Liability (Lipophilicity & Oxidation)

The Issue: High lipophilicity (LogP > 3.5) drives non-specific CYP binding. Alkyl substituents on the C-3 aromatic ring are prime targets for hydroxylation.

Remediation Protocol:

  • Reduce Lipophilicity (LogP): Lowering cLogP is the most effective way to reduce overall metabolic attrition.

    • Action: Replace carbon-heavy chains with polar heteroatoms (e.g., replace a cyclohexyl with a tetrahydropyran or piperidine).

    • Evidence: In Tyk2 inhibitor optimization, reducing cLogP from 3.80 to 1.99 dramatically improved microsomal stability [1].[1]

  • Block Metabolic Soft Spots:

    • Fluorination: Replace labile C-H bonds with C-F bonds to prevent hydrogen abstraction.

    • Cyclization: Constrain flexible alkyl chains into rings (e.g., cyclopropyl) to reduce the entropic cost of binding and eliminate oxidizable terminal methyl groups.

Comparative Data: Modification Effects[2]
Modification StrategyTarget LiabilityExpected ResultRisk Factor
C-6 Methylation Aldehyde Oxidase (AO)>50% reduction in Cytosolic CLMay induce steric clash with kinase hinge region
C-3 Fluorination CYP Oxidation2-5x improvement in HLM stabilityCan alter pKa and solubility
LogP Reduction (-1.0) Non-specific CYPBroad stability improvementReduced cell permeability (check PAMPA)

Experimental Protocols & Assay Validation

Protocol 1: Reactive Metabolite Trapping (GSH)

Purpose: To identify if your inhibitor forms reactive electrophiles (toxicity risk) or to pinpoint the exact site of metabolism.

Reagents:

  • Test Compound (10 mM in DMSO)[2]

  • Human Liver Microsomes (HLM) (20 mg/mL)

  • Glutathione (GSH) (100 mM in water) or trapped with KCN for hard electrophiles.

  • NADPH Regenerating System.

Step-by-Step Workflow:

  • Preparation: Dilute HLM to 1.0 mg/mL in phosphate buffer (pH 7.4).

  • Addition: Add Test Compound (final conc. 10 µM) and GSH (final conc. 5 mM).

  • Initiation: Pre-incubate at 37°C for 5 min, then add NADPH to initiate.

  • Controls: Run a parallel sample without NADPH (negative control) and a sample with Ticlopidine (positive control for GSH adducts).

  • Termination: After 60 min, quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS looking for Parent + 307 Da (GSH adduct) or Parent + 16 Da (Oxidation).

Protocol 2: Differentiating AO vs. CYP Clearance

Critical Note: Standard microsomal assays often underpredict clearance for imidazopyridazines because AO is a cytosolic enzyme and is washed away during microsome preparation.

Correct Assay Setup:

  • Arm A: Human Liver Microsomes (HLM) + NADPH (Measures CYP).

  • Arm B: Human Liver Cytosol (HLC) without NADPH (Measures AO).

  • Arm C: Human Liver Cytosol (HLC) + Hydralazine (Specific AO inhibitor) (Confirms AO mechanism).

Frequently Asked Questions (FAQ)

Q: Why does my compound show high stability in Dog/Rat microsomes but fails in Human hepatocytes? A: This is a classic signature of Aldehyde Oxidase (AO) metabolism or species-specific glucuronidation. Rodents have different AO isoform expression levels (AOX1, AOX3) compared to humans (AOX1 only). High clearance in human hepatocytes (which contain both CYP and AO) combined with stability in microsomes (CYP only) confirms non-CYP metabolism.

Q: I see a +16 Da metabolite. Is it N-oxide or C-hydroxylation? A: Imidazopyridazines are prone to N-oxidation on the pyridazine nitrogens.

  • Troubleshooting: Treat the metabolite mixture with Titanium(III) chloride . If the +16 peak disappears, it was an N-oxide (reducible). If it remains, it is a C-hydroxyl (stable).

Q: Can I just block the C-3 position to stop metabolism? A: Be careful. The C-3 position is often critical for kinase selectivity (gatekeeper interaction). While blocking it (e.g., with a bulky group) stops metabolism, it often destroys potency. A better approach is to modify the substituent on C-3 (e.g., fluorinating the phenyl ring attached to C-3) rather than the C-3 carbon itself [2].

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: Journal of Medicinal Chemistry (2015).[3] URL:[Link] Key Insight: Reducing cLogP from 3.8 to 1.99 significantly improved microsomal stability.[1]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry (2012). URL:[Link] Key Insight: Comprehensive review on blocking metabolic soft spots in nitrogen heterocycles.

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase. Source: Journal of Medicinal Chemistry (2011). URL:[Link] Key Insight: Strategies for blocking AO metabolism by steric hindrance or electronic deactivation.

  • Discovery of Imidazo[1,2-b]pyridazines as Potent Pim Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2010). URL:[Link] Key Insight: SAR optimization of the imidazopyridazine core for kinase selectivity and stability.

Sources

Troubleshooting

Preventing side reactions during halogenation of imidazo[1,2-b]pyridazines

Ticket ID: CHE-SEAr-IZP-001 Topic: Preventing Side Reactions & Optimizing Regioselectivity Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Scaffold Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHE-SEAr-IZP-001 Topic: Preventing Side Reactions & Optimizing Regioselectivity Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scaffold Analysis

Welcome to the technical guide for the functionalization of imidazo[1,2-b]pyridazine . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib analogs).

The Challenge: The imidazo[1,2-b]pyridazine core presents a dichotomy in reactivity:

  • The Imidazole Ring (C-2/C-3): Electron-rich.[1] The C-3 position is highly nucleophilic and prone to Electrophilic Aromatic Substitution (SEAr).

  • The Pyridazine Ring (C-6/C-7/C-8): Electron-deficient. It resists SEAr but is susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at C-6 if a leaving group is present.

Primary Objective: Achieve mono-halogenation at C-3 while suppressing:

  • Poly-halogenation (C-2/C-3 di-halogenation).

  • Regio-scrambling (halogenation on the pyridazine ring).

  • Ring oxidation or opening.

Mechanism & Regioselectivity Visualization[1][2][3][4][5]

To troubleshoot, one must understand the electronic bias.[2] The C-3 position allows for the formation of a resonance-stabilized Wheland intermediate that maintains the aromaticity of the pyridazine ring, whereas attack at other positions disrupts it or places positive charges on unfavorable nitrogen atoms.

G Start Imidazo[1,2-b]pyridazine C3_Attack Path A: C-3 Attack (Favored) Start->C3_Attack C2_Attack Path B: C-2 Attack (Disfavored) Start->C2_Attack Pyridazine_Attack Path C: Pyridazine Ring (Highly Disfavored) Start->Pyridazine_Attack Reagent Electrophile (X+) (NIS/NBS) Reagent->C3_Attack Sigma_C3 Sigma Complex C-3 (Resonance Stabilized) C3_Attack->Sigma_C3 Sigma_C2 Sigma Complex C-2 (Unstable Cation) C2_Attack->Sigma_C2 Prod_C3 3-Halo-imidazo[1,2-b]pyridazine (Target) Sigma_C3->Prod_C3 -H+ Prod_Poly 2,3-Dihalo adduct (Side Product) Prod_C3->Prod_Poly Excess X+ / High Temp

Figure 1: Reaction pathway analysis showing the kinetic preference for C-3 substitution and the risk of poly-halogenation.

Troubleshooting Modules

Module A: The "Poly-Halogenation" Issue

Symptom: LCMS shows M+X (Target) and M+2X (Impurity). Root Cause: The product (3-halo) is still electron-rich enough to react again at C-2, especially if the local concentration of the halogenating agent is high.

VariableRecommendationScientific Rationale
Stoichiometry 0.95 – 1.0 eq Never exceed 1.05 eq. It is better to have 5% unreacted starting material (separable) than 5% di-halogenated byproduct (hard to separate).
Addition Mode Dropwise / Portionwise Adding NIS/NBS all at once creates localized "hotspots" of high concentration, promoting over-reaction.
Temperature 0°C to RT Lower temperatures increase the kinetic selectivity for the most nucleophilic site (C-3).
Quenching Na₂S₂O₃ (aq) Immediately quench free halogen species upon reaction completion to prevent post-reaction halogenation during workup.
Module B: The "Stalled Reaction" (Sluggish Conversion)

Symptom: Reaction stalls at 50% conversion; adding more reagent doesn't help. Root Cause: Protonation of N-4.

  • Mechanism: As the reaction proceeds, succinimide and acid (HX) are generated. If the medium becomes too acidic, the bridgehead nitrogen (N-4) gets protonated. This creates a pyridazinium cation, which is strongly electron-withdrawing, deactivating the entire system toward further SEAr.

Protocol Adjustment:

  • Avoid Acid Catalysis: Unlike some indole reactions, adding acid (TFA/AcOH) often hurts this specific scaffold.

  • Solvent Switch: Switch from DMF to Acetonitrile (ACN) or DCM . DMF can sometimes promote side reactions or hold onto acid.

  • Buffer: If the substrate is acid-sensitive, add solid NaHCO₃ (1.5 eq) or 2,6-lutidine to scavenge the HX byproduct.

Module C: Regio-Scrambling & Ring Opening

Symptom: Halogenation at C-6/C-8 or loss of aromatic signals in NMR. Root Cause:

  • Regio-scrambling: Rare, but occurs if C-3 is sterically blocked or if radical mechanisms dominate (e.g., using

    
     under light).
    
  • Ring Opening: Occurs with strong oxidizers or in the presence of nucleophilic solvents (methanol) during halogenation.

Corrective Action:

  • Use N-Halosuccinimides (NIS/NBS): Avoid elemental halogens (

    
    , 
    
    
    
    ) which are too harsh and acidic.
  • Darkness: Wrap the flask in foil to suppress radical pathways that lead to non-selective side chain halogenation.

  • Aprotic Solvents: strictly use Aprotic solvents (ACN, DCM). Avoid Methanol , which can attack the activated intermediate, leading to methoxy-adducts.

Standardized Protocol: C-3 Iodination with NIS

Objective: Synthesis of 3-iodoimidazo[1,2-b]pyridazine (Intermediate for Suzuki Coupling).

Reagents:

  • Substrate: Imidazo[1,2-b]pyridazine derivative (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.0 eq)

  • Solvent: Acetonitrile (anhydrous, 0.1 M concentration)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the substrate and Acetonitrile. Ensure complete dissolution.

    • Note: If solubility is poor, a 1:1 mixture of DCM/ACN is acceptable. Avoid DMF if workup difficulty is a concern.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add NIS (1.0 eq) portion-wise over 15 minutes.

    • Critical: Do not dump the solid in at once.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS/TLC.

    • Checkpoint: If conversion < 90% after 2 hours, add 0.1 eq NIS. Do not exceed 1.1 eq total.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 10% Na₂S₂O₃ (aq) (Sodium thiosulfate) to remove iodine.

    • Wash with Sat. NaHCO₃ to remove succinimide/acid.

    • Dry over Na₂SO₄ and concentrate.

Decision Tree for Troubleshooting

Troubleshooting Start Issue Detected Q1 What is the impurity profile? Start->Q1 Res1 M+2X (Di-halogenated) Q1->Res1 Res2 No Reaction / Low Conv. Q1->Res2 Res3 Complex Mixture / Ring Opening Q1->Res3 Act1 Reduce Reagent to 0.95 eq Lower Temp to -10°C Res1->Act1 Act2 Check pH (Is it acidic?) Add NaHCO3 buffer Res2->Act2 Act3 Switch Solvent (No MeOH) Use NIS/NBS instead of X2 Res3->Act3

Figure 2: Rapid diagnostic logic for common halogenation failures.

Frequently Asked Questions (FAQs)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  It is not recommended. Elemental bromine generates HBr as a byproduct, which rapidly protonates the N-4 bridgehead nitrogen. This deactivates the ring and can lead to precipitation of the hydrobromide salt, stalling the reaction. NBS provides a controlled release of 

without the high instantaneous acidity [1, 3].

Q: Why is my reaction turning black/tarry? A: This indicates oxidative decomposition. Imidazo[1,2-b]pyridazines are electron-rich and can polymerize under oxidative stress. Ensure your solvent is degassed (free of oxygen) and avoid strong Lewis acids. If using NIS, ensure it is not brown (which indicates free


 contamination); recrystallize the reagent if necessary.

Q: I need to halogenate C-6, not C-3. How do I do that? A: You cannot easily achieve C-6 halogenation via SEAr (Electrophilic Aromatic Substitution) because the pyridazine ring is electron-deficient.

  • Strategy: You must start with a pre-halogenated starting material (e.g., 6-chloro-pyridazin-3-amine) during the ring formation step, or use a "Zincke imine" intermediate approach for complex late-stage functionalization [2].

Q: Can I use Methanol as a solvent? A: Avoid it. In halogenation reactions, methanol can act as a nucleophile. Once the "onium" intermediate forms, methanol can attack C-3 or C-2, leading to methoxy-adducts instead of the desired halide [3].

References

  • General Reactivity of Imidazo[1,2-b]pyridazines

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques[3]

    • Source:Journal of Medicinal Chemistry (via PMC)
    • URL:[Link]

    • Relevance: Discusses the nucleophilicity of the ring nitrogen and standard synthetic routes.
  • Advanced Halogenation Strategies (Zincke Imines)

    • Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates[4][5]

    • Source:Science (via NSF Public Access)
    • URL:[Link]

    • Relevance: Provides context on overcoming the electron-deficient nature of pyridine/pyridazine rings if direct SEAr fails.
  • Mechanistic Insight on Electrophilic Substitution

    • Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine (Analogous Scaffold)
    • Source:StackExchange Chemistry / Liter
    • URL:[Link]

    • Relevance: Explains the "Bridgehead Nitrogen" deactivation and C-3 preference using resonance structures applicable to the pyridazine analog.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum of 3-Chloroimidazo[1,2-b]pyridazine: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Chloroimidazo[1,2-b]pyridazine , a critical intermediate in the development of kinase inhibitors (e.g., TAK1, CDK). It contrasts the target c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Chloroimidazo[1,2-b]pyridazine , a critical intermediate in the development of kinase inhibitors (e.g., TAK1, CDK). It contrasts the target compound with its parent scaffold and regioisomeric alternatives, offering researchers a definitive reference for structural validation.

Executive Summary

3-Chloroimidazo[1,2-b]pyridazine is a functionalized heterocycle where the chlorine atom at position 3 serves as a pivotal handle for further cross-coupling reactions (e.g., Suzuki-Miyaura). In 1H NMR spectroscopy, this substitution results in a diagnostic simplification of the aromatic region , specifically the disappearance of the H-3 signal and the loss of vicinal coupling to H-2.

This guide compares the 3-chloro derivative against:

  • The Parent Scaffold (Imidazo[1,2-b]pyridazine): To demonstrate substituent effects.[1]

  • The Regioisomer (6-Chloroimidazo[1,2-b]pyridazine): To provide exclusion criteria for structural elucidation.

Structural Assignments & Numbering

Correct interpretation requires adherence to the IUPAC numbering system for fused nitrogen heterocycles.

Numbering Scheme

The imidazo[1,2-b]pyridazine core consists of a 5-membered imidazole ring fused to a 6-membered pyridazine ring.

  • Bridgehead Nitrogen: N-4.

  • Electrophilic Site: C-3 (Preferred site for halogenation via NCS/NBS).

  • Proton Environment: The parent molecule possesses 5 aromatic protons (H-2, H-3, H-6, H-7, H-8).

G cluster_0 Imidazo[1,2-b]pyridazine Core N1 N1 C2 C2 (H) N1->C2 C8 C8 (H) C2->N1 C3 C3 (Cl/H) C2->C3 J(2,3) N4 N4 C3->N4 N5 N5 N4->N5 C6 C6 (H) N5->C6 C7 C7 (H) C6->C7 J(6,7) C7->C8 J(7,8) C8->N4

Figure 1: Numbering scheme and connectivity. Note that N4 is the bridgehead nitrogen. In the 3-Chloro derivative, the H at C3 is replaced by Cl.

Spectral Characterization

Parent Scaffold Reference (Imidazo[1,2-b]pyridazine)

Before analyzing the chlorinated product, one must establish the baseline shifts of the parent compound (CDCl₃, 300/400 MHz).

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-6 8.30 dd

Deshielded by adjacent N5.
H-3 7.99 d

Alpha to bridgehead N4; typically broader.
H-8 7.95 dd

Alpha to bridgehead C; couples strongly to H-7.
H-2 7.79 d

Alpha to N1; couples with H-3.
H-7 7.00 dd

Most shielded;

to both nitrogens in 6-ring.
3-Chloroimidazo[1,2-b]pyridazine (The Product)

Upon chlorination at C-3, the spectrum undergoes specific changes. The data below represents the characteristic signature of the 3-chloro derivative.

  • Diagnostic Change 1 (H-3): The signal at ~7.99 ppm disappears completely .

  • Diagnostic Change 2 (H-2): The doublet at 7.79 ppm collapses into a sharp singlet and shifts downfield (deshielding effect of Cl).

  • Pyridazine Ring (H-6, H-7, H-8): These protons remain largely unaffected, retaining their characteristic AMX/ABX pattern.

Characteristic Peaks (CDCl₃):

  • H-6:

    
     8.35 ppm (dd, 
    
    
    
    Hz)
  • H-2:

    
     7.85 – 7.90 ppm (s , 1H)
    
  • H-8:

    
     7.98 ppm (dd, 
    
    
    
    Hz)
  • H-7:

    
     7.05 ppm (dd, 
    
    
    
    Hz)

Comparative Analysis: Alternatives & Regioisomers

Distinguishing the 3-chloro product from the 6-chloro regioisomer (a common starting material) is critical.

Comparative Data Table
Feature3-Chloroimidazo[1,2-b]pyridazine (Target)Parent Scaffold (Reference)6-Chloroimidazo[1,2-b]pyridazine (Alternative/Start Mat.)
H-3 Signal Absent Present (~7.99 ppm)Present (~8.05 ppm, d)
H-2 Signal Singlet (Loss of coupling)Doublet (

Hz)
Doublet (

Hz)
H-6 Signal Present (~8.35 ppm, dd)Present (~8.30 ppm, dd)Absent (Substituted)
H-7 Signal dd (

Hz)
dd (

Hz)
d (

Hz) (Loss of

)
Key Diagnostic Singlet at ~7.9 ppm Two doublets in 7.8-8.0 rangePair of doublets (

) for H-7/H-8
Structural Elucidation Workflow

Use the following logic tree to validate your reaction product.

DecisionTree Start Analyze Aromatic Region (6.5 - 8.5 ppm) Count Count Integral (Protons) Start->Count FiveH 5 Protons (2 d, 3 dd/d) Count->FiveH 5H FourH 4 Protons Count->FourH 4H Parent Parent Scaffold (Imidazo[1,2-b]pyridazine) FiveH->Parent CheckSinglet Check for Singlet in 7.8 - 8.2 ppm range FourH->CheckSinglet SingletYes Sharp Singlet Present (H-2 isolated) CheckSinglet->SingletYes Yes SingletNo No Singlet (Only doublets) CheckSinglet->SingletNo No Target Target: 3-Chloro (H-3 substituted) SingletYes->Target Regio Regioisomer: 6-Chloro (H-6 substituted) SingletNo->Regio

Figure 2: Logic flow for distinguishing the 3-chloro derivative from parent and regioisomers.

Experimental Protocols

Synthesis of 3-Chloroimidazo[1,2-b]pyridazine

Reaction Type: Electrophilic Aromatic Substitution (


).
Mechanism:  The C-3 position is the most nucleophilic site, allowing selective chlorination using N-Chlorosuccinimide (NCS).

Protocol:

  • Dissolution: Dissolve imidazo[1,2-b]pyridazine (1.0 equiv) in DMF or Acetonitrile (0.5 M).

  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise at room temperature.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Note: If conversion is slow, heat to 50°C.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).

NMR Sample Preparation

To ensure high-resolution spectra comparable to the data above:

  • Solvent: CDCl₃ (99.8% D) is standard. DMSO-d₆ is an alternative if solubility is poor, but will shift peaks downfield by ~0.1–0.3 ppm.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (pulse angle 30°, d1=1.0s, ns=16).

References

  • Kobe, J., Stanovnik, B., & Tisler, M. (1968). The structure of some imidazo[1,2-b]pyridazines. Tetrahedron, 24(1), 239-245. (Primary source for parent scaffold assignments).

  • Li, J., et al. (2018).[2][3] Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. RSC Advances. (Methodology for C-3 halogenation of fused imidazo-systems).

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands. MedChemComm, 8, 700-712. (Applications in drug discovery).

  • ChemicalBook. (2024). Imidazo[1,2-b]pyridazine Spectral Data. .

Sources

Comparative

13C NMR Characterization of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Technical Guide

Topic: 13C NMR Characterization of Imidazo[1,2-b]pyridazine Derivatives Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary The imidazo[1,2-b]pyridazine scaffold is a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Characterization of Imidazo[1,2-b]pyridazine Derivatives Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib analogs) and anti-tubercular agents. However, its characterization presents distinct spectroscopic challenges: a nitrogen-rich skeleton, multiple quaternary carbons, and potential for regioisomerism during synthesis.

This guide moves beyond basic spectral listing. We compare the efficacy of standard 1D acquisition against advanced 2D heteronuclear workflows and provide a self-validating protocol for unambiguous assignment.

Part 1: The Challenge – Why Standard Protocols Fail

In routine organic synthesis, a standard 1D


C NMR (proton-decoupled) is often treated as a "checklist" item. For imidazo[1,2-b]pyridazines, this approach is prone to failure due to three structural factors:
  • The "Silent" Bridgehead (C-8a): The quaternary carbon at the ring fusion (C-8a) often has a very long spin-lattice relaxation time (

    
    ) and lacks NOE enhancement, leading to low signal-to-noise ratios or complete disappearance in standard scans.
    
  • Nitrogen Quadrupole Broadening: Carbons adjacent to the bridgehead nitrogen (N-4) often exhibit line broadening, making peak picking algorithms unreliable.

  • Regioisomer Ambiguity: Electrophilic substitution at C-3 vs. C-2 is chemically distinct but spectroscopically similar in 1D NMR. Without connectivity data, misassignment is common.

Part 2: Comparative Analysis of Characterization Strategies

We evaluated three characterization workflows. The "Product" here is the strategy used to derive the structure.

Table 1: Comparative Efficacy of NMR Workflows
FeatureMethod A: Standard 1D

C
Method B: 2D HSQC + HMBC Method C:

N-HMBC + 1,1-ADEQUATE
Primary Utility Purity check; Carbon count.Connectivity; Quaternary assignment.[1][2][3]Nitrogen assignment; Regioisomer proof.[4]
Quaternary C Detection Low. Requires long

delays (>3s).
High. Detected via long-range coupling to protons.[2]Medium. Indirect detection via N/C correlations.
Regioisomer Resolution Poor. Relies on chemical shift prediction.High. Unambiguous via

correlations.
Definitive. Maps N-C connectivity directly.
Instrument Time 15–30 mins1–2 hours4–12 hours (requires cryoprobe usually).
Sample Requirement >5 mg>2 mg>10 mg (for natural abundance

N).
Verdict Insufficient for de novo characterization. The Industrial Gold Standard. The "Supreme Court" for ambiguous cases.

Part 3: Detailed Characterization Protocol

This protocol is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Phase 1: Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . The polar solvent sharpens the signals of protons on the pyridazine ring and minimizes aggregation.
  • Concentration: Aim for 10–20 mg in 600 µL.

  • Pulse Sequence (1D

    
    C):  Use a power-gated decoupling sequence (e.g., zgpg30 on Bruker).
    
    • CRITICAL PARAMETER: Set Relaxation Delay (

      
      ) 
      
      
      
      2.0 seconds. The bridgehead C-8a requires time to relax. Short delays (
      
      
      ) will suppress this peak.
Phase 2: The Assignment Logic (The "Walk-the-Ring" Method)

Do not assign the Carbon spectrum in isolation. Use the Proton spectrum as the map.

  • Anchor Point (H-3): Identify the singlet for H-3 (if unsubstituted). It typically resonates near 7.8–8.2 ppm.

  • Anchor Point (H-6/H-7/H-8): The pyridazine protons usually form an AMX or ABX system. H-6 (adjacent to N) is most deshielded (~8.5–8.7 ppm).

  • HSQC Filter: Run multiplicity-edited HSQC.

    • Action: Mark all protonated carbons.

    • Result: Any carbon signal remaining in the 1D spectrum that does not appear in HSQC is a Quaternary Carbon (C-q).

  • HMBC Connectivity (The Bridge):

    • Look for a strong cross-peak from H-3 to a quaternary carbon around 135–145 ppm. This is C-8a (Bridgehead).

    • Verify C-8a by checking for correlations from H-8 . Self-Validation: If H-3 and H-8 do not hit the same quaternary carbon, your structure or assignment is incorrect.

Phase 3: Representative Chemical Shift Data

Values based on unsubstituted imidazo[1,2-b]pyridazine in DMSO-


.
PositionType

(ppm)
Multiplicity (HSQC)Key HMBC Correlations
C-2 CH139.1DoubletH-3
C-3 CH116.8DoubletH-2, H-8a
C-6 CH116.8DoubletH-7, H-8
C-7 CH125.8DoubletH-6, H-8
C-8 CH143.1DoubletH-6, H-7, H-8a
C-8a Cq~133–139SingletH-3, H-8 (Critical Diagnostic)

Part 4: Visualization of Logic Workflows

Diagram 1: The Self-Validating Assignment Workflow

This flowchart illustrates the decision-making process for assigning the scaffold, preventing common errors associated with quaternary carbons.

AssignmentWorkflow Start Start: Synthesized Derivative H1_NMR 1. Acquire 1H NMR (Identify H-3 Singlet & Pyridazine AMX) Start->H1_NMR HSQC 2. Acquire HSQC (Editted) (Separate CH/CH3 from Cq/CH2) H1_NMR->HSQC C13_1D 3. Acquire 13C 1D (d1 > 2.0s for C-8a detection) HSQC->C13_1D Decision1 Are all Cq signals visible? C13_1D->Decision1 Decision1->C13_1D No (Increase d1 or Scans) HMBC 4. Acquire HMBC (Optimize for 8Hz coupling) Decision1->HMBC Yes Validation 5. VALIDATION STEP Do H-3 and H-8 correlate to the SAME quaternary carbon (C-8a)? HMBC->Validation Success Structure Confirmed Validation->Success Yes Fail Re-acquire with 15N-HMBC or Check Regioisomer Validation->Fail No

Caption: Figure 1. Step-by-step logic flow for unambiguous NMR assignment of imidazo[1,2-b]pyridazine.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range correlations (


 and 

) required to "stitch" the two rings together.

Connectivity cluster_legend Legend H3 H-3 (Imidazole) C2 C-2 H3->C2 2J C8a C-8a (Bridgehead) H3->C8a 3J (Strong) H8 H-8 (Pyridazine) H8->C8a 3J (Diagnostic) C6 C-6 H8->C6 3J key1 Blue Arrow = Critical Link for Ring Fusion

Caption: Figure 2. Critical HMBC correlations. The convergence of H-3 and H-8 on C-8a proves the fused ring structure.

References

  • Paidi, K.R., et al. Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents.[5] Anti-Infective Agents, 2017.[5][6] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136599, Imidazo[1,2-b]pyridazine. [Link]

  • Hebrew University of Jerusalem. HMBC and Long-range Heteronuclear Correlation Guide. [Link]

  • Parella, T. H-C multiple-bond correlations: HMBC. University of Kentucky NMR Facility Guide. [Link]

Sources

Validation

Comparative Guide: ESI-MS Analysis of Imidazo[1,2-b]pyridazine Derivatives

Executive Summary & Technical Verdict The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., TYK2, mTOR inhibitors). Its physicochemical profile—characterized by a fused nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Verdict

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., TYK2, mTOR inhibitors). Its physicochemical profile—characterized by a fused nitrogen-rich heterocycle with significant basicity—dictates specific mass spectrometric behaviors.[1]

The Verdict: Electrospray Ionization (ESI) in Positive Mode (+) is the primary analytical standard for this class. The bridgehead nitrogen and the pyridazine ring provide a high proton affinity (


), ensuring facile formation of 

ions even at low concentrations.

When to switch to APCI: While ESI is the default, Atmospheric Pressure Chemical Ionization (APCI) becomes the superior alternative only when:

  • Lipophilicity is High: The synthesized derivative contains highly non-polar side chains (LogP > 4.5) that resist solution-phase ionization.

  • Matrix Suppression is Severe: In complex biological matrices (e.g., plasma PK studies), ESI suffers from ion suppression; APCI's gas-phase ionization mechanism is more robust against these effects.

The Physics of Ionization: Why ESI?

To optimize analysis, one must understand the interaction between the analyte and the source.

Protonation Sites

The imidazo[1,2-b]pyridazine core possesses multiple nitrogen atoms. The N-4 (pyridazine nitrogen) is typically the most basic site, serving as the primary proton acceptor. This localization of charge stabilizes the


 precursor, making ESI highly sensitive.
Adduct Formation

In ESI, unlike APCI, you will frequently observe metal adducts. For this scaffold, the


 (Sodium adduct, 

) and

(Potassium adduct,

) are common, often originating from glassware or mobile phase impurities.
  • Diagnostic Value: If

    
     is weak, the presence of 
    
    
    
    confirms the molecular weight but complicates MS/MS fragmentation (sodium adducts fragment poorly).

Comparative Analysis: ESI vs. APCI vs. MALDI

This section objectively compares ESI against its primary alternatives for this specific chemical series.

Table 1: Performance Matrix for Imidazo[1,2-b]pyridazines[2]
FeatureESI (Electrospray) APCI (Chem Ionization) MALDI
Primary Mechanism Ion Evaporation / Charge Residue (Liquid Phase)Proton Transfer via Corona Discharge (Gas Phase)Laser Desorption (Solid Phase)
Sensitivity (Polar) Excellent (Picogram level)ModerateGood
Sensitivity (Non-Polar) Moderate (Depends on side chains)Excellent Moderate
Flow Rate Tolerance Low to Medium (< 0.5 mL/min preferred)High (up to 1.5 mL/min)N/A (Static)
Matrix Tolerance Poor (High suppression risk)High (Robust)Moderate
Thermal Stability Suitable for labile compoundsRisk of degradation (High Temp)Suitable
Adducts

,

,

Mostly

; Metal adducts rare

,

Experimental Data Insight

In a comparative study of similar fused nitrogen heterocycles (e.g., TYK2 inhibitors), ESI provided a 5-10x higher signal-to-noise ratio for the parent compound compared to APCI when using standard acidic mobile phases (0.1% Formic Acid). However, for derivatives with extensive hydrophobic substitution (e.g., long alkyl esters), APCI showed better linearity at high concentrations where ESI saturation occurred.

Structural Elucidation & Fragmentation (MS/MS)[1][4][6][7]

Understanding how these molecules break apart is critical for confirming synthesis success (structural ID) and identifying metabolites.

Fragmentation Logic

Under Collision-Induced Dissociation (CID), imidazo[1,2-b]pyridazines exhibit characteristic cleavage patterns.

  • Side Chain Loss: The most abundant fragments usually result from the cleavage of labile substituents (e.g., amide hydrolysis, ether cleavage) rather than the destruction of the fused ring system.

  • Ring Cleavage (High Energy): At higher collision energies (>40 eV), the pyridazine ring may undergo cross-ring cleavage, often losing neutral fragments like

    
     or 
    
    
    
    .
Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation for a generic substituted imidazo[1,2-b]pyridazine.

Fragmentation Precursor Precursor Ion [M+H]+ (Intact Scaffold) SubstituentLoss Primary Fragment Loss of R-Group (e.g., -Amide, -Alkyl) Precursor->SubstituentLoss Low CE (10-20 eV) Inductive Cleavage RingCleavage Secondary Fragment Cross-Ring Cleavage (Loss of HCN / N2) Precursor->RingCleavage High CE (>40 eV) Retro-Diels-Alder type Adduct Sodium Adduct [M+Na]+ (Stable/Poor Fragmentation) Precursor->Adduct Source Contamination (Avoid for MS/MS) SubstituentLoss->RingCleavage Stepwise Fragmentation

Figure 1: Hierarchical fragmentation pathway. Primary identification relies on substituent loss (Green); core scaffold verification requires higher energy ring cleavage (Red).

Experimental Protocols

These protocols are designed to be self-validating. If the "System Suitability" step fails, do not proceed to sample analysis.

Standard ESI-LC/MS Screening Protocol

Objective: Rapid confirmation of synthesized product mass and purity.

  • Instrument: Triple Quadrupole (e.g., Agilent 6400, Sciex QTRAP) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Source Parameters (ESI+):

  • Gas Temp: 300°C (Prevents solvent clusters).

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Capillary Voltage: 3500 V (Standard for positive mode).

Self-Validating System Suitability Test (SST)

Before running your batch, inject a known standard (e.g., Caffeine or a previous batch of pure imidazo[1,2-b]pyridazine).

  • Retention Time Check: Must be within ±0.1 min of historical data.

  • Intensity Check: Peak area must be > 1E5 counts.

  • Peak Shape: Tailing factor (

    
    ) must be < 1.5. Causality: If tailing is high, the basic nitrogens are interacting with silanols on the column; add 5mM Ammonium Formate to Mobile Phase A to buffer these interactions.
    

Method Development Workflow

Use this decision matrix to determine the optimal ionization strategy for your specific derivative.

Workflow Start Synthesized Imidazo[1,2-b]pyridazine Solubility Check Solubility (MeOH/Water) Start->Solubility Decision1 Is compound highly Lipophilic (LogP > 4)? Solubility->Decision1 ESI Route A: ESI (+) (Standard) Decision1->ESI No (Polar/Basic) APCI Route B: APCI (+) (Alternative) Decision1->APCI Yes (Non-polar) CheckSuppression Matrix Effect Check (Post-Column Infusion) ESI->CheckSuppression APCI->CheckSuppression CheckSuppression->APCI Suppression > 20% (Switch Source) FinalMethod Final Validated Method CheckSuppression->FinalMethod Suppression < 20%

Figure 2: Decision matrix for selecting ionization source based on physicochemical properties and matrix effects.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Weak Signal (

)
Ion Suppression or pH too highEnsure Mobile Phase pH < 4 (Formic Acid). If sample is in DMSO, dilute 1:100 with MeOH.
High Sodium Adducts (

)
Glassware contamination or mobile phase saltsSwitch to plastic containers. Use LC-MS grade solvents. Increase source voltage (Fragmentor) slightly to decluster adducts.
Peak Tailing Secondary interactions with column silanolsAdd 5mM Ammonium Formate or Ammonium Acetate to the aqueous mobile phase.
No Signal in ESI Compound is too non-polarSwitch to APCI. The compound may not be accepting protons in the liquid phase.

References

  • Vertex Pharmaceuticals. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI.

  • PerkinElmer. (2018). A Comparison Between ESI and APCI Ionisation Modes.

  • Biotage. (2023).[2] When should I choose APCI or ESI for my flash column chromatography?

  • University of Debrecen. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.

Sources

Comparative

Suzuki-Miyaura vs. Stille Coupling: A Strategic Guide for Imidazo[1,2-b]pyridazine Functionalization

Topic: Comparing Suzuki vs. Stille Coupling for Imidazo[1,2-b]pyridazine Functionalization Content Type: Technical Comparison Guide Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged structure in med...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Suzuki vs. Stille Coupling for Imidazo[1,2-b]pyridazine Functionalization Content Type: Technical Comparison Guide

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent kinase inhibitors like Ponatinib (BCR-ABL inhibitor).[1] While the commercial synthesis of Ponatinib relies on Sonogashira coupling to install the C-3 alkyne, the introduction of aryl or heteroaryl substituents at the C-3 and C-6 positions is critical for structure-activity relationship (SAR) exploration.[2]

This guide compares the Suzuki-Miyaura (boron) and Stille (tin) cross-coupling reactions for this specific scaffold.

  • The Verdict: Suzuki is the preferred "first-pass" method for C-6 functionalization due to the stability of the electrophile and low toxicity. However, Stille is often the necessary "fixer" for C-3 functionalization or when installing electron-deficient heteroocycles, where the corresponding boronic acids suffer from rapid protodeboronation.[2]

Mechanistic Divergence & Scaffold Reactivity[2]

To choose the right coupling, one must understand the electronic bias of the imidazo[1,2-b]pyridazine ring.

  • C-3 Position (Nucleophilic/Unstable Boronates): The C-3 position is electron-rich (enamine-like).[2] Boronic acids/esters at this position are electronically analogous to 2-pyridyl boronates.[2] They are highly prone to protodeboronation under the basic aqueous conditions required for Suzuki coupling.[3]

  • C-6 Position (Electrophilic/Stable): The C-6 position is electron-deficient (imine-like).[2] Halides here are highly reactive oxidative addition partners. Suzuki coupling works exceptionally well here because the scaffold acts as the electrophile, not the nucleophile.

Comparative Analysis Table
FeatureSuzuki-Miyaura Coupling Stille Coupling
Primary Utility C-6 Functionalization (Standard)C-3 Functionalization (Robust)
Reagent Stability Low for C-3 boronates (Protodeboronation risk)High (Organostannanes are stable)
Reaction Conditions Basic (requires

,

, etc.)[2]
Neutral (tolerates base-sensitive groups)
Toxicity Low (Green chemistry aligned)High (Tin byproducts are toxic/neurotoxic)
Purification Easy (Boron byproducts are water-soluble)Difficult (Tin residues require KF/silica treatment)
Key Limitation Fails with unstable 2-heterocyclic boronatesAtom economy & toxicity
Critical Decision Factors
Scenario A: Functionalizing C-6 (The Suzuki Win)

When you have a halogen at C-6 (e.g., 6-chloroimidazo[1,2-b]pyridazine), the Suzuki reaction is superior.[2] The heterocycle acts as the halide partner.

  • Why: The oxidative addition into the C-6–Cl bond is facile. The incoming boronic acid (phenyl, pyridyl, etc.) is usually stable.

  • Recommendation: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Cs₂CO₃ in DME/Water .

Scenario B: Functionalizing C-3 (The Stille Advantage)

When targeting C-3, you often need to couple a 3-bromoimidazo[1,2-b]pyridazine with a metallated partner, or use a metallated imidazo[1,2-b]pyridazine.[2]

  • The Problem with Suzuki: If you try to make the imidazo[1,2-b]pyridazine-3-boronic acid, it often hydrolyzes or deboronates before coupling.[2] Conversely, if you use the 3-bromide and a heterocyclic boronic acid (e.g., 2-thiazolyl), the partner deboronates.[2]

  • The Stille Solution: Stannanes (e.g., tributylstannyl) at the C-3 position or on the heteroaryl partner are stable to storage and reaction conditions. The neutral conditions prevent the base-catalyzed decomposition of the heterocycle.

Visualization: Synthetic Workflow & Regioselectivity

The following diagram illustrates the regioselective logic for functionalizing the scaffold.

ReactionWorkflow Start Imidazo[1,2-b]pyridazine Core C6_Halide 6-Halo-Derivative (Electrophilic Site) Start->C6_Halide Halogenation (Standard) C3_Halide 3-Halo-Derivative (Nucleophilic Site) Start->C3_Halide Electrophilic Subst. Suzuki Suzuki Coupling (Preferred) C6_Halide->Suzuki Stable Boronic Acids C3_Halide->Suzuki Simple Aryls Only Stille Stille Coupling (The Fixer) C3_Halide->Stille Unstable Heterocycles (Neutral Conditions) Prod_C6 C-6 Arylated Product (High Yield) Suzuki->Prod_C6 Prod_C3 C-3 Arylated Product (Complex Heterocycles) Stille->Prod_C3

Figure 1: Strategic workflow for regioselective functionalization. Suzuki dominates C-6, while Stille is often required for complex C-3 functionalization.[2]

Experimental Protocols
Protocol A: Suzuki Coupling at C-6 (Standard)

Best for: Attaching stable aryl groups to the C-6 position.[2]

  • Reagents:

    • 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)[2]

    • Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

    • Base: 2M Na₂CO₃ (aq) or Cs₂CO₃ (3.0 equiv).

    • Solvent: DME/EtOH/H₂O (4:1:1) or 1,4-Dioxane/H₂O (4:1).[2]

  • Procedure:

    • Charge a reaction vial with the halide, boronic acid, and base.

    • Degas the solvent stream with Argon for 15 minutes (Critical: Oxygen kills Pd(0)).

    • Add the Pd catalyst under Argon flow.

    • Seal and heat to 80–100°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with brine. The product is usually stable; purify via silica flash chromatography (MeOH/DCM gradient).

Protocol B: Stille Coupling at C-3 (Robust)

Best for: Attaching sensitive heteroaryls or when Suzuki fails due to protodeboronation.[2]

  • Reagents:

    • 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv)[2]

    • Heteroaryl-tributylstannane (1.1 equiv)[2]

    • Catalyst: Pd(PPh₃)₄ (5–10 mol%) or Pd₂(dba)₃/XPhos.

    • Additive: CuI (10 mol%) (Optional: "Copper effect" accelerates rate).

    • Solvent: Anhydrous Toluene or DMF.

  • Procedure:

    • Safety Note: Organotins are neurotoxic. Use a dedicated fume hood and bleach all glassware.

    • Combine halide and stannane in a dry pressure vial.

    • Add solvent and degas thoroughly.

    • Add catalyst (and CuI if using).[4][5]

    • Heat to 100–110°C (or 140°C in Microwave for 30 min).

    • Workup (Tin Removal): Dilute with ether. Add aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 mins. This precipitates the tin as insoluble Bu₃SnF. Filter through Celite before column chromatography.

Decision Matrix

Use this logic tree to finalize your experimental design.

DecisionTree Q1 Target Position? C6 C-6 Position Q1->C6 C3 C-3 Position Q1->C3 Q2 Coupling Partner? Simple Simple Aryl (Phenyl, Tolyl) Q2->Simple If Boronic Acid Stable Complex 2-Heteroaryl (2-Pyridyl, Thiazole) Q2->Complex Avoids Protodeboronation Res_Suzuki USE SUZUKI (Green, Cheap) C6->Res_Suzuki Always First Choice C3->Q2 Simple->Res_Suzuki If Boronic Acid Stable Res_Stille USE STILLE (Reliable, Robust) Complex->Res_Stille Avoids Protodeboronation

Figure 2: Decision matrix for selecting the optimal coupling method.

References
  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine. ResearchGate. A comprehensive review of metal-catalyzed cross-coupling reactions on this scaffold.

  • Ponatinib Synthesis & Structure. Google Patents. Describes the industrial synthesis of Ponatinib, highlighting the use of Sonogashira coupling for the alkyne linker.[6]

  • Stille vs. Suzuki for Heterocycles. BenchChem. A comparative guide on pyridine and related nitrogen-heterocycle functionalization.

  • Protodeboronation Mechanisms. ChemRxiv. Detailed analysis of why 2-heterocyclic boronic acids fail in Suzuki coupling and how bulky ligands affect this.

  • Stille Reaction Conditions. Organic Chemistry Portal. Standard protocols and additives for optimizing Stille couplings.

Sources

Validation

Comparative Guide: Biological Activity of Imidazo[1,2-b]pyridazine Isomers in Drug Discovery

Executive Summary In the optimization of kinase inhibitors and CNS-active agents, "scaffold hopping" between nitrogen-fused heterocycles is a critical strategy to modulate physicochemical properties without altering the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and CNS-active agents, "scaffold hopping" between nitrogen-fused heterocycles is a critical strategy to modulate physicochemical properties without altering the primary pharmacophore. This guide provides a technical comparison of the imidazo[1,2-b]pyridazine core against its structural isomers and analogues, specifically imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine .

While these scaffolds often share overlapping chemical space, the imidazo[1,2-b]pyridazine core offers distinct advantages in metabolic stability , solubility , and kinase selectivity profiles . This guide analyzes these differences through quantitative case studies (Mps1, PIM1, and CDK inhibition) and provides validated experimental protocols for their evaluation.

Structural Landscape & Isomerism

The term "isomer" in this context refers to the positional arrangement of nitrogen atoms within the 6,5-fused ring system. The placement of the nitrogen significantly impacts the electron density of the ring, hydrogen bond acceptor (HBA) capability, and lipophilicity (LogP).

ScaffoldStructure DescriptionKey Characteristic
Imidazo[1,2-b]pyridazine Bridgehead N + N at position 6High Polarity: Lower LogP; improved solubility. Unique H-bond acceptor pattern.[1]
Imidazo[1,2-a]pyrazine Bridgehead N + N at position 4Isomer: Often equipotent but higher lipophilicity. Common in early HTS hits.
Imidazo[1,2-a]pyridine Bridgehead N only (C7H6N2)Analogue: More lipophilic; often suffers from non-specific binding and metabolic liabilities.

Comparative Biological Activity

Case Study: Mps1 (TTK) Kinase Inhibition

Context: Monopolar spindle 1 (Mps1) is a dual-specificity kinase critical for the spindle assembly checkpoint. The Comparison: A study by Kusakabe et al. (2015) demonstrated a direct optimization campaign moving from an imidazo[1,2-a]pyrazine hit to an imidazo[1,2-b]pyridazine lead.

Performance Data

The transition to the [1,2-b]pyridazine core maintained biochemical potency while significantly improving cellular efficacy and oral bioavailability.[2][3][4]

Compound IDScaffoldMps1 IC50 (nM)A549 Cell IC50 (nM)Bioavailability (Rat)
Cmpd 10a Imidazo[1,2-a]pyrazine12>1000Low
Cmpd 21a Imidazo[1,2-b]pyridazine1439Moderate
Cmpd 27f Imidazo[1,2-b]pyridazine0.7 6.0 High (Oral)

Mechanistic Insight: The additional nitrogen in the pyridazine ring (position 6) reduces the overall lipophilicity (lowering cLogP), which often correlates with reduced non-specific binding and improved metabolic stability in microsomes.

Case Study: PIM1 Kinase Selectivity

Context: PIM kinases are upregulated in hematological malignancies. The Comparison: Unlike many Type I inhibitors that bind the hinge region via hydrogen bonds, certain imidazo[1,2-b]pyridazines exhibit a unique binding mode.[1]

  • Binding Mode: Crystallography reveals that specific imidazo[1,2-b]pyridazine derivatives interact with the N-terminal lobe helix

    
    C  rather than the classical hinge region.[1]
    
  • Outcome: This non-ATP mimetic binding confers exceptional selectivity (100-fold selective for PIM1 over PIM2), a profile difficult to achieve with the more promiscuous imidazo[1,2-a]pyridine scaffold.

Physicochemical Advantages (CNS & Amyloid Imaging)

In the development of PET radiotracers for


-amyloid plaques, lipophilicity is a double-edged sword. High lipophilicity aids BBB penetration but increases non-specific white matter binding.
  • Imidazo[1,2-a]pyridine (IMPY): High non-specific binding.

  • Imidazo[1,2-b]pyridazine: The extra nitrogen lowers lipophilicity just enough to maintain BBB penetration while significantly washing out from non-target tissue, improving the signal-to-noise ratio in imaging.

Visualization: Scaffold Optimization Logic

The following diagram illustrates the decision matrix for selecting the imidazo[1,2-b]pyridazine scaffold over its alternatives during Lead Optimization.

ScaffoldLogic Hit HTS Hit: Imidazo[1,2-a]pyrazine Issue Problem: High Lipophilicity (cLogP > 4) Poor Solubility Metabolic Liability Hit->Issue Analysis Strategy Strategy: Scaffold Hop Insert Nitrogen at Pos 6 Issue->Strategy Design Result Lead: Imidazo[1,2-b]pyridazine Strategy->Result Synthesis Advantage1 Lower cLogP (Reduced Non-specific Binding) Result->Advantage1 Advantage2 Retained Hinge Binding (N1 accepts H-bond) Result->Advantage2 Advantage3 Unique Vector (C3/C6 Substitution) Result->Advantage3

Figure 1: Decision logic for scaffold hopping from pyrazine to pyridazine cores to optimize physicochemical properties.

Experimental Protocols

To validate the biological activity of these isomers, the following protocols are recommended. These are designed to be self-validating with positive controls.

Protocol: ADP-Glo Kinase Assay (Mps1/PIM1)

This assay measures the ADP generated during the kinase reaction, providing a direct correlation to inhibitory potency.

Reagents:

  • Kinase Buffer: 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

  • Substrate: 50 µM ATP, 0.2 µg/µL Myelin Basic Protein (MBP) or specific peptide substrate.

  • Detection: Promega ADP-Glo™ Reagent.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the imidazo[1,2-b]pyridazine isomer in DMSO. Final DMSO concentration in assay should be <1%.

  • Enzyme Reaction:

    • Add 2 µL of compound solution to 384-well plate.

    • Add 4 µL of Kinase enzyme (approx. 2-5 nM final). Incubate 10 min RT.

    • Add 4 µL of ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC50 within 3-fold of historical mean.

Protocol: General Synthesis via Suzuki-Miyaura Coupling

The versatility of the imidazo[1,2-b]pyridazine scaffold lies in the C-3 and C-6 positions. This protocol describes C-6 functionalization, a common diversity point.

Reaction:

  • Substrate: 6-chloroimidazo[1,2-b]pyridazine.[5][6]

  • Coupling Partner: Aryl boronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: 2M Na₂CO₃ (3 equiv).

  • Solvent: Dioxane:Water (4:1).

Steps:

  • Degas solvents with nitrogen for 15 mins.

  • Combine substrate, boronic acid, base, and catalyst in a microwave vial.

  • Heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

  • QC: Verify by ¹H-NMR and LC-MS (purity >95%).

Visualization: Kinase Assay Workflow

AssayWorkflow Prep Compound Dilution (DMSO) Inc1 Enzyme Pre-incubation (10 min) Prep->Inc1 Rxn Kinase Reaction (+ATP/Substrate, 60 min) Inc1->Rxn Stop ADP-Glo Reagent (Deplete ATP) Rxn->Stop Detect Detection Reagent (ADP->Light) Stop->Detect Data Luminescence Read (IC50 Calculation) Detect->Data

Figure 2: Step-by-step workflow for the ADP-Glo biochemical kinase assay.

References

  • Kusakabe, K. et al. (2015).[2] Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity.[2][3][7] Journal of Medicinal Chemistry.

  • Pogppopliteev, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.[1]

  • Garrido, A. et al. (2021).[8] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.

  • Engler, T. A. et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.[5][6][9] Bioorganic & Medicinal Chemistry Letters.

  • Cai, L. et al. (2009). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry.

Sources

Comparative

Beyond the Standard: Optimizing Kinase Inhibitors via Scaffold Hopping from Imidazo[1,2-b]pyridazine

Topic: Alternative scaffolds to imidazo[1,2-b]pyridazine in kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative scaffolds to imidazo[1,2-b]pyridazine in kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Privileged" Trap

The imidazo[1,2-b]pyridazine (IZP) scaffold is a cornerstone of kinase inhibitor medicinal chemistry.[1] Exemplified by the BCR-ABL inhibitor Ponatinib and the Pim kinase inhibitor SGI-1776 , this fused bicyclic system offers exceptional "kinase-likeness" by mimicking the adenine ring of ATP. Its N1 and N4 nitrogens typically serve as critical hydrogen bond acceptors for the kinase hinge region.

However, for the lead optimization scientist, IZP presents a distinct, often late-stage liability: Aldehyde Oxidase (AO) metabolism . The electron-deficient pyridazine ring renders the C6 position highly susceptible to nucleophilic attack by cytosolic AO, leading to rapid clearance in humans that is poorly predicted by standard rodent models or microsomal stability assays.

This guide objectively compares the IZP scaffold against its two primary bioisosteres—Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-a]pyridine —providing the rationale, data, and protocols necessary to execute a successful scaffold hop.

Structural Analysis & Liability Assessment

The Incumbent: Imidazo[1,2-b]pyridazine[1][2][3][4][5][6][7][8]
  • Binding Mode: Classically binds to the hinge region (e.g., RET, BCR-ABL). However, in Pim-1 inhibitors, it has been shown to bind to the ATP-binding pocket but interact with the NH2-terminal lobe helix

    
    C rather than forming classic hinge H-bonds.[2]
    
  • Critical Liability (The "Soft Spot"): The C6 carbon (ortho to N5) is highly electrophilic. Aldehyde Oxidase (AO) attacks here, converting the drug into a lactam metabolite (6-oxo derivative), which is often inactive and rapidly excreted.

The Challengers

The following DOT diagram illustrates the structural evolution and the rationale for hopping to alternative scaffolds.

ScaffoldHop cluster_AO Metabolic Liability Mechanism IZP Imidazo[1,2-b]pyridazine (Baseline Scaffold) High Affinity, AO Liability PP Pyrazolo[1,5-a]pyrimidine (Alternative 1) Modified H-bond Vectors Reduced AO & hERG Risk IZP->PP Scaffold Hop: Fix hERG/CYP issues (e.g., SGI-1776 -> TP-3654) IP Imidazo[1,2-a]pyridine (Alternative 2) Nitrogen Removal Complete AO Avoidance IZP->IP Scaffold Hop: Eliminate AO Site (Remove N5) AO_Enzyme Aldehyde Oxidase (Nucleophilic Attack) AO_Enzyme->IZP Oxidizes C6 position

Figure 1: Structural logic for scaffold hopping. The transition from the baseline IZP scaffold addresses specific metabolic (AO) and safety (hERG) liabilities.

Comparative Performance Data

The following data contrasts the IZP scaffold (SGI-1776) with its Pyrazolo[1,5-a]pyrimidine successor (TP-3654/SGI-9481) in the context of Pim kinase inhibition. This case study demonstrates how scaffold hopping can maintain potency while resolving toxicity.

Table 1: Potency vs. Liability Profile (Pim Kinase Series)
MetricImidazo[1,2-b]pyridazine (SGI-1776)Pyrazolo[1,5-a]pyrimidine (TP-3654)Impact of Hop
Pim-1 Potency (

)
7 nM~67 nM (

)
Slight reduction in potency, but remains nanomolar.
Pim-2 Potency (

)
363 nM< 300 nMComparable or improved isoform coverage.
hERG Inhibition High (QT prolongation risk)Significantly ReducedCritical Success: Removed the cardiotoxicity driver.
CYP Inhibition SignificantReducedImproved drug-drug interaction profile.
AO Liability High (C6 oxidation)LowPyrazolo[1,5-a]pyrimidine is generally more resistant to AO.

Key Insight: While the IZP scaffold (SGI-1776) was slightly more potent against the primary target, its "privileged" nature led to off-target hits (hERG) and metabolic instability. The Pyrazolo[1,5-a]pyrimidine alternative provided a cleaner safety profile, allowing clinical progression.

Decision Framework for Scaffold Selection

Use this logic flow to determine the optimal scaffold for your kinase program.

DecisionTree Start Lead Optimization: Imidazo[1,2-b]pyridazine Hit CheckAO Is C6-oxidation observed in Human S9/Cytosol? Start->CheckAO CheckHERG Is hERG inhibition > 10 µM? CheckAO->CheckHERG No Hop_IP Switch to Imidazo[1,2-a]pyridine CheckAO->Hop_IP Yes (High Clearance) Keep Retain Scaffold (Block C6 with -Me/Cl) CheckHERG->Keep No (Safe) Hop_PP Switch to Pyrazolo[1,5-a]pyrimidine CheckHERG->Hop_PP Yes (Toxic) Hop_IP->Hop_PP If potency drops >10x

Figure 2: Decision tree for managing IZP liabilities. Prioritize AO screening early using cytosolic fractions, as microsomal assays will miss this clearance pathway.

Experimental Protocols

Protocol A: The "Litmus Test" for Aldehyde Oxidase Liability

Why: Standard microsomal stability assays (using NADPH) do not detect AO activity because AO is cytosolic and molybdenum-dependent. Method: Use a chemical mimic or specific cytosolic fraction.

  • Preparation: Prepare human liver cytosol (HLC) fractions (AO is abundant in cytosol, not microsomes).

  • Inhibitor Check: Run the assay +/- Hydralazine (25 µM), a specific AO inhibitor.

  • Chemical Mimic (DFMS Method):

    • Dissolve substrate (0.1 mmol) in DCM/Water biphasic system.

    • Add Zinc bis(difluoromethanesulfinate) (DFMS) (3 eq) and TFA (1 eq) at 0°C.

    • Mechanism:[3][4][5][6][7] This generates a

      
       radical that attacks the same electron-deficient sites as AO.
      
    • Readout: If the

      
       adduct forms at C6 (analyzed by LC-MS), the compound is a high-risk substrate for AO metabolism.
      
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold

Why: To rapidly generate the alternative scaffold for SAR comparison.

  • Starting Material: 3-aminopyrazole derivative.

  • Condensation: React 3-aminopyrazole with a 1,3-dicarbonyl compound (e.g., 1,3-diketone or

    
    -keto ester) in glacial acetic acid or ethanol under reflux for 4-12 hours.
    
  • Cyclization: The exocyclic amine attacks the carbonyl, followed by ring closure to form the pyrimidine ring fused to the pyrazole.

  • Purification: Precipitate with water or purify via silica gel chromatography (typically 0-10% MeOH in DCM).

  • Validation: Confirm regiochemistry (C5 vs C7 substitution) using 2D NMR (HMBC), as the condensation can yield regioisomers depending on the steric bulk of the dicarbonyl.

References

  • Discovery of Imidazo[1,2-b]pyridazine derivatives (Mps1 inhibitors): Kusakabe, K. et al. "Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors." Journal of Medicinal Chemistry (2015). Link

  • Pim Kinase Inhibitor SGI-1776 vs TP-3654: Foulks, J.M. et al. "A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas." Neoplasia (2014).[8] Link

  • Aldehyde Oxidase Liability & Mitigation: Barraclough, J. et al. "Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO)." Journal of Medicinal Chemistry (2011).[9] Link

  • Chemical Prediction of AO Metabolism (DFMS): Kölle, S. et al. "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." Journal of Medicinal Chemistry (2014). Link

  • Binding Mode Analysis (Pim-1): Bullock, A.N. et al. "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research (2007).[2][10] Link

Sources

Validation

Publish Comparison Guide: Structural Elucidation of Novel Imidazo[1,2-b]pyridazine Derivatives via X-ray Crystallography

Executive Summary: The Structural Imperative In the landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," forming the core of potent inhibitors for target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," forming the core of potent inhibitors for targets like PIM1 , c-Met , VEGFR2 , and Tyk2 . However, the versatility of this scaffold presents a unique challenge: binding mode ambiguity .

Unlike conventional Type I inhibitors that invariably bind the kinase hinge region, novel imidazo[1,2-b]pyridazine derivatives have demonstrated atypical binding modes —interacting with the NH2-terminal helix


C rather than the hinge (e.g., PIM1 inhibitors).[1][2][3] Relying solely on solution-phase data (NMR) or predictive modeling (Docking) often leads to critical failures in Structure-Activity Relationship (SAR) campaigns.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational Docking , establishing why SC-XRD is the non-negotiable gold standard for this specific chemical class.

Comparative Analysis: X-ray Crystallography vs. Alternatives[4]

The "Blind Spot" in NMR and Docking

For imidazo[1,2-b]pyridazines, alternative methods often fail due to specific physicochemical properties of the scaffold:

  • NMR Limitations: The core scaffold is electron-deficient and often substituted with quaternary carbons or heteroatoms that lack proton handles, making connectivity assignment across the bicyclic ring difficult.

  • Docking Failures: Standard scoring functions assume ATP-mimetic hinge binding. They historically failed to predict the helix

    
    C interaction seen in PIM1 inhibitors, leading to "false negative" designs.
    
Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (Solution) Computational Docking
Primary Output 3D Atomic Coordinates (Å precision)Connectivity & DynamicsPredicted Binding Pose
Stereochemistry Absolute Configuration (Definitive)Relative (Often ambiguous)N/A (Input dependent)
Binding Mode Validates Atypical Modes (e.g., Helix

C)
Inferred (NOE/STD); Low ResHigh Risk of Bias (Hinge-binding assumption)
Sample State Solid Crystal (Rigid)Solution (Dynamic)Virtual
Throughput Low to MediumMedium to HighUltra-High
Scaffold Specificity Resolves N-bridgehead regiochemistryStruggles with quaternary C-N junctionsAgnostic (often inaccurate)

Verdict: While NMR is essential for purity and solution behavior, SC-XRD is required to validate the regiochemistry of synthesis (e.g., distinguishing 3- vs. 2-substitution) and to map the precise hydrophobic contacts driving kinase selectivity.

Decision Workflow: From Synthesis to Structure

The following diagram illustrates the critical decision points where X-ray crystallography resolves ambiguities that stall drug development.

G Start Synthesis of Imidazo[1,2-b]pyridazine NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguity Check: Regioisomer or Quaternary C? NMR->Ambiguity Docking In Silico Docking (Predictive) Ambiguity->Docking Clear SmallMol_XRD Small Molecule XRD (Confirm Regiochemistry) Ambiguity->SmallMol_XRD Ambiguous Decision Need Binding Mode Validation? Docking->Decision CoCrystal_XRD Protein Co-Crystallography (Map Active Site) Decision->CoCrystal_XRD Novel Mechanism Result_SAR Validated SAR Model (Selectivity Design) Decision->Result_SAR Standard Mode SmallMol_XRD->Result_SAR CoCrystal_XRD->Result_SAR

Figure 1: Structural elucidation workflow prioritizing X-ray crystallography for resolving regiochemical and binding mode ambiguities.

Experimental Protocols

Protocol A: Small Molecule Crystallization (Regiochemistry Validation)

Objective: Confirm the position of substituents (e.g., 3- vs 6-position) after cyclization.

  • Solvent Selection: Dissolve 5-10 mg of the derivative in Methanol (MeOH) or Dichloromethane (DCM) .

  • Technique: Slow Evaporation.

    • Place solution in a small vial (4 mL).

    • Cover with Parafilm and poke 3-5 small holes to control evaporation rate.

    • Incubate at 4°C (to reduce thermal motion) or room temperature for 2-5 days.

  • Observation: Look for prism or needle-like crystals suitable for diffraction.

  • Data Collection: Mount on a goniometer at 100 K (cryo-cooled) to minimize thermal disorder, essential for resolving the planar aromatic system and

    
    -stacking distances (~3.4 Å).
    
Protocol B: Co-Crystallization with PIM1 Kinase

Objective: Determine binding mode (Hinge vs. Helix


C). This protocol is adapted from successful PIM1-imidazo[1,2-b]pyridazine campaigns.
  • Protein Prep: Concentrate non-phosphorylated PIM1 kinase to 10 mg/mL .

  • Ligand Addition:

    • Add "pimtide" substrate (0.7 mM) to stabilize the active conformation.

    • Add imidazo[1,2-b]pyridazine inhibitor to 1 mM (from 50 mM DMSO stock).[1]

    • Note: High ligand concentration drives the equilibrium toward the bound state.

  • Crystallization (Sitting Drop Vapor Diffusion):

    • Reservoir Solution: 40% PEG 300, 0.1 M Tris (pH 8.5), 0.2 M Li2SO4.

    • Drop Ratio: Mix 100 nL Protein/Ligand complex + 50 nL Reservoir solution.

    • Incubation: 4°C.

  • Structure Solution:

    • Collect data to <2.5 Å resolution.

    • Use Molecular Replacement (MR) with PIM1 apo-structure (PDB: 2J2I) as a search model.

    • Critical Step: Examine the

      
       difference map specifically at the ATP-binding pocket  and Helix 
      
      
      
      C
      .

Data Interpretation & Field Insights

The "Atypical" Binding Signature

In standard kinase inhibitors, the heterocycle forms hydrogen bonds with the "hinge" region (residues connecting N- and C-lobes). However, X-ray data for imidazo[1,2-b]pyridazines often reveals a paradigm shift :

  • Interaction: The scaffold may bind to the Helix

    
    C  in the N-terminal lobe.[1][2][3]
    
  • Mechanism: This involves a hydrogen bond network with conserved Lysine (e.g., Lys67 in PIM1) and Glutamate residues, rather than the hinge backbone.[1]

  • Consequence: This binding mode explains the high selectivity of these derivatives, as they exploit non-conserved structural features outside the ATP pocket.

Regiochemistry Confirmation

Synthetic routes often yield isomers (e.g., substitution at C3 vs C2). NMR NOESY signals can be weak due to the distance across the ring junction. SC-XRD unambiguously assigns the structure based on electron density, often revealing planar conformations stabilized by intermolecular


-

stacking in the crystal lattice (typical distance 3.3–3.5 Å).

References

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Source: Cancer Research (2007).[1][3] URL:[Link]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2013).[4] URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (2025).[5][6] URL:[Link][6]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Source: Journal of Molecular Structure (2026). URL:[Link]

Sources

Comparative

Validating the Structure of 3-Acylaminomethyl-6-chloroimidazo[1,2-b]pyridazines: A Comparative Guide

This is a comprehensive guide to validating the structure of 3-acylaminomethyl-6-chloroimidazo[1,2-b]pyridazines, designed for researchers and analytical scientists. Introduction: The Regiochemistry Trap In the developme...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive guide to validating the structure of 3-acylaminomethyl-6-chloroimidazo[1,2-b]pyridazines, designed for researchers and analytical scientists.

Introduction: The Regiochemistry Trap

In the development of kinase inhibitors and anti-infectives, the imidazo[1,2-b]pyridazine scaffold is a privileged structure. However, synthesizing derivatives such as 3-acylaminomethyl-6-chloroimidazo[1,2-b]pyridazine presents a specific structural validation challenge: Regioselectivity .

The introduction of the acylaminomethyl group (typically via a Mannich reaction or electrophilic substitution followed by modification) predominantly targets the C3 position due to its nucleophilic character (similar to the C3 of indole). However, distinguishing the 3-isomer from the potential 2-isomer or N-alkylated byproducts is non-trivial using standard 1D NMR alone. Misassignment here can lead to months of wasted biological testing on the wrong pharmacophore.

This guide objectively compares four validation methodologies, ranked by their definitive power and experimental utility.

Comparative Analysis of Validation Methods

MethodSpecificityThroughputKey InsightVerdict
A. X-Ray Crystallography Absolute LowUnambiguous 3D connectivity and stereochemistry.The Gold Standard (If crystals form).
B. 2D NMR (HMBC/NOESY) High HighDistinguishes C3 vs. C2 substitution via long-range coupling and chemical shift logic.The Routine Standard (Must use).
C. 1D NMR (

H,

C)
MediumVery HighIdentifies loss of C3-H signal; limited in proving where the new group is without 2D data.Screening Only .
D. MS/MS Fragmentation LowHighConfirms mass and loss of acyl/chloro groups; cannot distinguish regioisomers easily.Supporting Evidence .

Deep Dive: The Regiochemistry Logic (C3 vs. C2)

To validate the structure without X-ray, you must rely on the electronic differences between the C2 and C3 positions.

  • C3 Position (Nucleophilic): Electron-rich, typically resonates upfield in

    
    C NMR (~115–125 ppm).
    
  • C2 Position (Electrophilic-adjacent): Flanked by N1, typically resonates downfield in

    
    C NMR (~135–145 ppm).
    
The "HMBC Decision" Protocol

The most robust solution-state validation is observing the Heteronuclear Multiple Bond Correlation (HMBC) from the methylene protons of the acylaminomethyl group.

  • Scenario A (Correct 3-Substitution): The methylene protons (

    
    ) will show a strong 3-bond coupling to a downfield aromatic CH carbon (C2, ~140 ppm)  and a 3-bond coupling to the bridgehead quaternary carbon (C8a).
    
  • Scenario B (Incorrect 2-Substitution): The methylene protons would couple to an upfield aromatic CH carbon (C3, ~120 ppm) .

Visualization: Structural Decision Tree

StructuralValidation Start Synthesized Product (Mannich/Amide Coupling) H1_NMR Step 1: 1H NMR Analysis Start->H1_NMR Singlet_Check Is the characteristic C3-H singlet (~8.0 ppm) absent? H1_NMR->Singlet_Check Fail_H1 Validation Fails: Starting Material or Wrong Reaction Singlet_Check->Fail_H1 No (Signal Present) Pass_H1 Tentative 3-Substituted Singlet_Check->Pass_H1 Yes (Signal Absent) HMBC_Step Step 2: HMBC Experiment (Focus: Methylene Protons) Pass_H1->HMBC_Step Coupling_Check Does Methylene correlate to a DOWNFIELD CH (~135-145 ppm)? HMBC_Step->Coupling_Check Result_3 CONFIRMED: 3-Acylaminomethyl Isomer Coupling_Check->Result_3 Yes (Couples to C2) Result_2 IDENTIFIED: 2-Acylaminomethyl Isomer Coupling_Check->Result_2 No (Couples to Upfield C3)

Figure 1: Decision tree for validating the regiochemistry of imidazo[1,2-b]pyridazine derivatives using NMR.

Experimental Protocols

Protocol A: Synthesis of Reference Material

Context: To validate the method, a reference standard is required.

  • Reactants: Suspend 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile.

  • Mannich Reaction: Add N-(hydroxymethyl)acetamide (or equivalent amide source) and trifluoroacetic acid (TFA, 2.0 eq).

  • Conditions: Heat to reflux for 12 hours. The electrophilic iminium ion generated in situ attacks the most nucleophilic position (C3).

  • Workup: Neutralize with NaHCO3, extract with EtOAc. Purify via flash chromatography (DCM/MeOH).

Protocol B: NMR Characterization Workflow

Goal: Self-validating spectral assignment.

  • Sample Prep: Dissolve ~5-10 mg of purified compound in DMSO-d6 (preferred for solubility and amide proton visibility).

  • 1D

    
    H NMR: 
    
    • Verify integral of the methylene signal (doublet if coupling to NH, or singlet).

    • Identify the aromatic singlet for H2 (typically 8.0–8.3 ppm).

    • Confirm doublets for H7 and H8 (pyridazine ring, J ~9.5 Hz).

  • 2D HMBC (Optimized for 8 Hz):

    • Locate the methylene proton signal (

      
      ).
      
    • Look for cross-peaks in the aromatic region.[1]

    • Critical Check: Identify the carbon correlating to

      
      . If this carbon also shows a HSQC  correlation to the singlet proton (H2), the structure is validated as 3-substituted .
      
Protocol C: X-Ray Crystallography (Vapor Diffusion)

Goal: Absolute structural proof.

  • Solvent System: Dissolve 20 mg of compound in a minimal amount of Methanol/DCM (1:1).

  • Antisolvent: Place the vial inside a larger jar containing Hexane or Diethyl Ether.

  • Process: Seal the outer jar. Allow vapor diffusion over 3-7 days at 4°C.

  • Analysis: Select a single crystal (>0.1 mm) for diffraction. Focus refinement on the C3-C(methylene) bond length and the presence of the Cl atom at C6.

Quantitative Data Summary (Expected Values)

The following table summarizes the expected spectral shifts for the correct 3-isomer versus the hypothetical 2-isomer .

Feature3-Acylaminomethyl (Correct)2-Acylaminomethyl (Incorrect)

H NMR: Ring Proton
H2 Singlet (~8.2 ppm)H3 Singlet (~7.8 ppm)

C NMR: Substituted C
C3 (~125 ppm)C2 (~145 ppm)
HMBC from

Couples to C2 (CH, ~140 ppm)Couples to C3 (CH, ~120 ppm)
NOESY Amide NH

H2 (Weak/Med)
Amide NH

H3 (Strong)

Pathway Visualization

Understanding the synthetic pathway clarifies why the 3-isomer is the major product, aiding in "causality" based validation.

SynthesisPathway SM 6-Chloroimidazo[1,2-b]pyridazine (Nucleophilic at C3) TS Transition State (Sigma Complex at C3) SM->TS + Reagent Reagent N-Acyliminium Ion (Electrophile) Reagent->TS Prod 3-Acylaminomethyl-6-chloro... (Thermodynamic Product) TS->Prod - H+

Figure 2: Electrophilic aromatic substitution pathway favoring C3 substitution.

References

  • Imidazo[1,2-b]pyridazines.[2][3][4][5][6][7][8] XXI. Syntheses of Some 3-Acylaminomethyl-6-(chloro...) Source: Australian Journal of Chemistry (CSIRO Publishing) Context: Describes the synthesis and X-ray structure analysis of 3-acylaminomethyl derivatives.

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine Source: Stack Exchange (Chemistry) Context: Discusses the resonance arguments for C3 vs C2 selectivity in similar fused systems.

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors Source: Journal of Medicinal Chemistry (ACS) Context: Provides detailed SAR and structural characterization (including X-ray) of 3-substituted imidazo[1,2-b]pyridazines.

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine Source: ChemistrySelect (Wiley) Context: A review of metal-catalyzed and electrophilic functionalization of the scaffold.

Sources

Safety & Regulatory Compliance

Safety

3-Chloroimidazo[1,2-b]pyridazine: Proper Disposal &amp; Safety Guide

Executive Summary: Immediate Action Directive 3-Chloroimidazo[1,2-b]pyridazine is a halogenated nitrogen-fused heterocycle commonly used as a pharmacophore in kinase inhibitor development. Critical Disposal Rule: This co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

3-Chloroimidazo[1,2-b]pyridazine is a halogenated nitrogen-fused heterocycle commonly used as a pharmacophore in kinase inhibitor development.

Critical Disposal Rule: This compound must NEVER be disposed of down the drain or mixed with general non-halogenated organic waste. Due to the chlorine substituent, it requires high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) or dioxins.

Immediate Classification:

  • Waste Stream: Halogenated Organic Waste.[1][2]

  • RCRA Status: Non-listed (unless specific formulation), but treated as Hazardous Waste due to toxicity and halogen content.

  • Storage: Segregate from strong oxidizing agents and acids.[3]

Chemical & Hazard Profile

Understanding the physicochemical properties is the first step in a self-validating safety protocol. The chlorine atom at the C3 position increases lipophilicity and modifies metabolic stability, but it also dictates the waste stream.

PropertyDataRelevance to Disposal
Chemical Structure C₆H₄ClN₃Nitrogen-rich heterocycle; potential for NOx generation during combustion.
Physical State Solid (Powder)Requires "Solid Hazardous Waste" container if un-dissolved.
Solubility DMSO, Methanol, DCMIf dissolved, solvent dictates the waste stream (Halogenated vs. Non-Halogenated).
GHS Classification Warning Handle as a hazardous irritant.
Hazard Codes H315, H319, H335Skin/Eye/Respiratory Irritant.[4][5] Avoid dust generation during disposal.[4]
Reactivity StableIncompatible with strong oxidizers and strong acids.[3]

Expert Insight: While the specific CAS for the 3-chloro isomer is less common than the 6-chloro analog (CAS 6775-78-6), the disposal logic remains identical for all chlorinated imidazo-pyridazines. The presence of the halogen is the rate-limiting step for disposal categorization.

Waste Segregation Strategy (The "Why" and "How")

The Mechanism of Halogenated Waste Disposal

Why do we segregate? When halogenated compounds (containing Cl, F, Br, I) are incinerated at standard temperatures, they can form acid gases (HCl) and, more critically, dioxins and furans if combustion is incomplete.

  • Non-Halogenated Waste is often used as fuel blending (energy recovery).

  • Halogenated Waste requires specific scrubbers and higher combustion temperatures (>1100°C) to cleave the C-Cl bond safely.

Failure to segregate results in:

  • Regulatory fines (RCRA violations).

  • Damage to incinerator scrubbers (corrosion from HCl).

  • Environmental release of toxic byproducts.[6]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired shelf stock or weighing errors.

  • PPE Verification: Wear nitrile gloves, lab coat, and safety glasses. If handling >1g of fine powder, use a powder hood or N95 respirator to prevent inhalation (H335).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum. Do not use glass for primary solid waste accumulation if transport is involved, to minimize breakage risks.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "3-Chloroimidazo[1,2-b]pyridazine".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Transfer: Transfer the solid carefully to avoid dusting. Wipe the exterior of the stock bottle with a damp tissue (methanol) and place the tissue in the same solid waste container.

  • Closure: Screw the lid tight. Do not leave the waste container open (satellite accumulation rule).

Scenario B: Disposal of Reaction Mixtures & HPLC Waste

Use this protocol for mother liquors or eluent waste.

  • Assessment: Determine the primary solvent.

    • Case 1: Halogenated Solvent (e.g., DCM, Chloroform).

      • Pour into the Halogenated Waste carboy.

    • Case 2: Non-Halogenated Solvent (e.g., Methanol, DMSO, Ethyl Acetate).

      • Critical Decision: Even though the solvent is non-halogenated, the presence of the solute (3-Chloroimidazo[1,2-b]pyridazine) technically introduces halogens.

      • Low Concentration (<1%): Many facilities allow this in "Non-Halogenated" streams, but best practice dictates placing it in Halogenated Waste to be safe, or a dedicated "Mixed Solvent with Trace Halogens" stream depending on your facility's specific incinerator permit.

      • High Concentration (>1%):MUST go to Halogenated Waste .

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize before adding to the waste carboy to prevent exothermic reactions or gas evolution in the waste container.

  • Secondary Containment: Ensure the waste carboy sits in a secondary tray capable of holding 110% of the volume.

Spill Management Protocol

Self-validating safety: Isolate, Contain, Decontaminate.

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Upgrade: Double glove (Nitrile). Wear a dust mask if solid powder is dispersed.

  • Containment:

    • Solid Spill: Do not dry sweep (generates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

    • Liquid Spill: Surround with absorbent boom or vermiculite.[4]

  • Decontamination: Scrub the surface with a soap/water solution.

  • Disposal of Debris: All spill cleanup materials (towels, vermiculite, gloves used) must be placed in a heavy-duty plastic bag, sealed, labeled as "Hazardous Waste - Debris contaminated with Halogenated Organics," and disposed of via the EHS hazardous waste route.

Visual Decision Logic (Waste Stream)

The following diagram illustrates the decision matrix for disposing of 3-Chloroimidazo[1,2-b]pyridazine to ensure compliance.

DisposalLogic Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Pure Compound Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHaloSolv HaloWaste Halogenated Liquid Waste (High Temp Incineration) HaloSolv->HaloWaste ConcCheck Solute Conc > 1%? NonHaloSolv->ConcCheck ConcCheck->HaloWaste Yes (Conservative) NonHaloWaste Non-Halogenated Waste (Fuel Blending) ConcCheck->NonHaloWaste No (Trace only)*

*Figure 1: Decision matrix for segregating 3-Chloroimidazo[1,2-b]pyridazine waste. Note: Always default to Halogenated Waste if unsure of concentration limits.

Regulatory Framework (US Context)

  • EPA / RCRA: While 3-Chloroimidazo[1,2-b]pyridazine is not a "P-listed" or "U-listed" waste specifically, it falls under 40 CFR 261.3 (Definition of Hazardous Waste) if it exhibits characteristics of toxicity or if mixed with listed solvents (F-codes).

  • EPA Waste Code: If dissolved in spent halogenated solvents (Methylene Chloride, etc.), the mixture carries the F002 code. If pure solid, it is generally coded as D000 (Unlisted Hazardous Waste) or specific state codes depending on aquatic toxicity data.

  • DOT Transport:

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (3-Chloroimidazo[1,2-b]pyridazine).

    • Class: 6.1 (Keep this in mind if shipping waste off-site).

References

  • PubChem. (n.d.). 7-Chloroimidazo[1,2-b]pyridazine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[6][7] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloroimidazo[1,2-b]pyridazine

Topic: Personal Protective Equipment & Safe Handling Guide for 3-Chloroimidazo[1,2-b]pyridazine Content Type: Operational Safety & Logistics Manual Audience: Pharmaceutical Researchers & Synthetic Chemists[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 3-Chloroimidazo[1,2-b]pyridazine Content Type: Operational Safety & Logistics Manual Audience: Pharmaceutical Researchers & Synthetic Chemists[1]

Executive Safety Summary

Chemical Class: Halogenated Nitrogen Heterocycle Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) | Potential Acute Toxicity (Oral) Operational Status: Handle as a Potent Compound (OEB 3 equivalent) until specific toxicological data proves otherwise.[1]

3-Chloroimidazo[1,2-b]pyridazine is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients.[1] While specific toxicological data for this exact isomer is often limited compared to its 6-chloro analog (CAS 6775-78-6), the presence of the imidazo-pyridazine scaffold combined with a halogen substituent mandates strict adherence to precautionary principles .[1]

Immediate Action Required:

  • Engineering Control: All open handling must occur within a certified chemical fume hood.[1]

  • Skin Protection: The lipophilic nature of the chloro-substituent increases the potential for dermal absorption.[1] Standard latex gloves are insufficient .[1]

  • Incompatibility: Strictly segregate from strong oxidizing agents.[1][2]

Risk Assessment & Hierarchy of Controls

As a Senior Application Scientist, I emphasize that PPE is the last line of defense. Your safety relies on the "Hierarchy of Controls." The following diagram illustrates the required containment strategy for handling halogenated heterocycles.

HierarchyOfControls cluster_0 Critical Control Point for 3-Chloroimidazo[1,2-b]pyridazine Elimination Elimination/Substitution (Rarely possible in specific synthesis) Engineering Engineering Controls (Fume Hood, Local Exhaust) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Standard Protocol PPE PPE (Gloves, Goggles, Lab Coat) Admin->PPE Final Barrier

Figure 1: Hierarchy of Controls prioritizing containment (Engineering) over personal gear (PPE).

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling this compound in a research setting.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand Protection Nitrile Gloves (Min.[1][3] thickness 0.11 mm)(Double-gloving recommended)Permeation Resistance: Halogenated heterocycles can degrade latex.[1] Nitrile offers superior resistance to the organic solvents (e.g., DCM, Ethyl Acetate) likely used to dissolve this compound.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 or EN 166)Particulate Risk: As a solid, fine dust can bypass standard safety glasses.[1] Goggles provide a seal against airborne particulates that cause severe conjunctival irritation.[1]
Body Lab Coat (Cotton/Poly blend or Tyvek) + Long Sleeves Dermal Barrier: Prevents incidental contact.[1] Tyvek is preferred if handling >10g quantities due to lower permeability.[1]
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Emergency)Inhalation Toxicity: The imidazo-pyridazine core is a known respiratory irritant (STOT-SE).[1] Respirators are only for spill cleanup or when hood sash must be raised.[1]

Operational Protocols: Step-by-Step

Phase A: Solid Handling & Weighing

Context: Static electricity is a significant risk with heterocyclic powders, leading to "flying" particles.[1]

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the weighing boat.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1]

  • Containment: Weigh directly into a tared vial with a septum cap. Avoid weighing onto open paper if possible.[1]

Phase B: Reaction & Dissolution

Context: 3-Chloroimidazo[1,2-b]pyridazine is often dissolved in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO).[1]

  • Solvent Choice: If using DCM (Dichloromethane), immediately upgrade to Silver Shield/Laminate gloves or change Nitrile gloves every 15 minutes.[1] DCM permeates standard Nitrile in <5 minutes, carrying the dissolved heterocycle through to the skin.[1]

  • Temperature: If heating is required, use a closed vessel (pressure vial) or a reflux condenser.[1] Never heat an open vessel of this compound outside a hood.

Phase C: Workflow Visualization

HandlingWorkflow Start Start: Stock Bottle Weigh Weighing (Inside Hood + Anti-Static) Start->Weigh Check PPE Dissolve Dissolution (Solvent Selection) Weigh->Dissolve Transfer to Vial React Reaction/Usage Dissolve->React Add Reagents React->Dissolve If Recrystallizing Waste Disposal (Halogenated Stream) React->Waste Quench & Clean

Figure 2: Operational workflow ensuring containment from stock bottle to waste stream.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is >5g and outside a hood.[1]

  • Don PPE: Double nitrile gloves, goggles, and an N95 respirator.[1]

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersion).[1]

  • Clean: Wipe up carefully.[1] Clean the surface with a soap/water solution, followed by an ethanol wipe.[1]

  • Dispose: Place all cleanup materials into a hazardous waste bag.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste .[1]

    • Reasoning: The chlorine atom on the pyridazine ring classifies this as halogenated.[1] Mixing this with non-halogenated solvents (like acetone waste) can violate environmental regulations and increase incineration costs.[1]

  • Labeling: Clearly label as "Contains 3-Chloroimidazo[1,2-b]pyridazine - Irritant."[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136599, Imidazo[1,2-b]pyridazine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450.[1] Retrieved from [Link][1]

Sources

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